3',2,2-Trimethylbutyrophenone
Description
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Properties
IUPAC Name |
2,2-dimethyl-1-(3-methylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-13(3,4)12(14)11-8-6-7-10(2)9-11/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFBYVDQVSVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642417 | |
| Record name | 2,2-Dimethyl-1-(3-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-02-1 | |
| Record name | 2,2-Dimethyl-1-(3-methylphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1-(3-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3',2,2-Trimethylbutyrophenone
Introduction
3',2,2-Trimethylbutyrophenone, also known by its systematic IUPAC name 2,2-Dimethyl-1-(3-methylphenyl)-1-butanone, is an aromatic ketone characterized by a carbonyl group connecting a meta-substituted tolyl ring and a sterically hindered tert-butyl group. Its molecular structure presents an interesting case study in the interplay of electronic effects from the aromatic system and significant steric hindrance adjacent to the carbonyl carbon. This guide provides a comprehensive overview of its chemical properties, synthesis, and predicted reactivity, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis. While experimental data on this specific molecule is limited in publicly accessible literature, this document leverages established principles of organic chemistry and spectroscopic data from analogous compounds to construct a robust predictive profile.
Physicochemical and Computed Properties
The fundamental properties of 3',2,2-Trimethylbutyrophenone are summarized below. The boiling point and density are predicted values based on computational models.
| Property | Value | Reference |
| CAS Number | 898765-02-1 | [1] |
| Molecular Formula | C₁₃H₁₈O | [1] |
| Molecular Weight | 190.28 g/mol | [1] |
| Synonyms | 2,2-Dimethyl-1-(3-methylphenyl)-1-butanone, 2,2-dimethyl-1-(m-tolyl)butan-1-one | [1][2] |
| Predicted Boiling Point | 272.9 ± 9.0 °C | [1] |
| Predicted Density | 0.935 ± 0.06 g/cm³ | [1] |
| XLogP3 | 3.7 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 3 | [2] |
Proposed Synthesis and Mechanistic Considerations
A prevalent and logical method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. For 3',2,2-Trimethylbutyrophenone, the synthesis would logically proceed via the acylation of toluene with 2,2-dimethylbutanoyl chloride.
The methyl group of toluene is an ortho-, para-directing activator. However, the significant steric bulk of the incoming 2,2-dimethylbutanoyl group (an acylium ion intermediate) would heavily favor substitution at the less hindered para-position. To achieve the desired meta-substitution, a multi-step synthesis starting from a meta-directing precursor or employing more advanced synthetic strategies would be necessary. However, for the purpose of illustrating a fundamental approach, the Friedel-Crafts acylation of toluene is detailed below, which would yield the isomeric 4'-methyl derivative as the major product, with the 3'-methyl isomer (the target compound) as a potential minor product or requiring a different starting material.
Experimental Protocol: Friedel-Crafts Acylation of Toluene
This protocol is a generalized procedure for the synthesis of methyl-substituted 2,2-dimethylbutyrophenones.
-
Apparatus Setup : Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a trap for HCl gas.[3][4]
-
Reagent Preparation : In the round-bottom flask, suspend anhydrous aluminum chloride (AlCl₃) (1.1 eq.) in a dry, inert solvent such as dichloromethane (CH₂Cl₂). Cool the mixture in an ice bath.[3]
-
Acylium Ion Formation : Dissolve 2,2-dimethylbutanoyl chloride (1.0 eq.) in dry dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension. The reaction is exothermic and should be controlled by the rate of addition.[3]
-
Electrophilic Aromatic Substitution : After the formation of the acylium ion complex, add toluene (1.0 eq.), dissolved in dry dichloromethane, dropwise to the reaction mixture at 0°C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[5]
-
Workup : Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. This will decompose the aluminum chloride complex. Separate the organic layer using a separatory funnel.
-
Purification : Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]
-
Isolation : The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to isolate the desired ketone isomers.
Caption: Proposed Friedel-Crafts Acylation Workflow.
Predicted Spectroscopic Profile
No experimental spectra for 3',2,2-Trimethylbutyrophenone are readily available. However, a detailed prediction of its key spectroscopic features can be made based on its structure and comparison with analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:
-
Aromatic Protons (δ 7.2-7.8 ppm) : The four protons on the meta-substituted ring will appear as complex multiplets in this region. The exact chemical shifts will be influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the methyl group.
-
Aromatic Methyl Protons (δ ~2.4 ppm) : The three protons of the methyl group attached to the aromatic ring are expected to appear as a singlet.
-
Methylene Protons (δ ~1.2 ppm) : The two protons of the ethyl group's methylene (-CH₂-) are expected to be a quartet due to coupling with the adjacent methyl group.
-
tert-Butyl Protons (δ ~1.0 ppm) : The nine equivalent protons of the two methyl groups attached to the quaternary carbon will likely appear as a singlet, being sterically shielded and having no adjacent protons to couple with.
-
Ethyl Methyl Protons (δ ~0.8 ppm) : The three protons of the ethyl group's terminal methyl (-CH₃) will appear as a triplet due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton:
-
Carbonyl Carbon (δ > 190 ppm) : The carbonyl carbon is highly deshielded and will appear far downfield.
-
Aromatic Carbons (δ 125-140 ppm) : Six distinct signals are expected for the aromatic carbons, with the carbon attached to the carbonyl group being the most deshielded.
-
Quaternary Carbon (δ ~45 ppm) : The quaternary carbon of the 2,2-dimethylbutyl group.
-
Methylene Carbon (δ ~30 ppm) : The -CH₂- carbon of the ethyl group.
-
Aromatic Methyl Carbon (δ ~21 ppm) : The carbon of the methyl group on the tolyl ring.
-
tert-Butyl Methyl Carbons (δ ~25 ppm) : The carbons of the two methyl groups attached to the quaternary carbon.
-
Ethyl Methyl Carbon (δ ~8 ppm) : The terminal methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying functional groups.
-
C=O Stretch (1680-1700 cm⁻¹) : A strong, sharp absorption band in this region is characteristic of an aromatic ketone. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone (typically 1715 cm⁻¹).
-
sp² C-H Stretch (3000-3100 cm⁻¹) : Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.[7]
-
sp³ C-H Stretch (2850-3000 cm⁻¹) : Stretching vibrations from the methyl and methylene groups will be observed just below 3000 cm⁻¹.[8]
-
C=C Stretch (1450-1600 cm⁻¹) : Aromatic ring carbon-carbon stretching vibrations will show several bands in this region.[9]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺) : The molecular ion peak would be observed at m/z = 190.
-
Major Fragmentation Pathways : The most likely fragmentation is alpha-cleavage on either side of the carbonyl group.
-
Loss of the tert-butyl group (•C(CH₃)₂CH₂CH₃) would result in a fragment ion corresponding to the 3-methylbenzoyl cation at m/z = 119 .
-
Loss of the m-tolyl group (•C₆H₄CH₃) would result in a fragment ion at m/z = 99 .
-
A McLafferty rearrangement is possible if a gamma-hydrogen is present, but in this structure, it is less likely to be a dominant pathway. The formation of a fragment ion at m/z 120, seen in butyrophenone, results from a McLafferty rearrangement.[2]
-
Reactivity and Mechanistic Pathways
The reactivity of 3',2,2-Trimethylbutyrophenone is governed by the carbonyl group, the adjacent sterically hindered alkyl group, and the activated aromatic ring.
Reactions at the Carbonyl Group
The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. However, the bulky 2,2-dimethylbutyl group provides significant steric hindrance, which will slow down or prevent reactions with bulky nucleophiles.[1]
-
Reduction : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The steric hindrance may require more forcing conditions compared to less hindered ketones.
-
Grignard and Organolithium Reactions : Addition of organometallic reagents will produce tertiary alcohols. The reaction rate will be highly dependent on the steric bulk of the incoming nucleophile.
-
Wittig Reaction : Conversion to an alkene using a phosphonium ylide may be challenging due to steric hindrance around the carbonyl group.
Reactions involving the Aromatic Ring
The aromatic ring is activated by the methyl group and deactivated by the carbonyl group. Further electrophilic aromatic substitution will be directed by both groups. The ortho/para-directing methyl group and the meta-directing acyl group will direct incoming electrophiles to the positions ortho and para to the methyl group, and meta to the acyl group.
Caption: Key Reactivity Pathways of 3',2,2-Trimethylbutyrophenone.
Potential Applications in Research and Drug Development
While specific applications for 3',2,2-Trimethylbutyrophenone have not been documented, its structure suggests potential utility in several areas:
-
Synthetic Intermediate : As a ketone, it can serve as a precursor for the synthesis of more complex molecules, including alcohols, alkenes, and other functionalized aromatic compounds. The sterically hindered nature of the molecule could be exploited to achieve specific stereochemical outcomes in certain reactions.[1]
-
Scaffold in Medicinal Chemistry : Aromatic ketones are common structural motifs in pharmacologically active compounds. This particular scaffold could be explored for its potential as a building block in the design of novel therapeutic agents. The lipophilic nature (XLogP3 of 3.7) suggests it could be suitable for targeting non-polar binding pockets in enzymes or receptors.
-
Photochemistry : Aromatic ketones are known photoinitiators. The specific photochemical properties of this compound could be a subject of future research.
Safety and Handling
No specific MSDS is available for 3',2,2-Trimethylbutyrophenone. However, based on the general properties of aromatic ketones, the following precautions should be observed:
-
Handling : Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Hazards : Assumed to be a combustible liquid. Avoid contact with skin and eyes. May cause irritation. In case of contact, rinse thoroughly with water.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.
Conclusion and Future Directions
3',2,2-Trimethylbutyrophenone is an aromatic ketone with a unique combination of electronic and steric features. While detailed experimental data remains scarce, this guide has provided a comprehensive, predictive overview of its chemical properties, synthesis, spectroscopy, and reactivity based on fundamental chemical principles. The steric hindrance imparted by the 2,2-dimethylbutyl group is a defining characteristic that likely modulates its reactivity at the carbonyl center. Future experimental work is necessary to validate these predictions and to explore the potential applications of this molecule in synthetic chemistry, materials science, and drug discovery.
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Mondal, B. (2020). Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]
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An In-Depth Technical Guide to the Synthesis of 2,2-dimethyl-1-(p-tolyl)butan-1-one
This guide provides a comprehensive overview of the synthetic routes for producing 2,2-dimethyl-1-(p-tolyl)butan-1-one, a valuable intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offering practical insights and detailed experimental protocols.
Introduction to 2,2-dimethyl-1-(p-tolyl)butan-1-one
2,2-dimethyl-1-(p-tolyl)butan-1-one, also known as 4'-methyl-2,2-dimethylbutyrophenone, is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a p-tolyl group attached to a bulky tert-butyl ketone moiety, makes it an interesting building block for more complex molecules. The synthesis of such ketones is a fundamental exercise in organic chemistry, often employing classic named reactions. This guide will focus on two primary and reliable synthetic pathways: the Friedel-Crafts acylation of toluene and a Grignard reagent-based approach.
Synthetic Pathways: A Comparative Analysis
The selection of a synthetic route is contingent on factors such as starting material availability, desired purity, scalability, and reaction conditions. Here, we present two robust methods for the synthesis of 2,2-dimethyl-1-(p-tolyl)butan-1-one.
Pathway 1: Friedel-Crafts Acylation of Toluene
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the direct introduction of an acyl group onto an aromatic ring.[1][2][3] In this case, toluene is acylated using pivaloyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][4]
Mechanism: The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of pivaloyl chloride with the Lewis acid catalyst.[2][4] This acylium ion then attacks the electron-rich toluene ring. The methyl group on toluene is an ortho-, para-director; however, due to the steric hindrance of the bulky pivaloyl group, the para-substituted product, 2,2-dimethyl-1-(p-tolyl)butan-1-one, is the major product.[3][5]
Caption: Mechanism of Friedel-Crafts Acylation.
Table 1: Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane or Nitrobenzene | Inert solvent to dissolve reactants and facilitate the reaction. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Strong Lewis acid to generate the acylium ion.[1][4] |
| Temperature | 0°C to room temperature | The reaction is exothermic; cooling is necessary to control the reaction rate and prevent side reactions.[3] |
| Work-up | Aqueous acid (e.g., HCl) | To quench the reaction and decompose the aluminum chloride complex. |
Pathway 2: Grignard Reagent Addition to a Nitrile
An alternative and highly effective method involves the use of an organometallic reagent, specifically a Grignard reagent.[6][7] This pathway consists of two main steps: the formation of p-tolylmagnesium bromide and its subsequent reaction with pivalonitrile, followed by acidic hydrolysis to yield the desired ketone.[8][9][10]
Step 1: Formation of p-Tolylmagnesium Bromide
The Grignard reagent is prepared by reacting p-bromotoluene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[11] It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water.[9]
Step 2: Reaction with Pivalonitrile and Hydrolysis
The nucleophilic carbon of the p-tolylmagnesium bromide attacks the electrophilic carbon of the nitrile group in pivalonitrile.[10][12] This forms an intermediate imine salt which, upon acidic work-up, hydrolyzes to the final ketone product.[8][12] A key advantage of this method is that the ketone is formed during the work-up, preventing a second addition of the Grignard reagent to the ketone.[9]
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A Technical Guide to the Spectroscopic Characterization of 3',2,2-Trimethylbutyrophenone
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3',2,2-trimethylbutyrophenone, also known as 1-(3-methylphenyl)-2,2-dimethylpropan-1-one (CAS 898765-02-1)[1][2]. In the absence of readily available, published experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations herein are designed to serve as a robust reference for the identification, structural elucidation, and quality assessment of this compound in a research and development setting. Each section details the theoretical underpinnings of the technique, a standardized experimental protocol, and a thorough, causality-driven analysis of the predicted spectral features.
Introduction and Molecular Structure
3',2,2-Trimethylbutyrophenone is an aromatic ketone with a molecular formula of C₁₃H₁₈O and a molecular weight of 190.28 g/mol [1]. Its structure comprises a meta-substituted toluene ring linked to a carbonyl group, which is in turn bonded to a sterically bulky tert-butyl group. This combination of an aromatic system, a polar carbonyl functional group, and distinct aliphatic moieties gives rise to a unique and predictable spectroscopic fingerprint.
The unambiguous characterization of such molecules is paramount in drug discovery and chemical synthesis, where structural integrity dictates biological activity and product safety. Spectroscopic techniques provide a non-destructive and highly detailed view of the molecular architecture. This guide will systematically deconstruct the molecule to predict the output from four key analytical methods: NMR, IR, and MS.
Caption: Molecular structure of 3',2,2-Trimethylbutyrophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural map can be assembled.
¹H NMR Spectroscopy: Predicted Data & Interpretation
The proton NMR spectrum is anticipated to be clean and highly informative, with distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.0–8.0 ppm): The meta-substituted ring will give rise to four signals. The protons ortho to the acyl group (H-2' and H-6') will be the most deshielded due to the electron-withdrawing anisotropic effect of the carbonyl. The H-2' proton will likely appear as a singlet or a narrowly split triplet, while the other protons (H-4', H-5', H-6') will exhibit more complex splitting patterns (doublets, triplets, or multiplets) based on their ortho and meta coupling constants.
-
Aliphatic Region (δ 1.0–2.5 ppm):
-
Aryl-CH₃: The methyl group on the toluene ring is expected to produce a sharp singlet around δ 2.40 ppm.
-
tert-Butyl Group: The nine equivalent protons of the tert-butyl group will yield a prominent singlet around δ 1.30 ppm. Its upfield shift is characteristic of protons on an sp³ carbon, and the lack of adjacent protons results in a singlet.
-
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
|---|---|---|---|---|
| ~7.75 | s (or t) | 1H | H-2' | Deshielded by adjacent C=O group. |
| ~7.68 | d | 1H | H-6' | Ortho to C=O, deshielded. |
| ~7.35 | t | 1H | H-5' | Standard aromatic proton. |
| ~7.30 | d | 1H | H-4' | Standard aromatic proton. |
| ~2.40 | s | 3H | Ar-CH₃ | Typical benzylic methyl shift. |
| ~1.30 | s | 9H | C(CH₃)₃ | Shielded aliphatic protons, singlet due to quaternary neighbor. |
¹³C NMR Spectroscopy: Predicted Data & Interpretation
The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule. Due to symmetry, fewer than 13 signals are expected.
-
Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, predicted to appear at δ > 200 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons between δ 125–140 ppm. The carbon bearing the acyl group (C-1') and the methyl group (C-3') will have characteristic shifts.
-
Aliphatic Carbons: Three signals are predicted: the quaternary carbon of the tert-butyl group (~δ 44 ppm), the three equivalent methyl carbons of the tert-butyl group (~δ 28 ppm), and the tolyl methyl carbon (~δ 21 ppm).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Causality |
|---|---|---|
| ~205 | C=O | Highly deshielded ketone carbonyl. |
| ~138 | C-3' | Aromatic carbon attached to the methyl group. |
| ~137 | C-1' | Aromatic carbon attached to the acyl group. |
| ~134 | C-5' | Aromatic CH. |
| ~130 | C-6' | Aromatic CH. |
| ~128 | C-4' | Aromatic CH. |
| ~127 | C-2' | Aromatic CH. |
| ~44 | C (CH₃)₃ | Quaternary aliphatic carbon. |
| ~28 | C(C H₃)₃ | Equivalent methyl carbons of the tert-butyl group. |
| ~21 | Ar-CH₃ | Benzylic methyl carbon. |
Experimental Protocol for NMR
-
Sample Preparation: Dissolve ~10 mg of 3',2,2-trimethylbutyrophenone in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds.
-
Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Caption: Standardized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data & Interpretation
The IR spectrum of 3',2,2-trimethylbutyrophenone is expected to be dominated by absorptions from the carbonyl group and the C-H bonds of the aromatic and aliphatic portions.
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment | Reference |
|---|---|---|---|---|
| 3100–3000 | Medium | C-H Stretch | Aromatic C-H | [3][4] |
| 3000–2850 | Strong | C-H Stretch | Aliphatic (CH₃) C-H | [4] |
| ~1690 | Strong | C=O Stretch | Aromatic Ketone | [4][5] |
| 1600–1450 | Medium-Weak | C=C Stretch | Aromatic Ring | [3] |
| 860–680 | Strong | C-H Bend (oop) | Aromatic C-H |[5] |
-
Key Diagnostic Peaks: The most telling absorption will be the strong C=O stretch for the aromatic ketone, expected near 1690 cm⁻¹.[4][5] The presence of C-H stretching absorptions both above and below 3000 cm⁻¹ confirms the existence of both aromatic and aliphatic C-H bonds, respectively.[3]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Thin Film): If the sample is an oil, place a small drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates and gently press them together to form a thin film.
-
Sample Preparation (KBr Pellet): If the sample is a solid, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Acquisition: Place the sample in the IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample holder (or pure KBr pellet).
-
Sample Scan: Run the sample spectrum over the range of 4000–400 cm⁻¹. The instrument software will automatically ratio the sample scan against the background.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound, Electron Ionization (EI) is the most likely technique used for library matching.
Predicted Fragmentation & Interpretation
Upon electron ionization, the molecule will form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight (190.28). The major fragmentation pathway for aromatic ketones is α-cleavage (cleavage of the bond adjacent to the carbonyl group).[6]
-
Molecular Ion (M⁺˙): A peak at m/z 190 is expected, corresponding to the intact molecule radical cation [C₁₃H₁₈O]⁺˙.
-
α-Cleavage (Pathway A): Cleavage of the bond between the carbonyl carbon and the tert-butyl group is highly favorable. This generates the stable m-toluoyl cation at m/z 119 and a tert-butyl radical. This is predicted to be the base peak due to the stability of the acylium ion.
-
α-Cleavage (Pathway B): Cleavage of the bond between the carbonyl carbon and the aromatic ring generates the stable tert-butyl cation at m/z 57 and an m-toluoyl radical. This peak is also expected to be very prominent.
-
Aromatic Fragments: A peak at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺) may arise from further fragmentation of the m-toluoyl cation. A peak at m/z 77 ([C₆H₅]⁺) from the phenyl group is also possible.[6]
Table 4: Predicted Key Mass Fragments (EI-MS)
| m/z | Proposed Fragment Ion | Formula | Relative Abundance |
|---|---|---|---|
| 190 | [M]⁺˙ (Molecular Ion) | [C₁₃H₁₈O]⁺˙ | Low to Medium |
| 119 | [CH₃-C₆H₄-CO]⁺ | [C₈H₇O]⁺ | High (likely Base Peak) |
| 91 | [CH₃-C₆H₄]⁺ or [C₇H₇]⁺ | [C₇H₇]⁺ | Medium |
| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | High |
Caption: Predicted major fragmentation pathways for 3',2,2-Trimethylbutyrophenone in EI-MS.
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program starting at 50°C and ramping to 250°C at 10°C/min.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer ion source, where it is ionized by a 70 eV electron beam (standard EI).
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.
Conclusion
The synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of 3',2,2-trimethylbutyrophenone. The predicted data, grounded in established spectroscopic principles, offers a detailed portrait of the molecule: NMR confirms the precise carbon-hydrogen framework and connectivity, IR spectroscopy validates the presence of key functional groups (aromatic ketone), and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This guide serves as an authoritative reference for scientists engaged in the synthesis, purification, and analysis of this compound, ensuring high standards of scientific integrity and trustworthiness in their research.
References
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Lin, Y., et al. (2019). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]
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Dunnivant, F. M., & Ginsbach, J. W. (2008). Fragmentation of Aromatic Ketones. GCMS Interpretation. Whitman College. Available at: [Link]
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PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Infrared spectroscopy correlation table. Available at: [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
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Chemaxon. (n.d.). NMR Predictor. Available at: [Link]
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UCLA Chemistry. (n.d.). IR Chart. Available at: [Link]
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University of Puget Sound. (n.d.). IR Absorption Table. Available at: [Link]
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ResearchGate. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
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ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]
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ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Available at: [Link]
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speqqle. (n.d.). The software that makes spectroscopic analysis easy. Available at: [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
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Prediktera. (n.d.). Hyperspectral Imaging Software. Available at: [Link]
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The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. Available at: [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]
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LookChem. (n.d.). 3',2,2-Trimethylbutyrophenone. Available at: [Link]
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PubChem. (n.d.). 4',2,2-Trimethylbutyrophenone. Available at: [Link]
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PubChem. (n.d.). 4,3,3-Trimethylbutyrophenone. Available at: [Link]
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PubChem. (n.d.). 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one. Available at: [Link]
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PubChem. (n.d.). (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. Available at: [Link]
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PubChem. (n.d.). 1-Cyclohexyl-2,2-dimethylpropan-1-one. Available at: [Link]
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PubChem. (n.d.). 2,2-Di(methyl)propan-1-ol. Available at: [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-1-prop-1-en-2-ylsulfanylpropane. Available at: [Link]
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An In-depth Technical Guide to 3',2,2-Trimethylbutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3',2,2-Trimethylbutyrophenone, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally related analogs to provide a robust predictive characterization.
Core Identification and Chemical Structure
3',2,2-Trimethylbutyrophenone is systematically named 2,2-dimethyl-1-(3-methylphenyl)butan-1-one. Its core identity is defined by the Chemical Abstracts Service (CAS) number 898765-02-1 [1]. The molecular formula is C₁₃H₁₈O, corresponding to an exact mass of 190.135765 u and a molecular weight of approximately 190.28 g/mol [1].
Structural Elucidation
The structure of 3',2,2-Trimethylbutyrophenone features a butyrophenone core with key substitutions. A phenyl ring is acylated with a 2,2-dimethylbutanoyl group. The '3'' designation indicates that the methyl group on the phenyl ring is at the meta position relative to the butyryl chain. This arrangement distinguishes it from its isomers, such as 4',2,2-trimethylbutyrophenone.
A canonical SMILES representation for this structure is CCC(C)(C)C(=O)C1=CC(=C(C=C1)C). This notation provides a linear text-based representation of the molecular structure, which is invaluable for cheminformatics applications.
Figure 1: 2D Chemical Structure of 3',2,2-Trimethylbutyrophenone.
Synthesis Pathway: Friedel-Crafts Acylation
The most logical and established method for the synthesis of 3',2,2-Trimethylbutyrophenone is the Friedel-Crafts acylation of m-xylene. This electrophilic aromatic substitution reaction involves the reaction of m-xylene with 2,2-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The rationale for this approach lies in the activation of the acyl chloride by the Lewis acid to form a highly electrophilic acylium ion. The electron-rich m-xylene then acts as a nucleophile, attacking the acylium ion. The methyl groups on m-xylene are ortho-, para-directing; however, acylation at the 4-position (para to one methyl group and ortho to the other) is sterically hindered by the bulky 2,2-dimethylbutanoyl group. Therefore, the primary product is expected to be the result of acylation at the less hindered 5-position, which is also an activated position. Subsequent workup with water decomposes the aluminum chloride complex to yield the final ketone product.
Experimental Protocol: A Guided Approach
Materials:
-
m-Xylene
-
2,2-Dimethylbutanoyl chloride (Pivaloyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Acyl Chloride Addition: 2,2-Dimethylbutanoyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred AlCl₃ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.
-
Aromatic Substrate Addition: m-Xylene (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture. The reaction is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Quenching: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3',2,2-Trimethylbutyrophenone.
Figure 2: Synthetic Workflow for 3',2,2-Trimethylbutyrophenone.
Predicted Spectroscopic Profile
In the absence of published experimental spectra for 3',2,2-Trimethylbutyrophenone, the following data are predicted based on the analysis of its structural features and comparison with analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide distinct signals for the aromatic and aliphatic protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic C-H | 7.0 - 7.5 | Multiplet | 3H |
| Aromatic -CH₃ | ~2.4 | Singlet | 3H |
| -CH₂- | ~1.2 | Quartet | 2H |
| -C(CH₃)₂- | ~0.9 | Singlet | 6H |
| -CH₂-CH₃ | ~0.8 | Triplet | 3H |
The aromatic protons will appear as a complex multiplet due to meta and ortho coupling. The benzylic methyl group will be a singlet in the typical aromatic methyl region. The aliphatic portion will show a quartet for the methylene group coupled to the terminal methyl group (a triplet), and a sharp singlet for the gem-dimethyl groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the carbonyl, aromatic, and aliphatic carbons.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 200 - 210 |
| Aromatic (quaternary) | 135 - 145 |
| Aromatic (CH) | 125 - 135 |
| Quaternary (-C(CH₃)₂-) | 40 - 50 |
| Methylene (-CH₂-) | 30 - 40 |
| Aromatic -CH₃ | ~21 |
| Gem-dimethyl (-C(CH₃)₂-) | 20 - 30 |
| Terminal -CH₃ | 5 - 15 |
The carbonyl carbon is expected to be the most downfield signal. The aromatic region will show several peaks corresponding to the substituted and unsubstituted carbons of the phenyl ring. The aliphatic region will contain signals for the quaternary, methylene, and methyl carbons of the butyryl chain.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak at m/z = 190. Key fragmentation patterns for butyrophenones include α-cleavage and McLafferty rearrangement[4].
Predicted Fragmentation Pattern:
-
m/z 190 [M]⁺: The molecular ion.
-
m/z 161: Loss of an ethyl radical (•CH₂CH₃) via α-cleavage.
-
m/z 133: Loss of a tert-butyl radical (•C(CH₃)₃) via α-cleavage. This is expected to be a prominent peak due to the stability of the resulting acylium ion.
-
m/z 119: Formation of the m-tolyl acylium ion [CH₃C₆H₄CO]⁺.
-
m/z 91: Formation of the tropylium ion [C₇H₇]⁺, characteristic of toluene derivatives.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions corresponding to the carbonyl and aromatic functionalities.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C=O stretch (ketone) | 1680 - 1700 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-H bend (aromatic) | 690 - 900 | Strong |
The strong carbonyl stretch is a key diagnostic peak. The presence of both aromatic and aliphatic C-H stretching bands will also be evident.
Potential Applications in Drug Development
While no specific biological activities have been reported for 3',2,2-Trimethylbutyrophenone, the butyrophenone scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents.
Many butyrophenone derivatives are known to exhibit antipsychotic properties, primarily through their action as dopamine D₂ receptor antagonists. The substitution pattern on both the aromatic ring and the butyryl chain can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds.
Given its structure, 3',2,2-Trimethylbutyrophenone could be a valuable starting point or intermediate for the synthesis of novel CNS-active compounds. Researchers in drug discovery may find this compound of interest for screening in assays related to dopamine and serotonin receptors, as well as other CNS targets. The specific trimethyl substitution pattern may offer a unique steric and electronic profile that could lead to novel pharmacological activities.
Conclusion
3',2,2-Trimethylbutyrophenone is a distinct chemical entity with a well-defined structure and a clear synthetic pathway via Friedel-Crafts acylation. While experimental data for this specific molecule is sparse, a comprehensive understanding of its properties can be extrapolated from established chemical principles and the behavior of related compounds. This guide provides a foundational technical overview to support further research and development involving this intriguing butyrophenone derivative.
References
-
1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - AWS. (n.d.). Retrieved January 18, 2026, from [Link]
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Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (n.d.). Retrieved January 18, 2026, from [Link]
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The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes - PEARL. (2016, July 1). Retrieved January 18, 2026, from [Link]
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(2021, March 16). F C alkylation of m xylene (Pre-lab lecture) [Video]. YouTube. Retrieved January 18, 2026, from [Link]
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C 13 NMR | PDF | Nuclear Magnetic Resonance. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
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Solved experiment : friedel crafts alkylation of m-xylene | Chegg.com. (2022, April 3). Retrieved January 18, 2026, from [Link]
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IR Absorption Table. (n.d.). Retrieved January 18, 2026, from [Link]
-
3',2,2-Trimethylbutyrophenone. (n.d.). LookChem. Retrieved January 18, 2026, from [Link]
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- 4. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of 2,2-dimethyl-1-(p-tolyl)butan-1-one
An In-depth Technical Guide to 2,2-dimethyl-1-(p-tolyl)butan-1-one
Introduction and Overview
2,2-dimethyl-1-(p-tolyl)butan-1-one is an aromatic ketone characterized by a p-tolyl group attached to a carbonyl carbon, which is itself part of a sterically hindered 2,2-dimethylbutanoyl moiety. Aromatic ketones are a cornerstone of organic synthesis, serving as pivotal intermediates in the creation of more complex molecules, including active pharmaceutical ingredients (APIs). The butyrophenone scaffold (1-phenylbutan-1-one), for instance, is central to a class of antipsychotic medications[1].
The specific structure of 2,2-dimethyl-1-(p-tolyl)butan-1-one, featuring a bulky tert-butyl-like group adjacent to the carbonyl, introduces significant steric hindrance. This structural feature is predicted to profoundly influence its reactivity, particularly towards nucleophilic addition at the carbonyl carbon, when compared to less hindered analogues. This guide provides a comprehensive, albeit predictive, analysis of its chemical and physical nature to support researchers in synthetic chemistry and drug development.
Nomenclature and Molecular Structure
A clear understanding of a compound's identity begins with its systematic nomenclature and structure.
-
IUPAC Name: 2,2-dimethyl-1-(4-methylphenyl)butan-1-one
-
Common Synonyms: 4'-Methyl-2,2-dimethylbutyrophenone; p-Tolyl tert-pentyl ketone
-
CAS Number: Not assigned.
-
Molecular Formula: C₁₃H₁₈O
-
Molecular Weight: 190.28 g/mol
Caption: Chemical structure of 2,2-dimethyl-1-(p-tolyl)butan-1-one.
Predicted Physicochemical Properties
The physical and chemical properties of a molecule dictate its behavior in different environments and are crucial for designing experimental protocols. The properties below are estimated based on trends observed in related structures such as 1-(p-tolyl)butan-1-one and other aromatic ketones[2][3][4][5].
Table 1: Estimated Physicochemical Properties
| Property | Predicted Value | Rationale / Comparative Data |
| Physical State | Colorless to pale yellow liquid | 1-(p-tolyl)butan-1-one is a colorless to pale yellow liquid[6]. The addition of two methyl groups is unlikely to change the state at room temperature. |
| Boiling Point | ~260-275 °C | Higher than 1-(p-tolyl)butan-1-one (248.6 °C) due to increased molecular weight and van der Waals forces. |
| Melting Point | Not applicable (liquid) | Consistent with the predicted liquid state at standard temperature and pressure. |
| Density | ~0.94 - 0.98 g/cm³ | Slightly lower than water, similar to other aromatic ketones. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, diethyl ether, toluene) | The polar carbonyl group allows for some interaction, but the large nonpolar hydrocarbon structure dominates, making it hydrophobic[3][5]. |
| Reactivity | The carbonyl group is susceptible to nucleophilic attack, though sterically hindered. The p-tolyl ring can undergo electrophilic aromatic substitution. | Aromatic ketones are generally less reactive towards nucleophiles than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring[7]. The 2,2-dimethyl groups provide significant steric hindrance, further reducing the reactivity of the carbonyl carbon. |
Proposed Synthesis Route: Friedel-Crafts Acylation
The most direct and logical method for synthesizing 2,2-dimethyl-1-(p-tolyl)butan-1-one is the Friedel-Crafts acylation of toluene with 2,2-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9][10][11][12]
The methyl group of toluene is an ortho-, para-directing activator. Due to the significant steric bulk of the incoming acyl group (2,2-dimethylbutanoyl), the substitution is expected to occur almost exclusively at the para position, leading to a high yield of the desired product.[11]
Caption: Workflow for the proposed Friedel-Crafts acylation synthesis.
Experimental Protocol
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Aluminum chloride reacts violently with water.[10]
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas trap (e.g., leading to a beaker of water to capture HCl gas).[8]
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane. Cool the suspension in an ice bath.
-
Acyl Chloride Addition: Add 2,2-dimethylbutanoyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Toluene Addition: Following the formation of the acylium ion complex, add toluene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice, followed by the addition of concentrated HCl to decompose the aluminum complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and confirmation of synthesis. The following data is predicted based on established chemical shift values and fragmentation patterns of aromatic ketones.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | ~7.8 ppm (d, 2H, aromatic protons ortho to C=O), ~7.2 ppm (d, 2H, aromatic protons meta to C=O), ~2.4 ppm (s, 3H, tolyl -CH₃), ~1.6 ppm (q, 2H, -CH₂-), ~1.2 ppm (s, 6H, gem-dimethyl -C(CH₃)₂-), ~0.8 ppm (t, 3H, terminal -CH₃). |
| ¹³C NMR | ~205 ppm (C=O), ~145-135 ppm (aromatic carbons), ~45 ppm (quaternary C-2), ~30 ppm (-CH₂-), ~25 ppm (gem-dimethyl carbons), ~21 ppm (tolyl -CH₃), ~8 ppm (terminal -CH₃). |
| IR (Infrared) | ~1680 cm⁻¹ (strong, C=O stretch, conjugated), ~3050-3020 cm⁻¹ (C-H aromatic stretch), ~2970-2870 cm⁻¹ (C-H aliphatic stretch), ~1605, 1575 cm⁻¹ (C=C aromatic ring stretches). |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 190. Key Fragments: m/z 119 (p-tolylacylium ion, [CH₃C₆H₄CO]⁺, likely base peak from alpha-cleavage), m/z 91 (tropylium ion, [C₇H₇]⁺), m/z 57 (tert-butyl cation, [C(CH₃)₃]⁺, from cleavage on the other side of the carbonyl).[13][14] |
Inferred Safety and Handling Protocols
The handling of any chemical requires adherence to strict safety protocols. The following guidelines are based on safety data sheets for structurally similar butyrophenones.[15][16][17][18]
-
Potential Hazards:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Combustible liquid.[18]
-
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[15]
-
In case of skin contact: Wash off with soap and plenty of water.[15]
-
If inhaled: Move person into fresh air.[15]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[15]
-
Potential Applications in Research and Drug Development
While 2,2-dimethyl-1-(p-tolyl)butan-1-one itself has no documented biological activity, its structural class is of significant interest to medicinal chemists.
-
Synthetic Intermediate: Its primary value lies in its potential as a building block. The ketone functionality can be readily transformed into other functional groups (alcohols, alkenes, amines) to build more complex molecular architectures.
-
Scaffold for Novel Compounds: The butyrophenone core is famously found in antipsychotic drugs like Haloperidol.[1] Although this specific molecule is a substituted analogue, it could serve as a starting point for the synthesis of novel compounds to be screened for various biological activities. The steric hindrance introduced by the gem-dimethyl group could be exploited to modulate receptor binding affinity or metabolic stability.
-
Probing Structure-Activity Relationships (SAR): In a drug discovery program centered around an aromatic ketone pharmacophore, this compound could be synthesized as part of a library to probe the effects of steric bulk near the carbonyl group on biological efficacy.
References
- Lin, Y.-S., & Shiea, J. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376.
- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.
- Lin, Y. S., & Shiea, J. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376.
- Lin, Y.-S., & Shiea, J. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry.
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- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
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- Sigma-Aldrich. (n.d.). 1-(p-Tolyl)butan-1-one | 4160-52-5.
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- Aldrich. (2025, November 6).
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Friedel-Crafts acylation of toluene with pivaloyl chloride
An In-depth Technical Guide to the Friedel-Crafts Reaction of Toluene with Pivaloyl Chloride: Navigating the Acylation-Alkylation Dichotomy
Abstract
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. While the acylation of toluene is a standard method for producing valuable aryl ketone intermediates, the use of sterically demanding reagents such as pivaloyl chloride introduces significant mechanistic complexities. This technical guide provides an in-depth analysis of the reaction between toluene and pivaloyl chloride under Friedel-Crafts conditions. It moves beyond a standard procedural description to explore the critical competition between the expected acylation pathway and an anomalous alkylation pathway, which proceeds via decarbonylation of the intermediate acylium ion. We will dissect the underlying principles governing this dichotomy, including steric hindrance and carbocation stability, and provide field-proven protocols to guide researchers in navigating this nuanced synthetic challenge.
The Foundational Principle: Canonical Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group (R-C=O) onto an aromatic ring.[1][2][3] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl halide to generate a highly electrophilic acylium ion.[4][5][6]
The general mechanism involves three key steps:
-
Formation of the Electrophile: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion.[7][8]
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring (toluene) attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]
-
Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1]
Toluene, possessing the electron-donating methyl group, is an activated aromatic ring that directs incoming electrophiles to the ortho and para positions.[10] In the case of acylation, the para isomer (p-tolyl tert-butyl ketone) is overwhelmingly favored due to the significant steric bulk of the incoming acyl group, which hinders approach to the ortho positions adjacent to the methyl group.
The Pivaloyl Anomaly: Decarbonylation and the Alkylation Pathway
When pivaloyl chloride is used as the acylating agent, a significant deviation from the standard mechanism is frequently observed. The bulky tert-butyl group on the pivaloyl acylium ion creates substantial steric strain. To relieve this strain, the acylium ion can undergo a competing reaction: decarbonylation (the loss of a carbon monoxide molecule).[11][12]
This decarbonylation event generates a highly stable tert-butyl carbocation.[12][13] This tertiary carbocation is an excellent electrophile and, once formed, readily participates in a Friedel-Crafts alkylation reaction with toluene.[11][13]
Key Factors:
-
Carbocation Stability: The formation of a stable tertiary carbocation is a powerful thermodynamic driving force for the decarbonylation step.
-
Irreversibility: The loss of carbon monoxide, a stable gas that escapes the reaction mixture, renders the decarbonylation step effectively irreversible, pushing the equilibrium toward the alkylation pathway.[11][12]
Consequently, instead of the expected ketone, the major product is often p-tert-butyltoluene.[14][15]
Experimental Protocol: Synthesis of p-tert-Butyltoluene
This protocol details the synthesis of p-tert-butyltoluene, the major product from the anomalous Friedel-Crafts reaction. The procedure emphasizes anhydrous conditions, as the Lewis acid catalyst is extremely sensitive to moisture.[4][16]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 7.3 g | 0.055 |
| Toluene | 92.14 | 40 mL (excess) | ~0.37 |
| Pivaloyl Chloride | 120.58 | 6.0 g (5.9 mL) | 0.050 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 20 mL | - |
| Concentrated HCl | 37% w/w | 15 mL | - |
| 5% Sodium Bicarbonate (NaHCO₃) | Aqueous | 30 mL | - |
| Brine (Saturated NaCl) | Aqueous | 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |
Experimental Workflow
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An In-depth Technical Guide to 3',2,2-Trimethylbutyrophenone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3',2,2-trimethylbutyrophenone, a substituted aromatic ketone. The document details the fundamental molecular and physical properties, outlines a robust synthetic methodology based on the Friedel-Crafts acylation, and presents a thorough spectroscopic characterization. This includes an analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its synthesis, identification, and potential application in further research.
Introduction
3',2,2-Trimethylbutyrophenone, also known by its IUPAC name 2,2-dimethyl-1-(3-methylphenyl)butan-1-one, is an organic compound belonging to the butyrophenone class of aromatic ketones. While specific applications in drug development are not widely documented, substituted butyrophenones are a well-established class of compounds with significant pharmacological activities, particularly as antipsychotics and neuroleptics. The structural features of 3',2,2-trimethylbutyrophenone, including the steric hindrance provided by the tert-butyl group adjacent to the carbonyl and the meta-substitution on the phenyl ring, make it a molecule of interest for synthetic and medicinal chemistry. Understanding its synthesis and spectroscopic properties is crucial for its potential use as a building block or a target molecule in various research and development endeavors.
Molecular and Physical Properties
The fundamental properties of 3',2,2-trimethylbutyrophenone are summarized in the table below. These properties are essential for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O | [1][2] |
| Molecular Weight | 190.28 g/mol | [1][2] |
| CAS Number | 898765-02-1 | [1] |
| Appearance | Expected to be a colorless to pale yellow liquid | N/A |
| Boiling Point | 272.9 ± 9.0 °C (Predicted) | [2] |
| Density | 0.935 ± 0.06 g/cm³ (Predicted) | [2] |
| LogP | 3.7 | [1] |
Synthesis of 3',2,2-Trimethylbutyrophenone
A reliable method for the synthesis of 3',2,2-trimethylbutyrophenone is the Friedel-Crafts acylation of m-xylene with 2,2-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
Reaction Scheme
Caption: Friedel-Crafts acylation for the synthesis of 3',2,2-Trimethylbutyrophenone.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of 3',2,2-trimethylbutyrophenone.
Materials:
-
m-Xylene
-
2,2-Dimethylbutanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In the addition funnel, prepare a solution of 2,2-dimethylbutanoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, add m-xylene (1.2 equivalents) dropwise via the addition funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice. Add 1M HCl to dissolve the aluminum salts. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 3',2,2-trimethylbutyrophenone.
Spectroscopic Characterization
The structural elucidation of 3',2,2-trimethylbutyrophenone is achieved through a combination of spectroscopic techniques. Below is a detailed analysis of the expected spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the different proton environments in the molecule.
-
Aromatic Protons (δ 7.0-7.5 ppm): The meta-substituted phenyl ring will exhibit a complex multiplet pattern for the four aromatic protons.
-
Methyl Protons on Phenyl Ring (δ ~2.4 ppm): The methyl group attached to the aromatic ring will appear as a singlet.
-
Ethyl Group Protons (δ 0.8-1.8 ppm): The ethyl group attached to the quaternary carbon will show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).
-
Methyl Protons on Quaternary Carbon (δ ~1.3 ppm): The two methyl groups on the quaternary carbon will likely appear as a singlet, integrating to six protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon (δ ~200-210 ppm): The ketone carbonyl carbon will be the most downfield signal.
-
Aromatic Carbons (δ ~125-140 ppm): Six distinct signals are expected for the aromatic carbons.
-
Quaternary Carbon (δ ~45-55 ppm): The carbon atom bonded to the carbonyl group and the two methyl and one ethyl group.
-
Aliphatic Carbons (δ ~10-30 ppm): Signals corresponding to the methyl group on the phenyl ring, the two methyl groups on the quaternary carbon, and the methyl and methylene carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
-
C=O Stretch (1680-1700 cm⁻¹): A strong, sharp absorption band characteristic of an aryl ketone.
-
C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Medium to weak bands.
-
C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Strong bands from the methyl and ethyl groups.
-
C=C Stretch (Aromatic) (~1600 cm⁻¹ and ~1450 cm⁻¹): Two or more bands of variable intensity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expected at m/z = 190.
-
Major Fragments:
-
Acylium Ion: A significant peak at m/z = 119, corresponding to the loss of the tert-butyl group.
-
Tropylium-like Ion: A peak at m/z = 91, representing the tolyl fragment.
-
tert-Butyl Cation: A peak at m/z = 57, from the cleavage of the bond between the carbonyl group and the quaternary carbon.
-
Safety and Handling
3',2,2-Trimethylbutyrophenone should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. The reagents used in the synthesis, particularly aluminum chloride and 2,2-dimethylbutanoyl chloride, are corrosive and moisture-sensitive and should be handled with care.
Conclusion
This technical guide has provided a detailed overview of 3',2,2-trimethylbutyrophenone, including its molecular and physical properties, a robust synthetic protocol, and a comprehensive analysis of its expected spectroscopic characteristics. This information serves as a valuable resource for researchers in organic and medicinal chemistry, facilitating its synthesis, identification, and exploration in future scientific studies.
References
-
LookChem. 3',2,2-Trimethylbutyrophenone. [Link]
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Solubility of 2,2-dimethyl-1-(p-tolyl)butan-1-one in common solvents
An In-Depth Technical Guide to the Solubility Profile of 2,2-dimethyl-1-(p-tolyl)butan-1-one
Executive Summary
Introduction to 2,2-dimethyl-1-(p-tolyl)butan-1-one
2,2-dimethyl-1-(p-tolyl)butan-1-one is an aromatic ketone characterized by a p-tolyl group attached to a carbonyl, which is in turn bonded to a sterically hindered neopentyl-like substituent. Its structure suggests a compound with significant non-polar character, which has profound implications for its interaction with various solvents. While this specific molecule is not extensively documented, its structural motifs are common in organic chemistry, appearing in synthetic intermediates, and as scaffolds in medicinal chemistry. Understanding its solubility is a prerequisite for its effective use in any application, from choosing an appropriate reaction solvent to designing a viable formulation for delivery.
Key Structural Features:
-
Aromatic Ring (p-tolyl): Contributes to hydrophobicity and potential for π-π stacking interactions.
-
Carbonyl Group (C=O): A polar functional group capable of acting as a hydrogen bond acceptor.
-
Alkyl Moiety (2,2-dimethylbutyl): A bulky, non-polar group that significantly increases lipophilicity and steric hindrance around the carbonyl.
Physicochemical Properties: The Foundation of Solubility
The solubility of a compound is not an isolated property but rather a consequence of its entire physicochemical profile. The interplay between molecular weight, polarity, and the capacity for intermolecular interactions determines how readily a solute dissolves in a given solvent. Based on its structure and data from similar compounds like 2,2-dimethyl-1-phenylbutan-1-one, we can predict the key properties of 2,2-dimethyl-1-(p-tolyl)butan-1-one.[1]
| Property | Predicted Value / Description | Rationale / Impact on Solubility |
| IUPAC Name | 2,2-dimethyl-1-(4-methylphenyl)butan-1-one | - |
| Molecular Formula | C₁₃H₁₈O | Derived from structure. |
| Molecular Weight | 190.28 g/mol | A moderate molecular weight. Larger molecules can sometimes be less soluble.[2] |
| Calculated logP | ~3.5 - 4.0 | The positive and relatively high value, estimated from analogues[1], strongly suggests poor water solubility and a preference for non-polar, lipophilic environments. |
| Hydrogen Bond Donors | 0 | The absence of donor groups (like -OH or -NH) prevents it from donating hydrogen bonds, limiting its interaction with protic solvents like water. |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | The single acceptor site offers a point of interaction with polar protic solvents, but this is sterically hindered and insufficient to overcome the molecule's overall hydrophobicity. |
| Polarity | Primarily non-polar with a localized polar region | The general principle "like dissolves like" dictates that this compound will be most soluble in non-polar or moderately polar aprotic solvents.[2][3] |
The "Like Dissolves Like" Principle: A Visual Guide
The most fundamental concept in predicting solubility is that substances with similar intermolecular forces are more likely to be miscible. Polar solvents dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The diagram below illustrates this core relationship, which is central to selecting an appropriate solvent system.
Caption: Logical relationship between solute polarity and solvent class.
Predicted Solubility Profile
Based on the physicochemical properties and the principles outlined above, we can predict the solubility of 2,2-dimethyl-1-(p-tolyl)butan-1-one across a range of common laboratory solvents. These predictions serve as a crucial starting point for experimental design.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Poorly Soluble | The compound's high lipophilicity and lack of hydrogen bond donors prevent it from disrupting the strong hydrogen-bonding network of these solvents.[3] |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents have sufficient polarity to interact with the ketone group but lack the strong self-associating network of protic solvents, making it easier to solvate the non-polar portions of the molecule. |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM), Diethyl Ether | Very Soluble | The van der Waals forces that dominate these solvents are highly compatible with the large non-polar structure of the target compound, aligning with the "like dissolves like" principle.[2] |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move from prediction to empirical data, a rigorous and standardized methodology is required. The shake-flask method is the universally accepted gold standard for determining thermodynamic equilibrium solubility.[4][5] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.
Causality Behind the Protocol
-
Use of Excess Solid: Adding an excess of the compound ensures that the solvent becomes fully saturated, which is the definition of equilibrium solubility.[5]
-
Prolonged Agitation: Continuous shaking or stirring for an extended period (typically 24-48 hours) is necessary to overcome kinetic barriers and allow the system to reach a true thermodynamic equilibrium.[5][6][7] Shorter incubation times may result in an underestimation of solubility, yielding a kinetic value rather than a thermodynamic one.[4]
-
Temperature Control: Solubility is highly temperature-dependent.[2] Maintaining a constant temperature (e.g., 25 °C or 37 °C) in an incubator is critical for reproducibility and relevance.[5]
-
Phase Separation: Centrifugation or filtration is essential to completely remove all undissolved solid particles before analysis. Failure to do so will lead to an overestimation of the amount of dissolved solute.[4]
Step-by-Step Methodology
-
Preparation:
-
Dispense a precise volume (e.g., 1.0 mL) of the selected solvent into several glass vials (n=3 for triplicate measurements).
-
Add an excess amount of 2,2-dimethyl-1-(p-tolyl)butan-1-one to each vial. A mass that is 5-10 times the estimated solubility is a good starting point to ensure saturation.[5][6]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples at a consistent speed (e.g., 100-150 rpm) for a minimum of 24 hours. For compounds that are slow to dissolve, 48 hours is recommended to ensure equilibrium is reached.[5]
-
-
Phase Separation:
-
After incubation, allow the vials to rest at the same constant temperature for a short period to let larger particles settle.
-
Transfer the slurry to centrifuge tubes. Centrifuge at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solids.[4]
-
Alternatively, filter the suspension using a syringe filter with a low-binding membrane (e.g., 0.22 µm PTFE) suitable for the solvent used.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) from the centrifuged sample, avoiding any disturbance of the pellet.
-
Dilute the supernatant with an appropriate mobile phase or solvent to a concentration that falls within the linear range of the chosen analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the dissolved compound against a standard calibration curve.
-
Experimental Workflow Diagram
Caption: Standard Operating Procedure for the Shake-Flask Solubility Assay.
Implications for Research and Development
The predicted solubility profile of 2,2-dimethyl-1-(p-tolyl)butan-1-one has direct consequences for its practical application:
-
Organic Synthesis: Its high solubility in non-polar and polar aprotic solvents like toluene, DCM, and THF makes these excellent choices for reaction media. Conversely, its poor solubility in protic solvents like water or ethanol could be leveraged for product precipitation and purification.
-
Drug Development: If this compound were being investigated as a drug candidate, its predicted low aqueous solubility would classify it as a challenging molecule. This would necessitate enabling formulation strategies, such as co-solvents, amorphous solid dispersions, or lipid-based formulations, to achieve adequate bioavailability for oral administration.[8] Low solubility is a frequent cause of failure in the drug discovery pipeline.[4][8]
Conclusion
While direct experimental solubility data for 2,2-dimethyl-1-(p-tolyl)butan-1-one is sparse, a robust and scientifically-grounded understanding can be constructed from first principles and validated through established methodologies. The molecule's structure strongly indicates that it is a lipophilic compound with very low aqueous solubility and high solubility in common non-polar and polar aprotic organic solvents. For any research or development application, the predictive framework laid out in this guide should be confirmed empirically using the detailed shake-flask protocol, which provides the most reliable and trusted data for thermodynamic solubility.
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences.
- PubChem. (n.d.). 2,2-Dimethyl-1-phenylbutan-1-one.
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Methodological & Application
Application Note & Synthesis Protocol: 3',2,2-Trimethylbutyrophenone
Introduction: Strategic Synthesis of a Key Chemical Intermediate
3',2,2-Trimethylbutyrophenone, also known as 1-(3-methylphenyl)-2,2-dimethylpropan-1-one, is an aromatic ketone that serves as a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. Its structure, featuring a meta-substituted toluene ring and a sterically hindered tert-butyl ketone group, makes it a specific and strategic building block.
This document provides a comprehensive, field-proven protocol for the synthesis of 3',2,2-Trimethylbutyrophenone via the Friedel-Crafts acylation of toluene. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and address the critical challenges of regioselectivity and purification inherent in this transformation. This guide is intended for researchers and process chemists who require a robust and well-understood method for producing this compound.
The Synthetic Approach: Friedel-Crafts Acylation
The chosen synthetic route is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) reactions.[1] This method involves the reaction of an aromatic substrate (toluene) with an acylating agent (pivaloyl chloride) in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion.
-
Activation: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of pivaloyl chloride, polarizing the C-Cl bond.[2][3]
-
Acylium Ion Formation: This coordination facilitates the departure of the chloride ion, forming a resonance-stabilized acylium ion ([ (CH₃)₃C-C=O ]⁺). This cation is the active electrophile.
-
Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. The catalyst is regenerated in the process.
The Challenge of Regioselectivity
A critical consideration in the acylation of toluene is directing the incoming acyl group to the desired position. The methyl group of toluene is an ortho-, para-directing activator. However, the steric bulk of the pivaloyl group significantly hinders attack at the ortho position. Consequently, the reaction primarily yields a mixture of the para (4'-methyl) and meta (3'-methyl) isomers, with the para isomer being the major product.[4][5] Isolating the desired 3'-methyl isomer is therefore a key purification challenge addressed in this protocol.
Experimental Protocol
Materials & Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Toluene | Anhydrous, ≥99.8% | Standard Supplier | Acts as both reactant and solvent. |
| Pivaloyl Chloride | ≥99% | Standard Supplier | Corrosive and lachrymatory. |
| Aluminum Chloride (AlCl₃) | Anhydrous, powder, ≥99% | Standard Supplier | Highly hygroscopic; handle in a glovebox or under inert gas.[1] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Reaction solvent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Supplier | For quenching. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Lab Prepared | For neutralization wash. |
| Brine | Saturated Aqueous NaCl | Lab Prepared | For final wash. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | Drying agent. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Addition funnel
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Synthesis Workflow Diagram
Caption: Workflow for the Friedel-Crafts synthesis of 3',2,2-Trimethylbutyrophenone.
Step-by-Step Procedure
CAUTION: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Reaction Setup:
-
Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a nitrogen inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.[7]
-
Working under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (29.4 g, 0.22 mol, 1.1 eq).
-
Add 150 mL of anhydrous dichloromethane (DCM) to the flask.
-
Cool the resulting suspension to 0°C using an ice-water bath.
-
-
Formation of the Electrophile:
-
Charge the addition funnel with pivaloyl chloride (24.1 g, 0.20 mol, 1.0 eq) dissolved in 50 mL of anhydrous DCM.
-
Add the pivaloyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 15 minutes.
-
-
Acylation Reaction:
-
In a separate, dry flask, prepare a solution of anhydrous toluene (18.4 g, 0.20 mol, 1.0 eq) in 50 mL of anhydrous DCM. Note: Using toluene as the limiting reagent helps prevent polysubstitution.
-
Add this toluene solution to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Quenching:
-
Prepare a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.
-
Slowly and carefully pour the reaction mixture into the ice/HCl beaker with vigorous stirring. This is a highly exothermic process that will release HCl gas.[1]
-
Transfer the quenched mixture to a 1 L separatory funnel. Allow the layers to separate.
-
Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine all organic layers.
-
-
Isolation and Purification:
-
Wash the combined organic phase sequentially with:
-
100 mL of 1 M HCl
-
100 mL of water
-
100 mL of saturated NaHCO₃ solution (caution: effervescence)
-
100 mL of brine
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellowish oil.
-
-
Final Purification:
-
The crude oil contains a mixture of 4'-methyl (major) and 3'-methyl (minor, desired) isomers. These isomers are separable by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes).
-
Collect fractions and analyze by TLC to isolate the two isomers. The meta isomer typically has a slightly different Rf value than the para isomer.
-
Combine the fractions containing the pure 3',2,2-trimethylbutyrophenone and remove the solvent under reduced pressure to yield the final product as a colorless or pale yellow oil.
-
Safety & Handling
-
Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. Reacts violently with water to produce heat and toxic HCl gas. Handle only in an anhydrous environment and wear appropriate PPE.[1]
-
Pivaloyl Chloride: Corrosive, a lachrymator, and reacts with moisture. Handle in a fume hood.
-
Toluene & Dichloromethane: Flammable and volatile organic solvents. Avoid inhalation and skin contact.
-
Quenching: The quenching step is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood with adequate ventilation and behind a safety shield.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the tert-butyl group (singlet, ~1.3 ppm, 9H), the aromatic methyl group (singlet, ~2.4 ppm, 3H), and distinct splitting patterns for the aromatic protons in the 7.2-7.8 ppm region, confirming the meta-substitution pattern.
-
¹³C NMR: Will show distinct signals for the carbonyl carbon (~200 ppm), the quaternary carbon of the tert-butyl group, and the aromatic carbons.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch will be prominent around 1680-1690 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₁₃H₁₈O, MW = 190.28 g/mol ) should be observed.
References
-
LookChem. 3',2,2-Trimethylbutyrophenone. [Link]
-
Baudoin, O., et al. Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation. Organic Syntheses, 2012, 89, 510-518. [Link]
- Google Patents. Synthetic method of 3' -methyl propiophenone. CN111393272A.
-
University of Wisconsin-Madison. Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
Scribd. Friedel-Crafts Acylation of Toluene. [Link]
-
Clark, J. Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
Sources
Application Notes & Protocols: Advanced Analytical Strategies for 2,2-dimethyl-1-(p-tolyl)butan-1-one
Abstract: This document provides a comprehensive guide to the principal analytical methodologies for the characterization, identification, and quantification of 2,2-dimethyl-1-(p-tolyl)butan-1-one. Targeting researchers and professionals in pharmaceutical development and chemical analysis, these notes delve into the theoretical and practical aspects of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are designed to be robust and self-validating, emphasizing the rationale behind procedural choices to ensure reproducible and accurate results.
Introduction and Compound Profile
2,2-dimethyl-1-(p-tolyl)butan-1-one is an aromatic ketone with the molecular formula C₁₃H₁₈O. Its structure features a p-tolyl group attached to a carbonyl carbon, which is in turn bonded to a 2,2-dimethylbutyl group. This structure imparts moderate polarity and volatility, making it amenable to a range of analytical techniques. Accurate and precise analytical methods are crucial for various applications, including synthesis verification, purity assessment, stability studies, and metabolic profiling.
Compound Properties:
-
IUPAC Name: 2,2-dimethyl-1-(4-methylphenyl)butan-1-one
-
Molecular Formula: C₁₃H₁₈O
-
Molecular Weight: 190.28 g/mol
-
Key Structural Features: Aromatic ketone, sterically hindered carbonyl group.
The choice of analytical method is dictated by the analytical question—be it structural confirmation, quantification in a complex matrix, or impurity profiling. This guide presents workflows for the most powerful and commonly employed techniques in modern analytical laboratories.
Workflow for Method Selection and Analysis
The initial choice between chromatographic methods like GC-MS and LC-MS depends on the analyte's properties and the sample matrix. This decision-making process is crucial for developing an efficient and effective analytical strategy.
Caption: General analytical workflow from sample to report.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like 2,2-dimethyl-1-(p-tolyl)butan-1-one. The gas chromatograph separates the compound from other matrix components based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compound and detects the resulting ions, providing a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.[1]
Expertise & Causality in Method Development
-
Column Selection: A low-to-mid polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is recommended. This phase provides excellent separation for aromatic compounds and is robust enough for routine analysis.
-
Injection Mode: A splitless injection is preferred for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity. For more concentrated samples, a split injection prevents column overloading and peak distortion.
-
Temperature Programming: A temperature gradient is essential for ensuring a sharp peak shape and efficient separation from potential impurities. Starting at a low temperature allows for proper focusing of the analyte at the head of the column, while a steady ramp effectively elutes the compound.
-
Ionization: Electron Ionization (EI) at a standard 70 eV is the method of choice. EI is a hard ionization technique that produces reproducible and extensive fragmentation patterns, which are invaluable for structural elucidation and library matching.[2]
Protocol: GC-MS Analysis
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the sample. b. Dissolve in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution. c. If an internal standard is required for quantification, add it at a known concentration (e.g., dodecane). d. Perform serial dilutions as necessary to bring the final concentration into the calibrated range of the instrument (typically 1-100 µg/mL).
2. Instrumental Parameters: The following table summarizes the recommended starting parameters for an Agilent GC-MS system or equivalent.[3]
| Parameter | Value | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable platform for routine analysis. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms) | Provides optimal resolution for compounds in this molecular weight range. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization without thermal degradation. Use splitless mode for high sensitivity. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) | Separates analyte from solvent and early-eluting impurities, followed by a ramp to elute the target. |
| MS System | Agilent 7000C Triple Quad or 5977 MSD | Provides high sensitivity and selectivity. |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard conditions for generating reproducible fragmentation patterns for library matching.[3] |
| Mass Range | Scan m/z 40-450 | Covers the expected range of fragments and the molecular ion. |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode enhances sensitivity by focusing on specific ions of interest. |
3. Data Analysis: a. Identification: Identify the peak corresponding to 2,2-dimethyl-1-(p-tolyl)butan-1-one by its retention time. Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). Expected key fragments include m/z 119 (tolylcarbonyl ion) and m/z 57 (tert-butyl ion). b. Quantification: If using an internal standard, calculate the response factor. Construct a calibration curve using standards of known concentrations and determine the concentration of the analyte in the unknown sample.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS is a highly sensitive and versatile technique that separates compounds in the liquid phase followed by mass analysis.[4][5] It is particularly useful for samples in complex biological matrices or for compounds that are not suitable for GC (e.g., thermally labile or non-volatile). For 2,2-dimethyl-1-(p-tolyl)butan-1-one, LC-MS provides a powerful alternative or confirmatory method to GC-MS.
Expertise & Causality in Method Development
-
Chromatography Mode: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the logical choice. The non-polar nature of the analyte ensures strong retention on a C18 stationary phase, allowing for effective separation from polar matrix components using a polar mobile phase.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is used. Adding a small amount of an acid (e.g., 0.1% formic acid) or a salt (e.g., 10 mM ammonium acetate) to the mobile phase is critical.[6] This aids in protonation of the analyte, significantly improving ionization efficiency in the mass spectrometer's electrospray source.
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming molecular weight and for quantification using tandem mass spectrometry (MS/MS).
Protocol: LC-MS/MS Analysis
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution in acetonitrile or methanol. b. Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile) to the desired concentration. c. Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the LC system.
2. Instrumental Parameters: The table below provides recommended starting parameters for a standard LC-MS/MS system.
| Parameter | Value | Rationale |
| LC System | Shimadzu LC-10AS, Waters Acquity UPLC, or equivalent | Standard platforms for high-resolution separation.[6] |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Provides high efficiency and good retention for the analyte. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid acts as a proton source for ESI+. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min. | A gradient ensures efficient elution and good peak shape. |
| Column Temp. | 40°C | Reduces viscosity and improves peak symmetry. |
| MS System | Triple Quadrupole or Orbitrap Mass Spectrometer | Provides capability for MS/MS (MRM) for high selectivity and quantification. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Best for protonating the ketone's carbonyl oxygen. |
| Key Transition (MRM) | Precursor Ion (Q1): m/z 191.1 [M+H]⁺ Product Ion (Q3): m/z 119.1 (tolylcarbonyl fragment) | Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity for quantification. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temp. | 150°C | Assists in desolvation. |
3. Data Analysis: a. Identification: Confirm the analyte by its retention time and the presence of the correct precursor ion (m/z 191.1). b. Quantification: Use the area of the MRM transition peak. Create a calibration curve by analyzing a series of known standards and perform regression analysis to determine the concentration in unknown samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. For 2,2-dimethyl-1-(p-tolyl)butan-1-one, NMR confirms the connectivity and identity of the tolyl and dimethylbutyl moieties.[7][8]
Protocol: ¹H and ¹³C NMR Characterization
1. Sample Preparation: a. Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). b. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), if not already present in the solvent. c. Transfer the solution to a clean 5 mm NMR tube.
2. Instrumental Parameters:
- Spectrometer: Bruker AV-400 (400 MHz) or equivalent.
- Nuclei: ¹H (Proton) and ¹³C (Carbon-13).
- Temperature: 298 K (25°C).
3. Expected Spectral Data:
Caption: Predicted ¹H and ¹³C NMR chemical shifts for the compound.
4. Data Analysis: a. Integrate the proton signals to confirm the relative number of hydrogens in each environment. b. Analyze the splitting patterns (singlet, doublet, triplet, quartet) to determine the number of neighboring protons. c. Correlate the ¹H and ¹³C spectra using 2D NMR techniques (e.g., HSQC, HMBC) if further structural confirmation is needed.
References
- Shimadzu Corporation. (n.d.). LCMS Method A.
- LCGC International. (n.d.). Application Notes: GC-MS.
- Binanto, I. (n.d.). Understanding LCMS Data for Identification of Chemical Compounds Contained in Rodent Tuber.
- Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. (n.d.).
- Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters. (2020). PubMed Central.
- GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF CONSOLIDA THIRKEANA EXTRACT. (2022). DergiPark.
- Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and A. (2021). Frontiers.
- Albo, R. L. F., Valdez, C. A., Leif, R. N., Mulcahy, H. A., & Koester, C. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5231-4.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. frontiersin.org [frontiersin.org]
- 4. people.usd.ac.id [people.usd.ac.id]
- 5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. orgsyn.org [orgsyn.org]
Application Note: Analysis of 3',2,2-Trimethylbutyrophenone by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive guide for the qualitative and quantitative analysis of 3',2,2-trimethylbutyrophenone using gas chromatography-mass spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for sample preparation, instrumental analysis, and data interpretation. The protocols are grounded in established principles of analytical chemistry to ensure reliability and reproducibility.
Introduction: The Rationale for GC-MS Analysis
3',2,2-Trimethylbutyrophenone is an aromatic ketone of interest in various fields, including organic synthesis, fragrance chemistry, and as a potential intermediate or impurity in pharmaceutical manufacturing. Its structural features—a substituted aromatic ring and a branched aliphatic chain—necessitate a highly selective and sensitive analytical technique for accurate identification and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds.[1] The chromatographic separation provided by GC resolves complex mixtures, while the mass spectrometer offers definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments.[1]
This guide provides a foundational protocol that can be adapted to specific matrices and analytical objectives. We will explore the critical considerations for method development, from sample preparation to the fine-tuning of GC-MS parameters.
Materials and Methods
Reagents and Standards
-
Solvents: High-purity, GC-MS grade solvents such as dichloromethane, hexane, or ethyl acetate are essential to avoid interference from impurities.[1][2]
-
Reference Standard: A certified reference standard of 3',2,2-trimethylbutyrophenone is required for positive identification and for the preparation of calibration standards for quantitative analysis.
-
Internal Standard (for quantitative analysis): An appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be chosen.
-
Derivatization Reagents (Optional): For certain applications requiring enhanced sensitivity or improved chromatographic peak shape, derivatization may be considered.[3] However, for a relatively volatile ketone like 3',2,2-trimethylbutyrophenone, direct analysis is often sufficient.
Instrumentation
A standard laboratory gas chromatograph coupled to a single quadrupole or more advanced mass spectrometer is suitable for this analysis.[4]
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column.
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and with a mass range covering the expected m/z values.[5]
Experimental Protocols
Sample Preparation: A Critical First Step
The choice of sample preparation technique is dictated by the sample matrix. The goal is to extract 3',2,2-trimethylbutyrophenone from the matrix and present it in a form suitable for GC-MS analysis, free from interfering substances.[1][6]
Protocol 1: Liquid-Liquid Extraction (LLE)
This is a fundamental and widely used technique for extracting analytes from aqueous samples.[1]
-
Sample Collection: Collect the sample in a clean glass container to prevent contamination.[1]
-
Solvent Selection: Choose a volatile organic solvent that is immiscible with the sample matrix and in which 3',2,2-trimethylbutyrophenone has high solubility (e.g., dichloromethane or hexane).[1]
-
Extraction:
-
To 10 mL of the aqueous sample in a separatory funnel, add 5 mL of the selected organic solvent.
-
If performing quantitative analysis, add a known amount of internal standard to the sample before extraction.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
-
Collection: Drain the organic layer (the bottom layer if using dichloromethane) into a clean collection vial.
-
Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration (if necessary): If the analyte concentration is low, the extract can be concentrated by gently blowing a stream of nitrogen over the surface of the solvent.[1] Avoid complete evaporation.
-
Final Volume: Adjust the final volume to a known quantity (e.g., 1 mL) with the extraction solvent. The sample is now ready for injection.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is an effective technique for concentrating and purifying analytes from complex matrices.[1]
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that will retain 3',2,2-trimethylbutyrophenone (e.g., a C18 or a polymeric sorbent).
-
Conditioning: Condition the cartridge by passing a small volume of a conditioning solvent (e.g., methanol) followed by the sample matrix solvent (e.g., water).
-
Loading: Pass the sample through the conditioned cartridge at a controlled flow rate. The analyte will be adsorbed onto the sorbent.
-
Washing: Wash the cartridge with a weak solvent to remove any co-adsorbed interfering compounds.
-
Elution: Elute the retained 3',2,2-trimethylbutyrophenone with a small volume of a strong solvent (e.g., ethyl acetate or acetone).
-
Final Preparation: The eluted sample can be directly injected or concentrated as described in the LLE protocol.
Protocol 3: Headspace Analysis
For the analysis of volatile compounds in solid or liquid matrices, headspace analysis offers a clean and often automated sample introduction method.[6][7][8]
-
Sample Preparation: Place a known amount of the sample into a headspace vial.[7]
-
Sealing: Securely seal the vial with a PTFE-faced septum.[7]
-
Equilibration: Place the vial in the headspace autosampler's oven and allow it to equilibrate at a set temperature (e.g., 80-120 °C) for a specific time. During this time, volatile compounds, including 3',2,2-trimethylbutyrophenone, will partition into the gas phase above the sample.[6]
-
Injection: A heated, gas-tight syringe will automatically sample a portion of the headspace gas and inject it into the GC inlet.[6]
GC-MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for your specific instrument and application.[4]
| Parameter | Recommended Setting | Rationale |
| GC Column | Non-polar (e.g., DB-5ms, HP-5ms) or mid-polar (e.g., DB-1701) capillary column; 30 m x 0.25 mm ID x 0.25 µm film thickness | These columns provide excellent separation for a wide range of volatile and semi-volatile compounds, including aromatic ketones.[3] |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity, while split mode prevents column overloading with concentrated samples. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min) | Provides good chromatographic efficiency. |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) | A temperature ramp allows for the separation of compounds with different boiling points.[9] This program should be optimized to achieve good resolution and peak shape for 3',2,2-trimethylbutyrophenone. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS.[5] |
| Ion Source Temperature | 230 °C | A standard temperature for electron ionization sources.[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that can be compared to mass spectral libraries.[5] |
| Mass Scan Range | m/z 40-400 | This range will cover the molecular ion of 3',2,2-trimethylbutyrophenone and its expected fragment ions. |
| Scan Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) | Full scan provides a complete mass spectrum for identification. SIM mode increases sensitivity by monitoring only specific ions of interest.[4] |
Data Analysis and Expected Results
Qualitative Analysis: Identification
Identification of 3',2,2-trimethylbutyrophenone is achieved by comparing both its retention time and its mass spectrum to that of a known reference standard. The mass spectrum should also be compared to a library database like the NIST/EPA/NIH Mass Spectral Library for confirmation.[10]
Predicted Mass Spectrum and Fragmentation
The molecular weight of 3',2,2-trimethylbutyrophenone (C₁₃H₁₈O) is 190.28 g/mol . Under electron ionization, the molecule will ionize and fragment in a predictable manner. The fragmentation pattern is key to its identification.
-
Molecular Ion (M⁺): A peak at m/z 190 is expected, representing the intact ionized molecule. The intensity of this peak may vary.
-
Major Fragment Ions:
-
α-Cleavage: Cleavage of the bond between the carbonyl group and the tert-butyl group is highly probable, leading to the formation of a stable tert-butyl cation at m/z 57 and a benzoyl cation derivative.
-
Acylium Ion: Loss of the tert-butyl radical would result in an acylium ion at m/z 133 .
-
Aromatic Fragments: Fragmentation of the aromatic ring can produce characteristic ions, such as a phenyl cation at m/z 77 and a tolyl cation if the methyl group is on the ring.
-
The base peak (the most intense peak) is likely to be one of the stable carbocations formed through α-cleavage.
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations containing a constant amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of 3',2,2-trimethylbutyrophenone in an unknown sample is then determined from this calibration curve.
Workflow Visualization
Caption: GC-MS workflow for 3',2,2-Trimethylbutyrophenone analysis.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of 3',2,2-trimethylbutyrophenone by GC-MS. By following the outlined procedures for sample preparation and instrumental analysis, researchers can achieve reliable and accurate results. The provided parameters should be considered a starting point, and method optimization is encouraged to meet the specific requirements of different sample matrices and analytical objectives.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
- Jones, A. W., & Holmgren, A. (2010). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 34(9), 554–561.
-
Welch, M. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
- Jones, A. W., & Holmgren, A. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 34(9), 554-561.
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
- Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870.
- Lee, S., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(7), 843.
- Perkins, M. J. (2020). Demystifying Sample Preparation for Headspace Analysis Using Direct Injection Mass Spectrometry.
- Jones, A. W., & Holmgren, A. (2010). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry.
- Valadbeigi, Y., & Causon, T. J. (2022). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the American Society for Mass Spectrometry, 33(8), 1469-1477.
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3M Environmental Laboratory. (n.d.). Gas Chromatography/Mass Spectrometry (GC/MS) Analysis of Organic Compounds in Solvent. Retrieved from [Link]
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- Kind, T., et al. (2009). Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization. Analytical Chemistry, 81(24), 10038-10048.
- Millán, S., & Sampedro, M. C. (2004). Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives.
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Application Note: Structural Elucidation of 2,2-dimethyl-1-(p-tolyl)butan-1-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction: The Role of NMR in Modern Organic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive analytical technique for the structural elucidation of organic compounds in solution.[1] For a molecule such as 2,2-dimethyl-1-(p-tolyl)butan-1-one, which possesses a unique combination of an aromatic system, a carbonyl group, and a sterically demanding tert-butyl group, NMR provides a wealth of information. This includes the number of chemically distinct proton and carbon environments, their electronic surroundings, through-bond connectivity, and spatial relationships. The precise structural confirmation afforded by NMR is a cornerstone of chemical synthesis, enabling unambiguous verification of molecular identity and purity, which is of critical importance in fields like medicinal chemistry and materials science.
This application note will serve as a practical guide, walking the user through sample preparation, data acquisition, and the nuanced interpretation of the ¹H and ¹³C NMR spectra of the title compound.
Foundational Principles: Interpreting the NMR Spectrum of an Aromatic Ketone
The chemical shifts (δ) observed in NMR are highly sensitive to the local electronic environment of each nucleus. In 2,2-dimethyl-1-(p-tolyl)butan-1-one, several key structural features dictate the expected spectral pattern.
-
The Carbonyl Group (C=O): The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the pi-system.[2] This results in a characteristic downfield chemical shift in the ¹³C NMR spectrum, typically in the range of 190-220 ppm for ketones.[3][4] In ¹H NMR, protons on carbons alpha to the carbonyl are also deshielded and typically appear between 2.1 and 2.6 ppm.[4][5]
-
The p-Tolyl Group: The aromatic ring gives rise to signals in the aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm).[6] The para-substitution pattern (a methyl group and the carbonyl group) creates a symmetrical system, leading to two distinct signals for the aromatic protons, which will appear as doublets due to ortho-coupling. The methyl group attached to the ring is an electron-donating group, which will slightly shield the aromatic protons relative to unsubstituted benzene.
-
The tert-Butyl Group: This group is characterized by nine chemically equivalent protons, which will produce a single, intense singlet in the ¹H NMR spectrum.[7] The chemical shift of this singlet is typically found in the upfield region, around 0.5-2.0 ppm.[7] The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will also give rise to distinct signals in the ¹³C NMR spectrum.
Experimental Protocol: From Sample Preparation to Data Acquisition
A high-quality NMR spectrum is contingent upon meticulous sample preparation.[8] The following protocol is a validated procedure for obtaining high-resolution spectra of 2,2-dimethyl-1-(p-tolyl)butan-1-one.
Sample Preparation
-
Analyte Purity: Ensure the sample of 2,2-dimethyl-1-(p-tolyl)butan-1-one is of high purity, as impurities will complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has minimal overlapping signals with the compound of interest. Chloroform-d (CDCl₃) is a common and suitable choice for non-polar to moderately polar organic compounds.[9]
-
Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[10] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample may be required.
-
NMR Tube: Use a high-quality, clean, and unscratched 5 mm NMR tube to ensure optimal magnetic field homogeneity.[10][11]
-
Procedure:
-
Weigh approximately 10-15 mg of 2,2-dimethyl-1-(p-tolyl)butan-1-one into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ to the vial and gently swirl to dissolve the compound completely.
-
Using a Pasteur pipette, transfer the solution into the NMR tube. The optimal sample height for many spectrometers is around 4-5 cm.[11]
-
Cap the NMR tube securely.
-
NMR Spectrometer Setup and Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 240-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128-1024 scans, depending on sample concentration.
-
Spectral Analysis and Interpretation
This section provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 2,2-dimethyl-1-(p-tolyl)butan-1-one.
Molecular Structure and Atom Labeling
To facilitate the discussion, the atoms of 2,2-dimethyl-1-(p-tolyl)butan-1-one are labeled as shown in the diagram below.
Caption: Labeled structure of 2,2-dimethyl-1-(p-tolyl)butan-1-one.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| Ha | 2H on C6, C10 | ~7.8-8.0 | Doublet (d) | ~8.0 | 2H | These protons are ortho to the electron-withdrawing carbonyl group, leading to significant deshielding.[12][13] They are split by the Hb protons. |
| Hb | 2H on C7, C9 | ~7.2-7.4 | Doublet (d) | ~8.0 | 2H | These protons are ortho to the electron-donating methyl group (C11), resulting in shielding relative to Ha. They are split by the Ha protons. |
| Hc | 3H on C11 | ~2.4 | Singlet (s) | - | 3H | Protons of a methyl group attached to an aromatic ring (benzylic) typically appear in this region. |
| Hd | 9H on C3, C4 | ~1.3-1.4 | Singlet (s) | - | 9H | The nine protons of the tert-butyl group are equivalent and show no coupling, resulting in a sharp, intense singlet.[7][14] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C=O) | ~200-205 | The carbonyl carbon of an aromatic ketone is highly deshielded and appears far downfield.[3][15] |
| C5 (Ar-C) | ~135-138 | Quaternary aromatic carbon attached to the carbonyl group. |
| C8 (Ar-C) | ~142-145 | Quaternary aromatic carbon attached to the methyl group. |
| C6, C10 (Ar-CH) | ~129-131 | Aromatic carbons ortho to the carbonyl group. |
| C7, C9 (Ar-CH) | ~128-130 | Aromatic carbons meta to the carbonyl group. |
| C2 (Quaternary) | ~44-48 | The quaternary carbon of the tert-butyl group. |
| C3, C4 (CH₃) | ~28-32 | The three equivalent methyl carbons of the tert-butyl group.[7] |
| C11 (CH₃) | ~21-23 | The carbon of the methyl group attached to the aromatic ring. |
Workflow and Logic Visualization
The overall process from sample to final structural confirmation can be visualized as a logical workflow.
Caption: Experimental workflow for NMR analysis.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides an unambiguous method for the structural confirmation of 2,2-dimethyl-1-(p-tolyl)butan-1-one. The predicted spectra show a set of distinct, well-resolved signals that are fully consistent with the proposed molecular structure. The characteristic downfield shift of the carbonyl carbon, the AA'BB' system of the p-substituted aromatic ring, and the intense singlet of the tert-butyl group serve as key diagnostic features. By following the detailed protocol and analytical logic presented in this guide, researchers can confidently apply NMR spectroscopy for the routine and reliable characterization of this and structurally related compounds.
References
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ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
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NMR Facility, University of Cambridge. NMR Sample Preparation Guidelines. [Link]
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Patsnap Eureka. How to Analyze Carbonyl Structures Using NMR?. [Link]
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National Center for Biotechnology Information. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link]
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Jasperse, K. Short Summary of 1H-NMR Interpretation. [Link]
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Canadian Science Publishing. PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]
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University of Puget Sound. Signal Areas. [Link]
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ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]
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University of Calgary. Spectroscopy Tutorial: Ketones. [Link]
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Encyclopedia.pub. Tautomerism Detected by NMR. [Link]
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Chemistry LibreTexts. 18.2: Spectroscopy of Ketones and Aldehydes. [Link]
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Application Note: Infrared (IR) Spectroscopic Analysis of 3',2,2-Trimethylbutyrophenone
Abstract
This application note provides a detailed protocol and theoretical framework for the characterization of 3',2,2-Trimethylbutyrophenone using Fourier Transform Infrared (FTIR) spectroscopy. As a substituted aromatic ketone, understanding its unique spectral features is crucial for quality control, reaction monitoring, and structural elucidation in research, and pharmaceutical development. This guide outlines the fundamental principles of IR spectroscopy as applied to this molecule, a step-by-step protocol for sample preparation and analysis, and a comprehensive interpretation of the expected infrared spectrum. The causality behind experimental choices and the correlation between molecular structure and spectral features are emphasized to ensure scientific integrity and practical utility for researchers and drug development professionals.
Introduction
3',2,2-Trimethylbutyrophenone, a member of the butyrophenone class of compounds, possesses a chemical structure characterized by a phenyl ring, a carbonyl group (ketone), and a sterically hindered tert-butyl group adjacent to the carbonyl. The butyrophenone scaffold is of significant interest in medicinal chemistry.[1] Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, a unique vibrational spectrum is generated, which serves as a molecular "fingerprint".[2] This application note will detail the expected IR absorption bands for 3',2,2-Trimethylbutyrophenone and provide a robust protocol for obtaining a high-quality spectrum.
Molecular Structure and Vibrational Modes
The infrared spectrum of an organic molecule is determined by the vibrations of its covalent bonds.[3] These vibrations, which include stretching and bending, occur at specific, quantized frequencies. For a vibration to be IR-active, it must induce a change in the molecule's dipole moment.[4] The structure of 3',2,2-Trimethylbutyrophenone contains several key functional groups whose vibrational modes will give rise to characteristic absorption bands in the IR spectrum.
Molecular Structure of 3',2,2-Trimethylbutyrophenone
Caption: Molecular structure of 3',2,2-Trimethylbutyrophenone.
Experimental Protocol
This protocol describes the acquisition of an FTIR spectrum of 3',2,2-Trimethylbutyrophenone using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.
Materials and Equipment
-
Sample: 3',2,2-Trimethylbutyrophenone (solid or oil)
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Solvent: Isopropanol or acetone for cleaning.
-
Wipes: Lint-free laboratory wipes.
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.
-
Acquire a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the 3',2,2-Trimethylbutyrophenone sample directly onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe after the analysis to prevent cross-contamination.
-
Experimental Workflow
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
Predicted Infrared Spectrum and Interpretation
While an experimental spectrum for 3',2,2-Trimethylbutyrophenone is not publicly available in major databases like the NIST Chemistry WebBook, a detailed prediction of its key absorption bands can be made based on the extensive literature on similar aromatic ketones.
Summary of Expected Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 2980 - 2850 | Aliphatic C-H Stretch (methyl & tert-butyl) | Strong |
| ~1685 | C=O Stretch (Aromatic Ketone) | Strong, Sharp |
| ~1600, ~1480 | C=C Stretch (Aromatic Ring) | Medium to Weak |
| ~1465, ~1365 | C-H Bend (Aliphatic) | Medium |
| 1300 - 1000 | C-C Stretch and Bend (Fingerprint Region) | Complex |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
Detailed Interpretation
-
Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The presence of the substituted phenyl ring will result in one or more weak to medium absorption bands in this region, characteristic of sp²-hybridized carbon-hydrogen bonds.[5]
-
Aliphatic C-H Stretching (2980 - 2850 cm⁻¹): Strong absorption bands are expected in this region due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and tert-butyl groups. The tert-butyl group will likely show a prominent, sharp absorption band.
-
Carbonyl (C=O) Stretching (~1685 cm⁻¹): This is one of the most diagnostic peaks in the spectrum. For a typical saturated aliphatic ketone, the C=O stretch appears around 1715 cm⁻¹.[2] However, conjugation of the carbonyl group with the aromatic ring in 3',2,2-Trimethylbutyrophenone is expected to lower this frequency to approximately 1685-1690 cm⁻¹. This shift is due to the delocalization of π-electrons, which reduces the double-bond character of the carbonyl group.
-
Aromatic C=C Stretching (~1600, ~1480 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to two or more bands of variable intensity in this region.
-
Aliphatic C-H Bending (~1465, ~1365 cm⁻¹): The bending (scissoring and rocking) vibrations of the C-H bonds in the methyl and tert-butyl groups will produce medium-intensity bands. The presence of a tert-butyl group often results in a characteristic pair of bands around 1390 cm⁻¹ and 1365 cm⁻¹.
-
Fingerprint Region (1300 - 675 cm⁻¹): This region of the spectrum contains a complex series of absorption bands resulting from various C-C stretching and bending vibrations, as well as C-H out-of-plane bending. While difficult to interpret fully without a reference spectrum, the pattern in this region is unique to the molecule. The out-of-plane bending of the aromatic C-H bonds (typically between 900 and 675 cm⁻¹) can provide information about the substitution pattern of the phenyl ring.
Troubleshooting
-
Broad O-H Peak (3500-3200 cm⁻¹): The presence of a broad absorption band in this region indicates water contamination in the sample or on the ATR crystal. Ensure the sample is dry and the crystal is cleaned and dried thoroughly before analysis.
-
Weak or Noisy Spectrum: This may be due to poor sample contact with the ATR crystal. If using a solid sample, ensure sufficient pressure is applied with the pressure arm. For liquids, ensure the crystal is fully covered. Increasing the number of scans can also improve the signal-to-noise ratio.
-
Anomalous Peaks: If unexpected peaks are observed, consider the possibility of sample impurities or contamination from cleaning solvents. Rerunning the analysis after thorough cleaning is recommended.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of 3',2,2-Trimethylbutyrophenone. By analyzing the key absorption bands corresponding to the carbonyl, aromatic, and aliphatic moieties, researchers can rapidly confirm the identity and assess the purity of this compound. The protocol and spectral interpretation guide provided in this application note offer a comprehensive framework for the successful application of FTIR spectroscopy in the analysis of 3',2,2-Trimethylbutyrophenone and related aromatic ketones.
References
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PubChem. (n.d.). 1-(4-Methylphenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Dimethyl-1-(4-methylphenyl)-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Illinois State University Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
MDPI. (n.d.). Database of ATR-FT-IR spectra of various materials. Retrieved from [Link]
-
Infrared & Raman Users Group. (n.d.). Spectral Database Index. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). Valerophenone - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,2,3,3-Tetramethylbutane - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NIST. (n.d.). Evaluated Infrared Spectra. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methylphenyl)-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 5-Phenyl-2,4-pentadienophenone. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2,2,3-Trimethylbutane. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Pivalophenone. National Center for Biotechnology Information. Retrieved from [Link]
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McMurry, J. (n.d.). Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Chemistry Blog. (n.d.). Ketone infrared spectra. Retrieved from [Link]
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NIST. (n.d.). Quantitative Infrared Database. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). A Guide to the NIST Chemistry WebBook. Retrieved from [Link]
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LibreTexts. (2024, September 30). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Comparisons with the chlorinated and methylated derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Buten-2-one - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Methyl-2-pyridone - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
PubMed. (1971). Analytical and Pharmacokinetic Studies on Butyrophenones. Retrieved from [Link]
-
PubChem. (n.d.). 4',2,2-Trimethylbutyrophenone. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2021). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Mercapto-3-methyl-butan-1-ol - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). tert-Butyl phenyl ketone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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Application Notes and Protocols: Photochemical Reactions of 3',2,2-Trimethylbutyrophenone
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the photochemical reactions of 3',2,2-trimethylbutyrophenone (2,2-dimethyl-1-(m-tolyl)propan-1-one). Aromatic ketones are a cornerstone of organic photochemistry, and this specific molecule serves as an excellent model system to explore fundamental reaction pathways, including Norrish Type I (α-cleavage) and Norrish Type II (intramolecular γ-hydrogen abstraction) reactions. We will delve into the underlying photophysical principles, provide detailed, field-tested experimental protocols for inducing and analyzing these transformations, and offer insights into data interpretation and applications. The protocols are designed to be self-validating, emphasizing mechanistic understanding and reproducibility.
Introduction to the Photochemistry of Aromatic Ketones
Upon absorption of ultraviolet (UV) light, typically in the 280-340 nm range, carbonyl compounds undergo an electronic excitation of a non-bonding electron on the oxygen atom to an anti-bonding π* orbital (an n → π* transition).[1][2] This initially forms a short-lived singlet excited state (S₁), which can then undergo intersystem crossing (ISC) to the more stable triplet excited state (T₁).[1][3] For aromatic ketones like 3',2,2-trimethylbutyrophenone, this T₁(n,π*) state is the primary precursor for the majority of their rich photochemical reactivity. Its diradical-like character, with an unpaired electron on the oxygen, allows it to behave similarly to an alkoxy radical, enabling it to initiate subsequent chemical transformations.[3]
The structure of 3',2,2-trimethylbutyrophenone presents two primary competing pathways for photochemical decay, which form the focus of this guide:
-
Norrish Type I (α-Cleavage): Homolytic cleavage of the bond between the carbonyl carbon and the adjacent sterically hindered tert-butyl group.
-
Norrish Type II (γ-Hydrogen Abstraction): Intramolecular abstraction of a hydrogen atom from the γ-position (the methyl group on the tolyl ring) by the excited carbonyl oxygen.
Understanding and controlling the competition between these pathways is crucial for synthetic applications.
Core Photochemical Pathways
The Norrish Type I Reaction: α-Cleavage
The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group.[4][5] For 3',2,2-trimethylbutyrophenone, this results in the formation of a stable tert-butyl radical and a 3-methylbenzoyl radical.
Mechanism Rationale: The excitation to the T₁ state weakens the α C-C bond. The stability of the resulting radical fragments, particularly the tertiary tert-butyl radical, provides a thermodynamic driving force for this cleavage pathway. These highly reactive radical intermediates can then undergo several secondary reactions, including decarbonylation, recombination, or reaction with the solvent.[5]
Caption: Mechanism of the Norrish Type I reaction for 3',2,2-trimethylbutyrophenone.
The Norrish Type II Reaction: γ-Hydrogen Abstraction
The Norrish Type II reaction is an intramolecular process that occurs when a γ-hydrogen is accessible to the excited carbonyl oxygen.[5][6] The reaction proceeds through a six-membered cyclic transition state to form a 1,4-biradical intermediate. This biradical has two primary fates: cleavage (fragmentation) or cyclization.
-
Cleavage: The biradical fragments to yield an enol tautomer and an alkene. The enol rapidly tautomerizes to the corresponding ketone.[6] For 3',2,2-trimethylbutyrophenone, this pathway is less likely due to the aromaticity of the ring. The primary cleavage would result in 2,2-dimethyl-1-(3-vinylphenyl)ethan-1-one, which is structurally strained. The more common pathway involves abstraction from an alkyl chain.
-
Yang Cyclization: The biradical can undergo ring closure to form a cyclobutanol derivative.[6]
Mechanism Rationale: The geometric favorability of a six-membered transition state makes the intramolecular abstraction of a γ-hydrogen a kinetically preferred process. The subsequent fate of the 1,4-biradical is determined by its conformation and stability.
Caption: General mechanism of the Norrish Type II reaction.
Experimental Application Notes & Protocols
General Photochemical Reaction Setup
Reproducibility in photochemistry requires careful control of experimental parameters.[7][8] A standardized workflow is recommended to ensure consistent results.
Caption: Standardized workflow for conducting preparative photochemical reactions.
Materials & Equipment:
-
Reaction Vessel: Quartz is essential as Pyrex glass absorbs most UV light below ~300 nm.
-
Light Source: A medium-pressure mercury lamp is a common choice, providing broad UV output. For wavelength-specific experiments, LEDs can be used.[8][9]
-
Cooling System: An immersion well or external fan is critical to maintain a constant temperature, as lamps generate significant heat.
-
Inert Gas: High-purity nitrogen or argon.
Protocol: Selective Photolysis of 3',2,2-Trimethylbutyrophenone
This protocol is designed to favor the Norrish Type II pathway by using a hydrogen-donating solvent, which can help suppress radical chain reactions initiated by Type I cleavage.
1. Reagent Preparation:
- Prepare a 0.05 M solution of 3',2,2-trimethylbutyrophenone in a suitable solvent.
- Causality Note: Benzene or acetonitrile are good choices to minimize solvent participation. Using a solvent like isopropanol would introduce competitive intermolecular hydrogen abstraction, leading to photoreduction of the ketone.
- Ensure the substrate is purified to remove any light-absorbing impurities.
2. Reaction Setup:
- Transfer 20 mL of the solution to a 25 mL quartz reaction tube equipped with a magnetic stir bar.
- Seal the tube with a septum and degas the solution for 20-30 minutes by bubbling with dry nitrogen.
- Expertise Note: Molecular oxygen is an efficient quencher of triplet states. Thorough degassing is arguably the most critical step for achieving high quantum yields and preventing the formation of unwanted photooxidation byproducts.[10]
- Place the quartz tube in the photoreactor, ensuring the light source is centered. If using a cooling well, ensure water is circulating before turning on the lamp.
3. Irradiation and Monitoring:
- Turn on the light source. Allow the lamp to warm up for 5-10 minutes for a stable output.
- Monitor the reaction progress every 30-60 minutes by withdrawing a small aliquot via a degassed syringe for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Continue irradiation until ~80-90% of the starting material is consumed to minimize secondary photodecomposition of the products.
4. Workup and Analysis:
- Once the reaction is complete, turn off the lamp.
- Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
- Analyze the crude product mixture by ¹H NMR and GC-MS to identify the products and determine the ratio of Type I to Type II products.
- Purify the products using column chromatography if necessary.
Protocol: Determination of Quantum Yield (Φ)
The quantum yield is the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event (e.g., product formation) divided by the number of photons absorbed by the system.[11][12][13] This protocol uses the relative method with a well-characterized chemical actinometer.
1. Preparation of Actinometer and Sample:
- Actinometer: Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.1 N H₂SO₄. This solution must be handled in the dark.
- Sample: Prepare a solution of 3',2,2-trimethylbutyrophenone in the chosen solvent with a concentration adjusted to have an absorbance of >2.0 at the irradiation wavelength to ensure near-total light absorption.
2. Irradiation:
- Irradiate a known volume of the actinometer solution under the exact same geometric and lamp conditions as the sample for a short, precisely measured time (t), ensuring less than 10% conversion.
- Irradiate an identical volume of the sample solution for a known time, aiming for ~10% conversion.
3. Analysis:
- Actinometer Analysis:
- To a known aliquot of the irradiated actinometer solution, add a buffered solution of 1,10-phenanthroline.
- The photochemically generated Fe²⁺ ions will form a colored complex. Measure the absorbance of this complex at 510 nm using a UV-Vis spectrophotometer.
- Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (ε₅₁₀ = 1.11 × 10⁴ L mol⁻¹ cm⁻¹). This value is directly proportional to the photon flux.
- Sample Analysis:
- Determine the concentration of the product formed (or reactant consumed) in the irradiated sample solution using a calibrated GC or HPLC method.
4. Calculation: The quantum yield (Φ_sample) is calculated using the following formula:
Φ_sample = (moles of product formed) / (moles of photons absorbed)
The moles of photons absorbed are determined from the actinometer measurement and the known quantum yield of the actinometer at the irradiation wavelength.
| Parameter | Symbol | Measurement Method | Purpose |
| Moles of Product | n_prod | GC/HPLC with internal standard | Quantifies the extent of reaction. |
| Photon Flux | I₀ | Chemical Actinometry | Measures the light intensity of the source.[11] |
| Irradiation Time | t | Stopwatch | Defines the total energy input. |
| Reaction Conversion | % conv | GC/HPLC | Kept low (<10-15%) to ensure initial rates. |
Data Interpretation and Troubleshooting
| Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | Inefficient light absorption (wrong wavelength); Lamp failure; Triplet state quenching. | Use a quartz vessel; check lamp output; ensure thorough degassing to remove O₂. |
| Complex product mixture | Secondary photolysis of products; solvent participation; radical side reactions. | Reduce irradiation time; use an inert solvent (e.g., benzene); add a radical scavenger if investigating only Type II. |
| Low Quantum Yield | Inefficient intersystem crossing; rapid non-radiative decay from the triplet state. | This is an intrinsic property of the molecule under the given conditions. Changing the solvent polarity may alter excited state lifetimes. |
| Poor reproducibility | Inconsistent lamp output; temperature fluctuations; variable degassing efficiency. | Allow lamp to stabilize before use; use a cooling system; standardize the degassing procedure.[8][14] |
References
-
Fiveable. (n.d.). Quantum yield determination and interpretation | Photochemistry Class Notes. Retrieved from [Link]
-
Curtis, H. C. (1970). THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. ProQuest. Retrieved from [Link]
-
Prahl, S. (1998). Quantum Yield. Oregon Medical Laser Center. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 28.3: Organic Photochemistry. Retrieved from [Link]
-
Oelgemöller, M. (2023). A Collection of Experimental Standard Procedures in Synthetic Photochemistry. ResearchGate. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Photochemistry. Retrieved from [Link]
-
Lynch, D., et al. (n.d.). Recommended and standardized workflow for photochemical reactions. ResearchGate. Retrieved from [Link]
-
ACS Omega. (2025). Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
-
Oelgemöller, M. (2023). A Collection of Experimental Standard Procedures in Synthetic Photochemistry. James Cook University. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Aldehydes as powerful initiators for photochemical transformations. Retrieved from [Link]
-
Hirayama, S. (1972). Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless transitions. CORE. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). What is Quantum Yield? Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
Mahima Laharia Pacific Chemistry Classes. (2020). Norrish type I reaction and II reaction [Video]. YouTube. Retrieved from [Link]
-
Dr MSH FAIZI SIR. (2021). NORRISH Type I and II Reactions [Video]. YouTube. Retrieved from [Link]
-
Slideshare. (2021). Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Possible photoproducts from Norrish Type I and II reactions. Retrieved from [Link]
-
Maji, M. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products: a review. Photochemical & Photobiological Sciences. Retrieved from [Link]
Sources
- 1. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 2. Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction | PPTX [slideshare.net]
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Application Notes and Protocols for 2,2-dimethyl-1-(p-tolyl)butan-1-one as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2,2-dimethyl-1-(p-tolyl)butan-1-one is a Type I photoinitiator used in free-radical polymerization. Upon exposure to ultraviolet (UV) radiation, it undergoes a homolytic cleavage to generate free radicals, which subsequently initiate the polymerization of monomers and oligomers. Its molecular structure, featuring a p-tolyl group attached to a carbonyl and a sterically hindered alpha-carbon, is designed for efficient radical generation.
This guide provides an in-depth overview of the mechanism of action, key applications, and detailed protocols for utilizing 2,2-dimethyl-1-(p-tolyl)butan-1-one as a photoinitiator. The information presented herein is intended to serve as a comprehensive resource for researchers in materials science, polymer chemistry, and drug development, enabling them to effectively employ this compound in their photopolymerization applications.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2-dimethyl-1-(p-tolyl)butan-1-one is presented in the table below.
| Property | Value |
| CAS Number | 50390-49-3[1] |
| Molecular Formula | C₁₂H₁₆O[1] |
| Molecular Weight | 176.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Purity | Typically >95% |
Mechanism of Photoinitiation: The Norrish Type I Cleavage
As a Type I photoinitiator, 2,2-dimethyl-1-(p-tolyl)butan-1-one functions via the Norrish Type I cleavage mechanism.[2][3] This process is initiated by the absorption of UV photons by the carbonyl group, leading to the formation of an excited singlet state. This is followed by intersystem crossing to a more stable triplet state. From this excited triplet state, the molecule undergoes homolytic cleavage of the α-carbon-carbon bond.[3] This cleavage results in the formation of two distinct free radical species: a p-toluoyl radical and a tert-butyl radical. Both of these radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates.
The efficiency of initiation can be influenced by the stability of the generated radicals and their reactivity towards the monomer. The general mechanism is depicted in the diagram below.
Sources
Experimental setup for Friedel-Crafts acylation of toluene
Application Note & Protocol
A Comprehensive Guide to the Friedel-Crafts Acylation of Toluene: Mechanism, Protocol, and Field-Proven Insights
Abstract
This document provides a detailed protocol and scientific rationale for the Friedel-Crafts acylation of toluene. This fundamental electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds and producing aryl ketones, which are valuable intermediates in the pharmaceutical and chemical industries. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a validated step-by-step experimental procedure, critical safety considerations, and troubleshooting advice to ensure reproducible and high-yield outcomes.
Guiding Principles & Scientific Rationale
The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, introduces an acyl group onto an aromatic ring.[1] When applied to toluene, the reaction yields methylacetophenone isomers, which are precursors for various fine chemicals and active pharmaceutical ingredients. Understanding the underlying principles is critical for optimizing the reaction and interpreting results.
The Reaction Mechanism: An Electrophilic Aromatic Substitution
The acylation of toluene proceeds through a well-established multi-step mechanism.[2][3] The core of the reaction is the generation of a potent electrophile, an acylium ion, which then attacks the electron-rich toluene ring.
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride in this protocol) by coordinating to the chlorine atom. This coordination polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[2][4] This is the key electrophile in the reaction.
-
Electrophilic Attack: The nucleophilic π-electron system of the toluene ring attacks the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Restoration of Aromaticity: A weak base, AlCl₄⁻, abstracts a proton from the carbon atom bearing the new acyl group. This deprotonation restores the stable aromatic system and regenerates the aluminum chloride catalyst.[2] The abstracted proton combines with the chloride from AlCl₄⁻ to form hydrogen chloride (HCl) gas.[2][3]
Caption: Mechanism of Friedel-Crafts Acylation of Toluene.
Causality Behind Key Experimental Choices
-
Stoichiometric Use of AlCl₃: Unlike a true catalyst, AlCl₃ is required in stoichiometric amounts (at least one equivalent per equivalent of acylating agent). The product, an aryl ketone, is a Lewis base that forms a stable complex with the Lewis acidic AlCl₃.[1][5] This complex deactivates the catalyst, preventing it from participating in further acylium ion formation. An aqueous acidic workup is required to hydrolyze this complex and liberate the final ketone product.[5][6]
-
Anhydrous Conditions: Aluminum chloride and acetyl chloride are highly sensitive to moisture.[3][7] Water will react vigorously with both reagents, deactivating the catalyst by forming aluminum hydroxides and hydrolyzing the acetyl chloride to acetic acid.[8] Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used to ensure the reaction's success.
-
Temperature Control: The initial formation of the acylium ion complex is highly exothermic.[3][5] The reaction is typically started at a low temperature (0-5 °C) to control the reaction rate, prevent excessive boiling of the solvent (e.g., dichloromethane), and minimize the formation of side products.[6][9]
-
Regioselectivity: The methyl group (-CH₃) of toluene is an activating, ortho, para-directing group. However, the Friedel-Crafts acylation of toluene predominantly yields the para-substituted product (4-methylacetophenone).[10] This is due to steric hindrance; the bulky acyl group is sterically hindered from attacking the ortho positions adjacent to the methyl group.
Detailed Experimental Protocol
This protocol details the acylation of toluene using acetyl chloride and aluminum chloride in dichloromethane.
Materials and Reagents
| Reagent/Material | Grade | M.W. ( g/mol ) | Amount (per 0.050 mol Toluene) | Moles (mol) | Equivalents |
| Toluene | Anhydrous | 92.14 | 4.61 g (5.3 mL) | 0.050 | 1.0 |
| Acetyl Chloride | Reagent Grade | 78.50 | 4.32 g (3.9 mL) | 0.055 | 1.1 |
| Aluminum Chloride (AlCl₃) | Anhydrous | 133.34 | 7.33 g | 0.055 | 1.1 |
| Dichloromethane (CH₂Cl₂) | Anhydrous | 84.93 | ~40 mL | - | - |
| Hydrochloric Acid (HCl) | Concentrated (37%) | 36.46 | 15 mL | - | - |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | 84.01 | ~30 mL | - | - |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | 142.04 | ~5-10 g | - | - |
| Equipment | Specification | ||||
| Round-bottom flask | 100 mL, dry | ||||
| Addition (Dropping) Funnel | 50 mL, dry | ||||
| Reflux Condenser | Dry | ||||
| Magnetic Stirrer & Stir Bar | - | ||||
| Ice Bath | - | ||||
| Separatory Funnel | 250 mL | ||||
| Rotary Evaporator | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.
Step-by-Step Procedure
Note: Perform all steps in a certified chemical fume hood. Ensure all glassware is thoroughly dried in an oven and assembled while hot, or flame-dried under an inert atmosphere.
-
Reaction Setup: Assemble a 100 mL round-bottom flask containing a magnetic stir bar, topped with an addition funnel and a reflux condenser. Place a drying tube (filled with CaCl₂) or an inert gas (N₂/Ar) inlet at the top of the condenser to maintain anhydrous conditions.[6]
-
Catalyst Charging: Working quickly to minimize atmospheric exposure, weigh anhydrous aluminum chloride (7.33 g, 0.055 mol) and add it to the round-bottom flask. Add 15 mL of anhydrous dichloromethane. Begin stirring to create a suspension and cool the flask in an ice/water bath to 0 °C.[3][9]
-
Acylium Ion Precursor Formation: In the addition funnel, prepare a solution of acetyl chloride (3.9 mL, 0.055 mol) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, ensuring the internal temperature does not rise significantly. The mixture should become homogeneous and may change color.[3][9]
-
Toluene Addition: Prepare a solution of toluene (5.3 mL, 0.050 mol) in 10 mL of anhydrous dichloromethane in the same addition funnel (no need to clean it). Add the toluene solution dropwise to the reaction mixture over 15-20 minutes while maintaining the temperature at 0 °C.[9]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for an additional 60 minutes.[3] Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), comparing the reaction mixture to a spot of the starting toluene.
-
Workup - Quenching: Prepare a 250 mL beaker containing ~25 g of crushed ice and 15 mL of concentrated HCl. Carefully and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[3][9] This process is exothermic and will release HCl gas. This step hydrolyzes the aluminum chloride complex and neutralizes excess Lewis acid.
-
Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Separate the lower organic (dichloromethane) layer. Extract the remaining aqueous layer once more with 20 mL of dichloromethane.[3]
-
Washing: Combine all organic layers in the separatory funnel. Wash the combined organic phase sequentially with:
-
Two portions of saturated sodium bicarbonate solution (to neutralize residual HCl). Be sure to vent the funnel frequently as CO₂ gas will evolve.
-
One portion of brine (saturated NaCl solution) to aid in the removal of water.[9]
-
-
Drying and Solvent Removal: Drain the washed organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Gravity filter the solution into a pre-weighed round-bottom flask to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator.
-
Product Analysis: Weigh the resulting crude product (a yellowish oil) to calculate the crude yield. Characterize the product using IR and ¹H NMR spectroscopy to confirm the structure and assess purity.[3][9]
Safety and Hazard Management
The reagents used in this protocol are hazardous. Adherence to safety protocols is mandatory.
| Reagent | Primary Hazards | Handling Precautions |
| Aluminum Chloride | Corrosive, water-reactive (releases HCl gas), causes severe skin and eye burns.[6][11] | Handle in a fume hood. Wear gloves and safety goggles. Weigh quickly and avoid inhaling dust. |
| Acetyl Chloride | Corrosive, lachrymator (tear gas), water-reactive, flammable.[3][12] | Handle only in a fume hood. Avoid contact with skin and eyes. Keep away from water and ignition sources. |
| Toluene | Flammable liquid, skin/eye irritant, inhalation may cause nervous system depression.[13] | Use in a well-ventilated fume hood. Keep away from heat and flame. Wear appropriate gloves. |
| Dichloromethane | Volatile, potential carcinogen, irritant.[6] | Always handle in a fume hood with proper PPE. |
| Conc. HCl | Highly corrosive, causes severe burns, respiratory irritant.[9] | Wear acid-resistant gloves, lab coat, and safety goggles. Handle only in a fume hood. |
Product Characterization
-
Thin-Layer Chromatography (TLC): The product, 4-methylacetophenone, is more polar than the starting material, toluene. It will have a lower Rf value on a silica gel TLC plate.
-
Infrared (IR) Spectroscopy: The key diagnostic peak for the product will be a strong C=O (carbonyl) stretch around 1680-1700 cm⁻¹. The C-H stretches of the aromatic ring and methyl groups will also be present.
-
¹H NMR Spectroscopy: The spectrum of 4-methylacetophenone will show characteristic signals: a singlet for the methyl group on the ring (~2.4 ppm), a singlet for the acetyl methyl group (~2.6 ppm), and two doublets in the aromatic region (~7.2 and 7.9 ppm), corresponding to the para-substituted pattern.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture contamination has deactivated the AlCl₃ catalyst.[8] 2. Insufficient catalyst. 3. Reaction time or temperature was too low. | 1. Ensure all glassware is oven-dried or flame-dried. Use fresh, anhydrous reagents and solvents.[14] 2. Use at least 1.1 equivalents of AlCl₃. 3. Increase reaction time or allow the reaction to proceed at a slightly elevated temperature (e.g., gentle reflux) after the initial addition phase. |
| Dark/Charred Reaction Mixture | 1. Reaction temperature was too high or addition was too fast, causing side reactions.[14] 2. High concentration of reactants. | 1. Maintain cooling during the addition steps. Add reagents more slowly to control the exothermic reaction. 2. Ensure adequate dilution with the solvent. |
| Emulsion during Workup | Formation of insoluble aluminum salts at the aqueous-organic interface.[7] | Add more concentrated HCl and stir or gently heat the mixture to help dissolve the salts.[7] Adding more brine can also help break the emulsion. |
References
-
Scribd. Friedel-Crafts Acylation of Toluene. Available at: [Link]
-
University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Available at: [Link]
-
University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. Available at: [Link]
-
Dike, O. et al. (2013). A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. Journal of Chemical Education, 90(3), 380-382. Available at: [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]
-
YouTube. Friedel-Crafts Acylation. Available at: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. Available at: [Link]
-
Miles, W. H. et al. (2013). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education, 90(4), 514-517. Available at: [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
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High-Purity Isolation of 3',2,2-Trimethylbutyrophenone via Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the purification of 3',2,2-Trimethylbutyrophenone, a key intermediate in various synthetic pathways. Achieving high purity of this moderately polar aromatic ketone is critical for ensuring the integrity of downstream reactions and the quality of final active pharmaceutical ingredients. The described methodology leverages normal-phase flash column chromatography, a robust and scalable technique for separating the target compound from common process-related impurities. The protocol emphasizes a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) to optimize separation parameters, followed by a comprehensive, step-by-step guide to the preparative chromatography process. This guide is designed for researchers, chemists, and process development professionals seeking a reliable and efficient purification strategy.
Principle of Separation: Normal-Phase Chromatography
The purification of 3',2,2-Trimethylbutyrophenone is based on the principles of normal-phase adsorption chromatography.[1][2] In this technique, a polar stationary phase, typically silica gel, is used in conjunction with a non-polar mobile phase.[3] The separation mechanism relies on the differential adsorption of compounds to the silica surface based on their polarity.[1]
-
Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in polar silanol (Si-OH) groups.[3][4]
-
Mobile Phase: A liquid eluent, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar modifier (e.g., ethyl acetate), flows through the column.[5][6]
-
Separation: The crude sample is introduced at the top of the column. As the mobile phase flows through, an equilibrium is established where components partition between being adsorbed to the stationary phase and dissolved in the mobile phase.[3] More polar compounds, such as potential oxidation by-products or unreacted polar starting materials, will have a stronger affinity for the polar silica gel and will move down the column more slowly. Less polar compounds, including the target 3',2,2-Trimethylbutyrophenone and non-polar impurities, will spend more time in the mobile phase and elute from the column faster.[7] By carefully selecting the mobile phase composition, a clean separation between the target compound and its impurities can be achieved.
Part I: Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column purification, it is imperative to develop and optimize the separation conditions on a small scale using TLC.[3] TLC provides a rapid and cost-effective way to determine the optimal mobile phase composition for the column.[8][9] The goal is to find a solvent system that provides a good separation between the desired product and its impurities, with the target compound having a Retention Factor (Rf) between 0.25 and 0.40 for optimal column performance.[10]
Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude 3',2,2-Trimethylbutyrophenone in a few drops of a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.[7] Ensure the spot is small and concentrated.[9]
-
Developing the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system (mobile phase).[7] A common starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.[5][10]
-
Elution: Allow the solvent front to travel up the plate by capillary action until it is about 1 cm from the top.[9][11]
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm), as aromatic ketones are typically UV-active. Circle the visible spots with a pencil.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]
-
Optimization: Adjust the ratio of the solvents to achieve the target Rf value. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values of all compounds, while increasing the non-polar solvent (hexane) will decrease them.[10][12]
Data Summary: Solvent System Optimization
| Trial | Solvent System (Hexane:Ethyl Acetate) | Target Compound Rf | Impurity 1 Rf (Less Polar) | Impurity 2 Rf (More Polar) | Observations |
| 1 | 95:5 | 0.20 | 0.35 | 0.05 | Good separation, but target Rf is slightly low, which could lead to long elution times and band broadening on the column. |
| 2 | 90:10 | 0.35 | 0.50 | 0.12 | Optimal. Excellent separation between all components. The target Rf is ideal for column chromatography.[10] |
| 3 | 85:15 | 0.50 | 0.65 | 0.25 | Separation is still present, but the higher Rf value indicates faster elution, which may reduce resolution on a preparative scale. |
Scientist's Note: The TLC plate acts as a direct analogue for the column. The solvent system that provides clear separation and an ideal Rf on the TLC plate is the best choice for the mobile phase in the preparative column chromatography.[3][10]
Part II: Preparative Flash Column Chromatography Protocol
This protocol details the purification of crude 3',2,2-Trimethylbutyrophenone using the optimized 90:10 Hexane:Ethyl Acetate solvent system determined by TLC. Flash chromatography, which uses positive pressure to accelerate solvent flow, is employed for a faster and more efficient separation.[13]
Materials and Reagents
-
Crude 3',2,2-Trimethylbutyrophenone
-
Silica Gel (for flash chromatography, 230-400 mesh)[13]
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Workflow Visualization
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. jackwestin.com [jackwestin.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. physicsforums.com [physicsforums.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. file.chemscene.com [file.chemscene.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. sorbtech.com [sorbtech.com]
- 11. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3',2,2-Trimethylbutyrophenone
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3',2,2-trimethylbutyrophenone. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during its synthesis, with a primary focus on the Friedel-Crafts acylation of toluene with pivaloyl chloride.
Introduction to the Synthesis
The synthesis of 3',2,2-trimethylbutyrophenone, a valuable intermediate in various chemical industries, is commonly achieved through the Friedel-Crafts acylation of toluene with pivaloyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃)[1][2]. The reaction involves the formation of a bulky acylium ion which then attacks the aromatic ring of toluene[3]. Due to the steric hindrance of the pivaloyl group and the directing effect of the methyl group on the toluene ring, the reaction predominantly yields the para-substituted product[2][4]. However, optimizing the yield and purity of this reaction requires careful control of various parameters and a thorough understanding of potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low to no yield in the synthesis of 3',2,2-trimethylbutyrophenone?
A1: The most frequent culprit for low or no product yield is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture[5][6][7]. AlCl₃ is highly hygroscopic and will react readily with any water present in the glassware, solvent, or reagents. It is crucial to maintain strictly anhydrous conditions throughout the experimental setup.
Q2: I am observing the formation of multiple products. What could be the reason?
A2: The formation of multiple products can be attributed to several factors. Primarily, you may be observing the formation of ortho and meta isomers in addition to the desired para product. The ratio of these isomers can be influenced by the reaction temperature[2][4]. Another possibility, though less common in Friedel-Crafts acylation compared to alkylation, is polysubstitution, especially if the reaction conditions are too harsh[5]. A more specific issue with pivaloyl chloride is the potential for an unusual Friedel-Crafts alkylation, where the acylium ion decomposes to a tert-butyl carbocation, leading to the formation of tert-butylbenzene[8].
Q3: Why is a stoichiometric amount of AlCl₃ required for this reaction, rather than a catalytic amount?
A3: A stoichiometric amount of the Lewis acid is necessary because the ketone product forms a stable complex with the AlCl₃[5][6][9]. This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of AlCl₃ relative to the limiting reagent is required to drive the reaction to completion.
Q4: Can I use a different Lewis acid catalyst for this synthesis?
A4: While AlCl₃ is the most common and potent Lewis acid for this reaction, other Lewis acids such as ferric chloride (FeCl₃) can also be used[3][10]. Milder Lewis acids may offer different selectivity profiles and could be advantageous in specific applications, particularly when trying to minimize side reactions. However, their catalytic activity might be lower, potentially requiring higher temperatures or longer reaction times.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 3',2,2-trimethylbutyrophenone.
Problem 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Explanation | Suggested Solutions |
| Inactive Catalyst | The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated upon contact with water[5][6][7]. | - Use freshly opened, anhydrous AlCl₃. - Dry all glassware in an oven prior to use. - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent (e.g., CaH₂)[6]. - Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst | The ketone product forms a complex with the Lewis acid, rendering it inactive. A stoichiometric amount is required[5][6][9]. | - Ensure at least a 1:1 molar ratio of AlCl₃ to the limiting reagent. - An excess of the catalyst (e.g., 1.1 to 1.5 equivalents) can be used to ensure the reaction goes to completion[6]. |
| Suboptimal Temperature | The reaction temperature significantly influences the reaction rate and selectivity[5]. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions. | - Start the reaction at a low temperature (e.g., 0°C) during the addition of reagents to control the initial exothermic reaction. - Gradually warm the reaction mixture to room temperature or gently heat to reflux to drive the reaction to completion. Monitor the reaction progress by TLC or GC. |
| Impure Reagents | The purity of toluene and pivaloyl chloride is critical. Impurities can interfere with the reaction and lead to the formation of byproducts[5]. | - Use high-purity, freshly distilled reagents. - Ensure the pivaloyl chloride has not hydrolyzed to pivalic acid. |
Experimental Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >100°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a freshly opened bottle of an anhydrous solvent (e.g., dichloromethane). For stricter conditions, distill the solvent from a suitable drying agent (e.g., calcium hydride) immediately before use[6].
-
Reagent Handling: Weigh and transfer the anhydrous aluminum chloride in a glove box or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.
Problem 2: Formation of Multiple Products (Isomers and Byproducts)
Possible Causes and Solutions
| Cause | Explanation | Suggested Solutions |
| Isomer Formation | Friedel-Crafts acylation of toluene can produce ortho, meta, and para isomers. The methyl group is an ortho, para-director; however, the bulky pivaloyl group sterically hinders ortho-substitution, favoring the para product[2][4]. The isomer ratio can be temperature-dependent[4]. | - Maintain a controlled, lower reaction temperature to enhance para-selectivity. - The para-isomer is typically the major product due to sterics. Purification by column chromatography or recrystallization can separate the isomers. |
| Polysubstitution | Although less common for acylation due to the deactivating nature of the ketone product, polysubstitution can occur under forcing conditions[5]. | - Use a molar ratio of toluene to pivaloyl chloride that favors mono-acylation (i.e., toluene in excess). - Avoid excessively high reaction temperatures and long reaction times. |
| Decarbonylation and Alkylation | Pivaloyl chloride can undergo decarbonylation to form the stable tert-butyl carbocation, which then alkylates the toluene, leading to tert-butyltoluene as a byproduct[8]. | - This side reaction is inherent to the use of pivaloyl chloride. Optimizing for lower temperatures may favor the desired acylation pathway. - Purification will be necessary to separate the desired ketone from the alkylated byproduct. |
Workflow for Product Purification
Caption: A general workflow for the purification of 3',2,2-trimethylbutyrophenone.
Experimental Protocols
General Protocol for the Synthesis of 3',2,2-Trimethylbutyrophenone
This protocol is a general guideline and may require optimization.
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.
-
Addition of Acylating Agent: Dissolve pivaloyl chloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0°C.
-
Addition of Aromatic Substrate: Dissolve toluene (1.0 to 1.2 equivalents) in the anhydrous solvent and add it to the dropping funnel. Add the toluene solution dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If necessary, the reaction can be gently heated to reflux to ensure completion.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold, dilute hydrochloric acid. This will decompose the aluminum chloride-ketone complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation, column chromatography, or recrystallization to obtain the pure 3',2,2-trimethylbutyrophenone.
Visualization of Key Processes
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- BenchChem. (2025).
-
Wikipedia. (2023). Friedel–Crafts reaction. [Link]
-
Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]
- BenchChem. (2025).
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 4. chemguide.co.uk [chemguide.co.uk]
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- 8. Page loading... [guidechem.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in Friedel-Crafts acylation
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low yields and other common challenges encountered during this cornerstone of C-C bond formation. Here, we move beyond simple procedural lists to explore the underlying chemical principles that govern the success of your reactions.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is structured to address specific issues you may be observing at the bench. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction has a very low yield, or it failed completely. What are the most likely causes?
Low conversion in a Friedel-Crafts acylation can typically be traced back to a few critical factors. A systematic approach to diagnosing the issue is essential for efficient troubleshooting.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any water present in your glassware, solvent, or reagents will rapidly react with and deactivate the catalyst, halting the reaction. It is imperative to work under strictly anhydrous conditions.
-
Insufficient Catalyst Loading: A frequent misconception is that Friedel-Crafts acylation is a truly catalytic process. In reality, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction cycle.[1][3][4][5] Consequently, a stoichiometric amount (or even a slight excess) of the catalyst relative to the limiting reagent is generally required for the reaction to proceed to completion.[2][4][6]
-
Deactivated Aromatic Substrate: The Friedel-Crafts acylation is an electrophilic aromatic substitution. Therefore, the presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H) on the aromatic ring will deactivate it towards electrophilic attack, leading to low or no yield.[1][3][7]
-
Incompatible Functional Groups: Aromatic substrates containing amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for direct Friedel-Crafts acylation.[6][7] The lone pairs on the nitrogen or oxygen atoms will coordinate with the Lewis acid catalyst, deactivating both the catalyst and the aromatic ring.[3][6][7]
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. While some reactions proceed smoothly at room temperature, others may require heating to overcome the activation energy barrier.[1][2] Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[1][6]
Q2: I'm observing the formation of multiple products. How can I improve the selectivity?
While Friedel-Crafts acylation is notably less prone to polysubstitution than its alkylation counterpart, the formation of multiple products can still occur.[1]
-
Polysubstitution with Highly Activated Rings: The introduction of an acyl group deactivates the aromatic ring, making a second acylation less favorable.[8][9][10] However, if the starting aromatic substrate is highly activated (e.g., phenols, anilines, or polycyclic aromatic hydrocarbons), polyacylation can become a significant side reaction.[1][6] To mitigate this, consider using milder reaction conditions, such as a less reactive acylating agent or a weaker Lewis acid.
-
Isomer Formation: The regioselectivity of the acylation is governed by the directing effects of the substituents already present on the aromatic ring. Steric hindrance from bulky acylating agents or substituents on the ring can also influence the product distribution, often favoring the para-substituted product over the ortho-isomer. The choice of solvent can also play a role in the regioselectivity. For example, in the acylation of naphthalene, non-polar solvents like CS₂ favor the kinetically controlled alpha-substitution, while polar solvents like nitrobenzene can lead to the thermodynamically favored beta-isomer.[11]
Q3: My aromatic substrate has a hydroxyl or amine group, and the reaction is not working. What is the underlying issue and how can I overcome it?
As mentioned, substrates with -OH and -NH₂ groups are problematic. The Lewis basicity of the lone pairs on oxygen and nitrogen leads to preferential coordination with the Lewis acid catalyst.[3][6][7] This forms a complex that deactivates the catalyst and also deactivates the ring towards electrophilic attack.
Solution: Protecting Groups
The most effective strategy is to employ a protecting group for the hydroxyl or amine functionality.
-
For Phenols: The hydroxyl group can be protected as an ester (e.g., acetate). The ester group is less coordinating and allows the acylation to proceed. The protecting group can then be removed post-acylation.
-
For Anilines: The amine can be protected as an amide (e.g., acetanilide). This reduces the basicity of the nitrogen and allows the reaction to occur.
Frequently Asked Questions (FAQs)
Q: Why is a stoichiometric amount of Lewis acid necessary?
The ketone product of the acylation is a Lewis base and forms a stable 1:1 complex with the strong Lewis acid catalyst, such as AlCl₃.[1][3][4][5] This complexation effectively removes the catalyst from the reaction. Therefore, to ensure the reaction proceeds to completion, at least one equivalent of the Lewis acid per equivalent of the acylating agent is required.[2][4][6]
Q: Can I use alternative, "greener" catalysts for Friedel-Crafts acylation?
Yes, significant research has been dedicated to developing more environmentally friendly alternatives to traditional Lewis acids.[12] These include:
-
Solid Acid Catalysts: Zeolites are a prominent example. Their shape-selective properties can also improve regioselectivity.[13]
-
Metal Triflates: Lanthanide triflates are known for their water tolerance and reusability.[14]
-
Ionic Liquids: These can act as both the solvent and the catalyst.[13]
These alternatives often offer advantages such as easier separation, reusability, and milder reaction conditions, which reduces hazardous waste.[13][14]
Q: How does Friedel-Crafts acylation differ from alkylation regarding polysubstitution and rearrangements?
There are two key distinctions:
-
Polysubstitution: In Friedel-Crafts alkylation, the introduced alkyl group is electron-donating, which activates the aromatic ring, making the product more reactive than the starting material and leading to polyalkylation.[9][10][15] In contrast, the acyl group introduced in acylation is electron-withdrawing, which deactivates the ring, making the product less reactive and thus preventing further acylation.[8][9][10][15]
-
Carbocation Rearrangement: Friedel-Crafts alkylation proceeds via a carbocation intermediate that is prone to rearrangement to a more stable carbocation, leading to isomeric products.[16][17] The electrophile in acylation is a resonance-stabilized acylium ion, which does not undergo rearrangement.[4][17] This makes acylation a more reliable method for introducing a straight-chain alkyl group (via subsequent reduction of the ketone).[16]
Experimental Protocols & Data
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole
This protocol provides a representative example for the acylation of an activated aromatic substrate.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Acetyl Chloride (CH₃COCl)
-
Anisole (C₆H₅OCH₃)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.[6] Cool the mixture to 0°C in an ice bath.
-
Acylating Agent Addition: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 20-30 minutes.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3][6] This will decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.[3]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[16]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]
-
Purification: Purify the crude product by recrystallization or column chromatography.
Table 1: Common Lewis Acids and Their Relative Activity
| Lewis Acid | Formula | Relative Activity | Notes |
| Aluminum Chloride | AlCl₃ | Very High | Highly effective but very moisture-sensitive.[1][2] |
| Aluminum Bromide | AlBr₃ | Very High | Similar to AlCl₃, but more reactive and expensive. |
| Ferric Chloride | FeCl₃ | High | Less reactive than AlCl₃, but also less moisture-sensitive. |
| Boron Trifluoride | BF₃ | Moderate | A gas, often used as its etherate complex. |
| Zinc Chloride | ZnCl₂ | Low | A mild Lewis acid, useful for activated substrates.[4] |
| Tin(IV) Chloride | SnCl₄ | Moderate | A liquid, can be easier to handle than solid Lewis acids. |
Visualizing the Troubleshooting Process
A systematic approach is key to resolving low-yield issues. The following workflow can guide your experimental design.
Caption: The dual role of the Lewis acid in Friedel-Crafts acylation.
References
-
Brainly. (2023, December 21). [FREE] Friedel-Crafts acylation reactions do not exhibit the polysubstitution that is often seen with. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Limitations of Friedel–Crafts Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
ACS Publications. (n.d.). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Retrieved from [Link]
-
DeepDyve. (n.d.). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Retrieved from [Link]
-
Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
DeepDyve. (2024, July 1). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (2015, February 15). (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
-
RSC Publishing. (n.d.). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. Retrieved from [Link]
- Unknown Source. (n.d.).
-
YouTube. (2018, November 13). Friedel-Crafts Acylation. Retrieved from [Link]
-
Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur?. Retrieved from [Link]
Sources
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- 17. Video: Limitations of Friedel–Crafts Reactions [jove.com]
Technical Support Center: Synthesis of 2,2-dimethyl-1-(p-tolyl)butan-1-one
Welcome to the technical support center for the synthesis of 2,2-dimethyl-1-(p-tolyl)butan-1-one. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this specific Friedel-Crafts acylation reaction.
Troubleshooting Guide: Common Side Products & Issues
This section addresses specific problems you may encounter during the synthesis, focusing on the identification and mitigation of common side products.
Issue 1: Presence of an Isomeric Impurity with a Similar Mass Spectrum
Question: My post-reaction analysis (GC-MS/LC-MS) shows a significant peak with the same mass as my target product, 2,2-dimethyl-1-(p-tolyl)butan-1-one, but with a different retention time. What is this impurity and how can I avoid it?
Answer:
This impurity is almost certainly the ortho-isomer, 2,2-dimethyl-1-(o-tolyl)butan-1-one. The synthesis of the target para-isomer is achieved via a Friedel-Crafts acylation, which involves the electrophilic attack of an acylium ion on the toluene ring.
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Causality: Toluene's methyl group is an ortho-, para-directing activator. This means it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to it. While the para-product is generally favored due to reduced steric hindrance, the ortho-product is a common and often significant side product. The bulky tert-butyl group of the 2,2-dimethylbutanoyl cation (pivaloyl cation) sterically hinders the ortho position, which is why the para isomer is the major product. However, the formation of the ortho isomer is competitive and its proportion is highly dependent on reaction conditions.
-
Troubleshooting & Mitigation Protocol:
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 to 5 °C) can increase the selectivity for the para isomer. Lower kinetic energy gives the electrophile more time to diffuse to the less hindered para position, favoring the thermodynamically more stable product.
-
Choice of Lewis Acid: While AlCl₃ is a common and potent catalyst, it can sometimes lead to lower selectivity. Consider using a bulkier Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which can further increase the steric barrier for ortho-acylation.
-
Solvent Selection: The choice of solvent can influence isomer distribution. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are often used in Friedel-Crafts reactions. Experimenting with different solvents may alter the isomer ratio. For instance, using a bulkier solvent might create a solvent cage that further disfavors the formation of the more sterically crowded ortho-transition state.
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Issue 2: Low Yield and Recovery of Unreacted Toluene
Question: My reaction has a very low yield of the desired ketone, and I'm recovering a large amount of my starting material, toluene. What is causing the incomplete reaction?
Answer:
Low conversion in a Friedel-Crafts acylation is typically due to insufficient or deactivated catalyst.
-
Causality: The product ketone contains a carbonyl oxygen with lone pairs of electrons. This oxygen acts as a Lewis base and forms a strong complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation deactivates the catalyst, rendering it unable to activate more acyl chloride. Consequently, the reaction effectively stops once all the catalyst is complexed.
-
Troubleshooting & Mitigation Protocol:
-
Catalyst Stoichiometry: It is crucial to use slightly more than one molar equivalent of the Lewis acid catalyst for each mole of the acylating agent (2,2-dimethylbutanoyl chloride). A common practice is to use 1.05 to 1.2 equivalents of AlCl₃ to ensure there is enough free catalyst to drive the reaction to completion.
-
Moisture Control: Friedel-Crafts reactions are extremely sensitive to moisture. Water reacts with and deactivates the Lewis acid catalyst (e.g., AlCl₃ + 3H₂O → Al(OH)₃ + 3HCl). Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition: The standard procedure involves first forming a complex between the acyl chloride and the Lewis acid, and then adding this complex to the toluene. Alternatively, adding the acyl chloride slowly to a mixture of toluene and the Lewis acid can also be effective. This ensures the catalyst is readily available to form the reactive acylium ion.
-
-
Workflow Diagram: Catalyst Deactivation
Caption: The product ketone deactivates the AlCl₃ catalyst.
Issue 3: Formation of a High-Boiling, Tar-Like Substance
Question: After quenching my reaction, I noticed a significant amount of a dark, tarry substance that is difficult to characterize and complicates purification. What is it?
Answer:
The formation of high-boiling, tar-like substances often points to side reactions involving the aromatic ring, such as poly-acylation or other condensation reactions.
-
Causality: Although the ketone product is deactivated towards further electrophilic attack due to the electron-withdrawing nature of the acyl group and its complexation with the catalyst, forcing conditions (high temperatures, long reaction times, or a large excess of catalyst/acyl chloride) can lead to a second acylation on the product ring. Furthermore, trace impurities or side reactions can generate reactive species that polymerize or condense under the harsh, acidic conditions of the reaction.
-
Troubleshooting & Mitigation Protocol:
-
Control Stoichiometry: Use toluene in excess relative to the acyl chloride. This increases the probability that the acylium ion will react with a molecule of the starting material rather than the product, minimizing di-acylation. A 2:1 to 5:1 molar ratio of toluene to acyl chloride is a good starting point.
-
Reaction Time and Temperature: Do not overheat the reaction or let it run for an unnecessarily long time. Monitor the reaction progress using a suitable technique (e.g., TLC or GC). Once the starting acyl chloride is consumed, quench the reaction promptly.
-
Purification of Reagents: Ensure the purity of your starting materials. Toluene should be free of other aromatic compounds, and the 2,2-dimethylbutanoyl chloride should be freshly distilled or of high purity to avoid side reactions from acid or other impurities.
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Frequently Asked Questions (FAQs)
Q1: Is rearrangement of the 2,2-dimethylbutanoyl (pivaloyl) cation a concern?
A1: Generally, no. The acylium ion formed from 2,2-dimethylbutanoyl chloride is a tertiary acylium ion, which is relatively stable and not prone to the kind of hydride or alkyl shifts seen with some alkyl carbocations in Friedel-Crafts alkylations. Therefore, you are unlikely to see byproducts resulting from the rearrangement of the acyl group itself.
Q2: My desired product is para-substituted. Why is the methyl group on toluene considered an ortho-, para-director?
A2: The methyl group is electron-donating through an inductive effect and hyperconjugation. This enriches the electron density of the aromatic ring, making it more reactive towards electrophiles. Resonance structures show that this donated electron density is concentrated at the ortho and para positions, making them the most nucleophilic sites for attack by the acylium ion.
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Diagram: Resonance Stabilization
Caption: Resonance stabilization of the intermediate carbocation favors ortho/para attack.
Q3: What are the best workup and purification procedures for this reaction?
A3: A standard workup involves carefully quenching the reaction by pouring the reaction mixture onto crushed ice and hydrochloric acid. This hydrolyzes the aluminum-ketone complex and separates the organic and aqueous layers. After extraction with a suitable solvent (e.g., diethyl ether or dichloromethane), the organic layer should be washed with a dilute base (like NaHCO₃ solution) to remove any acidic impurities, followed by a brine wash. For purification, flash column chromatography on silica gel is highly effective for separating the para-isomer from the ortho-isomer and any other non-polar impurities.
Q4: Can I use a greener, more environmentally friendly catalyst than AlCl₃?
A4: Yes, research into greener alternatives for Friedel-Crafts reactions is an active area. Zeolites, certain ionic liquids, and metal triflates (like Bi(OTf)₃ or Sc(OTf)₃) have been shown to be effective catalysts, often with benefits like easier recovery, reusability, and higher selectivity under milder conditions. While optimization would be required for your specific substrate, these are excellent avenues to explore for a more sustainable synthesis.
References
-
Title: Friedel–Crafts acylation of toluene with pivaloyl chloride Source: Journal of the American Chemical Society URL: [Link]
-
Title: Electrophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Friedel-Crafts Acylation Source: Organic Chemistry, 2nd Ed. (Clayden, Greeves, Warren) URL: [Link]
-
Title: The Friedel-Crafts Acylation Reaction Source: Master Organic Chemistry URL: [Link]
-
Title: Activating and Deactivating Groups in Electrophilic Aromatic Substitution Source: ChemTalk URL: [Link]
-
Title: Recent advances in Friedel-Crafts acylation of arenes Source: Green Chemistry URL: [Link]
Preventing byproduct formation in pivaloyl chloride reactions
Welcome to the technical support center for pivaloyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile but sterically demanding reagent. Here, we will address specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
FAQ 1: My Friedel-Crafts acylation with pivaloyl chloride is yielding the alkylated product (tert-butylbenzene derivative) instead of the expected ketone. Why is this happening and how can I prevent it?
A: This is a classic issue with pivaloyl chloride in Friedel-Crafts reactions and is due to the stability of the tert-butyl carbocation.
The Underlying Mechanism: Acylium Ion vs. Carbocation
In a typical Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) abstracts the chloride from pivaloyl chloride to form a pivaloyl acylium ion.[1][2] However, this acylium ion is sterically hindered and can undergo decarbonylation (loss of a carbon monoxide molecule) to form the highly stable tert-butyl carbocation.[3][4] This carbocation then acts as the electrophile, leading to Friedel-Crafts alkylation of your aromatic substrate.[3][4]
Caption: Competing pathways in Friedel-Crafts reactions with pivaloyl chloride.
Troubleshooting and Prevention
The key to favoring acylation over alkylation is to control the reaction conditions to disfavor the formation and longevity of the tert-butyl carbocation.
| Parameter | Recommendation for Acylation | Rationale |
| Temperature | Low temperatures (e.g., 0 °C to room temperature) | Higher temperatures provide the activation energy for decarbonylation.[5] |
| Solvent | Less polar solvents (e.g., dichloromethane, carbon disulfide) | Polar solvents can stabilize the carbocation intermediate, favoring alkylation. |
| Catalyst | Milder Lewis acids (e.g., FeCl₃, ZnCl₂) | Stronger Lewis acids like AlCl₃ more readily promote decarbonylation. |
| Reaction Time | Monitor the reaction closely and quench as soon as the starting material is consumed. | Prolonged reaction times can lead to product isomerization or decomposition. |
Experimental Protocol: Selective Friedel-Crafts Acylation of Anisole
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of pivaloyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred suspension over 20-30 minutes.
-
After the addition is complete, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise over 20-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
FAQ 2: I'm getting very low yields and recovering a significant amount of a white, crystalline solid. What's going on?
A: This is a strong indication of hydrolysis of your pivaloyl chloride.
The Problem: Moisture Contamination
Pivaloyl chloride is highly reactive towards nucleophiles, and water is a potent one.[6][7] It reacts vigorously and exothermically with even trace amounts of water (including atmospheric moisture) to form pivalic acid (the white solid) and hydrochloric acid (HCl).[6][7] This not only consumes your reagent but the generated HCl can also interfere with your reaction.
Caption: Hydrolysis of pivaloyl chloride.
Prevention is Key: Rigorous Anhydrous Technique
| Action | Best Practice |
| Glassware | Oven-dry all glassware at >120 °C for several hours and cool under a stream of inert gas (N₂ or Ar) or in a desiccator. |
| Solvents | Use anhydrous solvents from a solvent purification system or freshly opened bottles. Solvents can also be dried over appropriate drying agents (e.g., molecular sieves). |
| Reagents | Use freshly opened or purified reagents. Ensure any bases (e.g., pyridine, triethylamine) are anhydrous. |
| Atmosphere | Conduct the reaction under an inert atmosphere (N₂ or Ar) using standard Schlenk line or glovebox techniques. |
| Handling | Handle pivaloyl chloride in a fume hood, and transfer it using dry syringes or cannulas. |
FAQ 3: I am attempting a mono-acylation on a substrate with multiple nucleophilic sites (e.g., a diol or diamine), but I'm getting significant amounts of the di-acylated byproduct. How can I improve selectivity?
A: Achieving mono-acylation with a reactive acylating agent like pivaloyl chloride requires careful control of stoichiometry and reaction conditions to leverage its steric bulk.
The Challenge: Reactivity vs. Selectivity
Pivaloyl chloride is highly reactive, but its large tert-butyl group provides significant steric hindrance.[8][9] This steric bulk can be exploited to achieve selectivity for the less hindered nucleophilic site or to favor mono-acylation.
Strategies for Selective Mono-Acylation
-
Stoichiometry and Order of Addition: Use a slight deficiency of pivaloyl chloride (e.g., 0.9-0.95 eq). More importantly, employ a slow, dropwise addition of the pivaloyl chloride solution to a solution of the substrate. This maintains a low concentration of the acylating agent, favoring reaction at the most reactive site and reducing the chance of a second acylation.
-
Temperature Control: Run the reaction at low temperatures (e.g., 0 °C or -78 °C). This reduces the overall reaction rate, enhancing the kinetic selectivity for the more accessible nucleophilic site.
-
Choice of Base: A non-nucleophilic, sterically hindered base is often preferred.[10][11] Bases like triethylamine or diisopropylethylamine (Hünig's base) will scavenge the HCl byproduct without competing with the substrate as a nucleophile.[11]
Caption: Conditions favoring mono-acylation.
FAQ 4: I used DMF as a solvent for the pivaloylation of an alcohol and unexpectedly obtained the corresponding alkyl chloride. What happened?
A: You have inadvertently formed a Vilsmeier-type reagent, which is a potent chlorinating agent.
The Mechanism: Formation of an Imidoyl Chloride
Pivaloyl chloride reacts with N,N-dimethylformamide (DMF) to form a reactive imidoyl chloride intermediate, often referred to as a Vilsmeier reagent.[12] This intermediate then reacts with the alcohol. The oxygen of the alcohol attacks the electrophilic carbon of the imidoyl species, and in the subsequent steps, the chloride is transferred to the alkyl group of the alcohol, and a formate ester of DMF is eliminated. This results in the conversion of the alcohol to an alkyl chloride.[12]
Recommended Solvents for Pivaloylation
To avoid this side reaction, use non-reactive, aprotic solvents. Good choices include:
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Pyridine (can also act as a base)[7]
References
-
Olah, G. A., Mathew, T., Goeppert, A., Rasul, G., Prakash, G. K. S., & Esteves, P. M. (2004). Carbocationic rearrangement of pivaloyl cation and protonated pivalaldehyde in superacid medium: A novel solution equivalent of the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 15(7), 959–965. [Link]
-
Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Retrieved from [Link]
- Singh, R., & Kumar, V. (2010). Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. Tetrahedron Letters, 51(28), 3649-3651.
-
Grokipedia. (n.d.). Pivaloyl chloride. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]
- Banday, M. R., & Ganaie, A. M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73), 42098-42129.
-
Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Friedel-Crafts Acylation of Toluene
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the common challenges associated with catalyst deactivation during the acylation of toluene. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your experimental success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each issue is presented in a question-and-answer format, providing a direct path from problem to solution.
Issue 1: My reaction has a very low yield or is not working at all. What are the likely causes?
Low or no yield is the most common issue and can often be traced back to the deactivation of the catalyst. Let's break down the primary culprits.
Answer:
Several factors can lead to poor or no product formation, most of which relate to the health of your catalyst.
-
Catalyst Deactivation by Product Complexation: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This complex is often so stable that it effectively removes the catalyst from the reaction, preventing it from participating in further catalytic cycles.[1] This is the main reason why stoichiometric or even excess amounts of the catalyst are typically required for the reaction to go to completion.[2][3]
-
Moisture Contamination: Lewis acid catalysts are extremely sensitive to moisture.[1] Any water present in your toluene, acylating agent, solvent, or glassware will hydrolyze the catalyst, forming inactive species like aluminum hydroxide and HCl.[1] If you observe a cloudy, off-white mixture upon adding your reagents, it's a strong indication that your catalyst has been deactivated by moisture.[4]
-
Substrate-Catalyst Interaction: While toluene itself does not pose this problem, it's a critical consideration for other substrates. Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can act as Lewis bases. The lone pair of electrons on the nitrogen or oxygen will coordinate with the Lewis acid, deactivating it.[5][6]
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction fails with aromatic rings that have strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H).[1][3] These groups make the ring electron-deficient and thus not nucleophilic enough to attack the acylium ion.[1]
Troubleshooting Workflow for Low Yield
Issue 2: My reaction starts, but the conversion plateaus quickly. What's happening?
Answer:
This is a classic symptom of progressive catalyst deactivation, most likely due to product complexation . As the aryl ketone product is formed, it immediately complexes with the Lewis acid catalyst. Each molecule of product effectively sequesters one molecule of catalyst. The reaction proceeds until the amount of active (un-complexed) catalyst drops below a critical level, at which point the reaction rate slows dramatically or stops altogether.
Solution:
-
Ensure you are using at least a stoichiometric amount (1.0 to 1.2 equivalents) of the Lewis acid catalyst relative to the acylating agent.
-
Consider a slow addition of the toluene to the mixture of the acylating agent and catalyst. This can sometimes help maintain a higher concentration of active catalyst throughout the reaction.
Frequently Asked Questions (FAQs)
This section delves deeper into the fundamental mechanisms of catalyst deactivation.
Q1: What is the primary mechanism of catalyst deactivation in the Friedel-Crafts acylation of toluene?
The most significant cause is the formation of a highly stable Lewis acid-base complex between the catalyst (e.g., AlCl₃) and the carbonyl oxygen of the ketone product.[1][2] This complexation is strong and essentially irreversible under typical reaction conditions, meaning the catalyst is consumed as the product is formed. This is fundamentally why the reaction requires stoichiometric, rather than catalytic, amounts of the "catalyst".[2][3]
Q2: How exactly does moisture deactivate a Lewis acid catalyst like AlCl₃?
Lewis acids like aluminum chloride (AlCl₃) are potent electron acceptors. Water, with its lone pairs on the oxygen atom, is a hard Lewis base. The reaction is a rapid and exothermic hydrolysis:
AlCl₃ + 3H₂O → Al(OH)₃ + 3HCl
The resulting aluminum hydroxide is not a Lewis acid and is inactive in the Friedel-Crafts reaction. This hydrolysis consumes the active catalyst, and even trace amounts of moisture can have a significant negative impact on your yield.[1]
Q3: Are there reusable alternatives to traditional Lewis acids like AlCl₃?
Yes, solid acid catalysts, particularly zeolites, have emerged as a more sustainable and reusable alternative.[1] Zeolites are microporous aluminosilicates with strong Brønsted and Lewis acid sites within their crystalline structure.
Advantages of Zeolites:
-
Reusability: They can be recovered by simple filtration and regenerated for subsequent reactions.
-
Shape Selectivity: The defined pore structure of zeolites can influence the regioselectivity of the reaction, often favoring the para-isomer in the acylation of toluene.[7]
-
Reduced Waste: They minimize the formation of corrosive waste streams associated with quenching traditional Lewis acids.
However, zeolites are not without their own deactivation challenges, primarily through coking (fouling of pores with carbonaceous deposits) or poisoning of the acid sites.[8]
Q4: Can my choice of acylating agent affect catalyst stability?
Yes. While acyl chlorides are most common, acid anhydrides can also be used. The choice can influence the reaction. The Lewis acid must activate the anhydride, typically by coordinating to one of the carbonyl oxygens to generate the acylium ion. The stoichiometry can be more complex, and the liberated carboxylate can also interact with the Lewis acid. For robust and predictable results, high-purity acyl chlorides are generally preferred.
Protocols and Data
Table 1: Troubleshooting Common Issues
| Symptom | Probable Cause | Recommended Action |
| Reaction fails to start; cloudy precipitate forms immediately. | Moisture Contamination. The catalyst was hydrolyzed. | Ensure all glassware is oven or flame-dried. Use anhydrous grade solvents and reagents.[1] |
| Low conversion (<80%) despite long reaction times. | Insufficient Catalyst. Product complexation consumed the catalyst. | Increase catalyst loading to 1.1-1.2 molar equivalents relative to the limiting reagent. |
| Reaction produces a dark, tarry substance. | Side Reactions/Decomposition. Potentially due to high temperature or reactive impurities. | Run the reaction at a lower temperature. Ensure the purity of toluene and the acylating agent. |
| Formation of multiple isomers in high quantities. | Thermodynamic vs. Kinetic Control. Reaction conditions may favor less desired isomers. | For toluene acylation, the para product is usually favored due to sterics.[9] Lowering the temperature can sometimes improve selectivity. |
Experimental Protocol: Regeneration of a Zeolite Catalyst
For researchers using solid acid catalysts, regeneration is a key step for reusability. This protocol outlines a general procedure for regenerating a coked zeolite catalyst.[1]
Objective: To remove organic residues (coke) from the catalyst pores and restore its acidic sites.
Materials:
-
Deactivated zeolite catalyst
-
Suitable organic solvent (e.g., ethyl acetate)
-
Deionized water
-
Muffle furnace
-
Ceramic crucible
-
Desiccator
Procedure:
-
Recovery: Filter the zeolite catalyst from the reaction mixture.
-
Washing:
-
Wash the catalyst thoroughly with an organic solvent like ethyl acetate to remove any adsorbed organic molecules.[1]
-
Follow with several washes with deionized water to remove any residual solvent or water-soluble species.
-
-
Drying: Dry the washed catalyst in an oven at 100-120°C overnight to completely remove water and solvent.[1]
-
Calcination:
-
Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace.
-
Heat the catalyst in the presence of air to 500-550°C. Maintain this temperature for 3-5 hours to burn off the carbonaceous deposits.[1]
-
-
Cooling and Storage:
References
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Bartholomew, C. H., & Farrauto, R. J. (2015). Advances in Catalyst Deactivation and Regeneration. MDPI. Retrieved from [Link]
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]
-
ACS Publications. (n.d.). Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts. Retrieved from [Link]
-
LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Khan Academy. (2016). Friedel-Crafts acylation. Retrieved from [Link]
-
ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]
Sources
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- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Temperature Control in 2,2,3-Trimethylbutyrophenone Synthesis
Welcome to the Technical Support Center for the synthesis of 2,2,3-trimethylbutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this challenging Friedel-Crafts acylation. The sterically hindered nature of the 2,2,3-trimethylbutyryl moiety presents unique challenges, primarily related to temperature control, which directly impacts product yield and purity. This document provides a framework for understanding and mitigating these challenges.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 2,2,3-trimethylbutyrophenone, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Yield of 2,2,3-Trimethylbutyrophenone with Significant Formation of tert-Butylbenzene.
-
Root Cause: This is the most common and critical issue in this specific synthesis. It arises from the decarbonylation of the acylium ion intermediate. The 2,2,3-trimethylbutyryl cation is sterically hindered, and at elevated temperatures, it can readily lose carbon monoxide to form the highly stable tert-butyl carbocation. This carbocation then undergoes Friedel-Crafts alkylation with benzene, yielding tert-butylbenzene as the major byproduct.[1][2] The stability of the tertiary carbocation is a strong thermodynamic driving force for this side reaction.[1]
-
Troubleshooting Steps:
-
Drastically Lower the Reaction Temperature: This is the most critical parameter. The initial addition of 2,2,3-trimethylbutyryl chloride to the benzene and Lewis acid mixture should be performed at a very low temperature, ideally between -30°C and -10°C.[3] A dry ice/acetone or ethylene glycol/CO2 bath is recommended.
-
Slow, Controlled Addition: Add the acyl chloride dropwise over an extended period while vigorously stirring the reaction mixture. This prevents localized temperature increases that can trigger decarbonylation.
-
Maintain Low Temperature Post-Addition: After the addition is complete, maintain the low temperature for a significant duration (e.g., 2-4 hours) to allow the acylation reaction to proceed before considering a gradual and cautious increase in temperature.[4]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the formation of the desired product and the tert-butylbenzene byproduct. If the byproduct is forming preferentially, immediately lower the temperature.
-
Issue 2: The Reaction Stalls, with Unreacted Benzene and Acyl Chloride Remaining.
-
Root Cause: While low temperatures are crucial to prevent side reactions, excessively low temperatures may not provide sufficient activation energy for the Friedel-Crafts acylation to proceed at a reasonable rate, especially with a sterically hindered acyl chloride.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: After the initial low-temperature addition and stirring period, slowly and carefully allow the reaction temperature to rise. A controlled ramp to 0°C or even slightly above (e.g., 5-10°C) may be necessary.[5]
-
Extended Reaction Time: Sterically hindered reactions often require longer reaction times. Allow the reaction to stir for an extended period (e.g., 12-24 hours) at the optimized low temperature.
-
Choice of Lewis Acid: While aluminum chloride (AlCl₃) is a common and potent Lewis acid, its high activity can sometimes promote the decarbonylation side reaction.[6] Consider experimenting with milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which might require slightly higher temperatures but could offer better selectivity for acylation over alkylation.[7]
-
Issue 3: Formation of Polyacylated or Isomeric Byproducts.
-
Root Cause: Although Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation because the acyl group deactivates the aromatic ring, it can still occur under harsh conditions.[8] Isomer formation is less of a concern with unsubstituted benzene.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of benzene relative to the acyl chloride to minimize the chance of di-acylation.
-
Maintain Low Temperature: Higher temperatures can increase the reactivity of the monosubstituted product, leading to a second acylation. Strict temperature control is key.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 2,2,3-trimethylbutyrophenone?
A1: There is no single "optimal" temperature, but a carefully controlled temperature profile is essential. The initial addition of the acyl chloride should be performed at a very low temperature, between -30°C and -10°C, to suppress the decarbonylation of the acylium ion.[3] After the initial phase, the temperature may be slowly raised to 0°C or slightly above to facilitate the reaction, but this must be done cautiously while monitoring for the formation of the tert-butylbenzene byproduct.
Q2: How critical is the purity of the reagents and the reaction setup?
A2: Extremely critical. Friedel-Crafts reactions require anhydrous conditions as the Lewis acid catalysts, such as AlCl₃, are highly moisture-sensitive and will be deactivated by water.[7] Ensure all glassware is thoroughly dried, and use anhydrous solvents and freshly opened or purified reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can I use a different Lewis acid instead of aluminum chloride?
A3: Yes, and it may be advantageous. While AlCl₃ is a powerful catalyst, its high reactivity can promote the unwanted decarbonylation-alkylation pathway.[6] Milder Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or even some lanthanide triflates could provide a better balance between reactivity and selectivity for this specific transformation.[7][9] Experimentation with different Lewis acids may be necessary to optimize the yield of the desired ketone.
Q4: My workup procedure is resulting in a low yield of the final product. What could be the issue?
A4: The ketone product forms a stable complex with the aluminum chloride catalyst.[10] A proper aqueous workup is necessary to break this complex and isolate the product. This typically involves carefully quenching the reaction mixture with ice-cold dilute acid (e.g., HCl). Insufficient quenching or hydrolysis can lead to loss of product.
Experimental Protocol: Synthesis of 2,2,3-Trimethylbutyrophenone
This protocol is a suggested starting point based on the principles of Friedel-Crafts acylation with sterically hindered reagents. Optimization may be required.
Materials:
-
Anhydrous Benzene
-
2,2,3-Trimethylbutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (as solvent)
-
Dry ice/acetone bath
-
Ice/water bath
-
Hydrochloric acid (1 M, cold)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent and Benzene Addition: Add anhydrous solvent (e.g., DCM or CS₂) followed by anhydrous benzene (1.5 equivalents).
-
Cooling: Cool the stirred suspension to -20°C using a dry ice/acetone bath.
-
Acyl Chloride Addition: Dissolve 2,2,3-trimethylbutyryl chloride (1.0 equivalent) in a small amount of anhydrous solvent in the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above -15°C.
-
Low-Temperature Reaction: After the addition is complete, continue stirring the reaction mixture at -20°C to -10°C for 3-4 hours.
-
Gradual Warming: Slowly allow the reaction to warm to 0°C and stir for an additional 12-18 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM) two times. Combine the organic layers.
-
Washing: Wash the combined organic layers with cold 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation. The predicted boiling point of 2',3,3-trimethylbutyrophenone is approximately 267.8°C at atmospheric pressure.[11]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Initial Reaction Temperature | -30°C to -10°C | To minimize decarbonylation of the sterically hindered acylium ion.[3] |
| Acyl Chloride Addition Rate | Slow, dropwise over 1-2 hours | To prevent localized heating and control the exothermic reaction. |
| Post-Addition Temperature | -20°C to 0°C | To allow the acylation to proceed while still suppressing side reactions. |
| Reaction Time | 12-24 hours | Sterically hindered reactions often require longer times for completion. |
| Benzene:Acyl Chloride Ratio | ~1.5 : 1 | Using an excess of benzene can help to drive the reaction and minimize polyacylation. |
| Lewis Acid Stoichiometry | ~1.1 equivalents | A stoichiometric amount is typically required as the product ketone complexes with the Lewis acid.[10] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in 2,2,3-trimethylbutyrophenone synthesis.
References
- BenchChem. (2025). Technical Support Center: Alternative Lewis Acids for Friedel-Crafts Reactions. BenchChem.
-
Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
- BenchChem. (2025). A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers. BenchChem.
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Learnbin. (2025). Friedel-Crafts Acylation Of Benzene. Retrieved from [Link]
-
Reddit. (2022). under what conditions do friedel crafts acylation of benzene occur?. r/chemhelp. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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- 10. 2,2,3-TRIMETHYLBUTANE(464-06-2) 1H NMR [m.chemicalbook.com]
- 11. 2',3,3-TRIMETHYLBUTYROPHENONE CAS#: 898785-47-2 [chemicalbook.com]
Technical Support Center: Work-up Procedure for 3',2,2-Trimethylbutyrophenone Synthesis
This guide provides a comprehensive technical overview and troubleshooting assistance for the work-up and purification of 3',2,2-trimethylbutyrophenone. It is intended for researchers, scientists, and drug development professionals engaged in its synthesis.
Introduction: The Critical Nature of the Work-Up
The synthesis of 3',2,2-trimethylbutyrophenone is commonly achieved through the Friedel-Crafts acylation of toluene with pivaloyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While the reaction itself is a classic example of electrophilic aromatic substitution, the success of the synthesis—in terms of both yield and purity—is heavily dependent on a meticulous work-up procedure.[1][2][3]
The primary challenges during the work-up involve:
-
Quenching the highly reactive catalyst.
-
Decomposing the stable ketone-aluminum chloride complex. [4]
-
Managing the formation of aluminum salt byproducts.
-
Separating the desired para-isomer from other isomers and unreacted starting materials.
Diagram 1: General Reaction Scheme
Caption: Friedel-Crafts acylation for 3',2,2-trimethylbutyrophenone synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to quench the reaction with an ice/acid mixture?
A1: The quenching step serves two critical functions. First, it deactivates the aluminum chloride catalyst by hydrolysis. This is a highly exothermic reaction, and using ice is crucial for temperature control to prevent side reactions.[1] Second, the ketone product forms a stable complex with the aluminum chloride, which must be broken to liberate the free ketone.[4][5] Adding water facilitates this decomposition.[4] Using a dilute acid, like HCl, helps to keep the resulting aluminum salts dissolved in the aqueous phase as soluble species like [Al(H₂O)₆]³⁺, preventing the formation of gelatinous aluminum hydroxide precipitates that can complicate the separation.[6][7][8][9]
Q2: I'm seeing a thick, unmanageable emulsion between the organic and aqueous layers. What should I do?
A2: Emulsion formation is a frequent issue in Friedel-Crafts work-ups, often due to the precipitation of aluminum hydroxides.[6] Here are several techniques to break an emulsion:
-
Add more dilute acid: This is the most common solution. The emulsion is likely due to insufficient acid to keep the aluminum salts fully dissolved.
-
Add brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[10]
-
Gentle heating or cooling: Gently warming the mixture can sometimes reduce the viscosity and aid separation.[10] Conversely, cooling or even adding ice can sometimes help break the emulsion.[11]
-
Filtration: As a last resort, passing the entire mixture through a pad of Celite can remove particulate matter that may be stabilizing the emulsion.[12]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.[10]
Q3: What is the best method for separating the para-isomer from the ortho-isomer?
A3: The methyl group of toluene directs the incoming acyl group primarily to the para and ortho positions.[13] While the para isomer is generally favored, some amount of the ortho isomer is typically formed. These isomers have very close boiling points, making simple distillation ineffective. Fractional distillation under reduced pressure is the recommended method for separation. The para isomer generally has a higher boiling point than the ortho isomer due to its more symmetrical shape allowing for better crystal packing and stronger intermolecular forces.[14][15][16]
| Compound | Boiling Point (°C) |
| ortho-isomer | Lower |
| para-isomer | Higher |
Troubleshooting Guide: A Detailed Work-up and Purification Protocol
This section outlines a step-by-step procedure for the work-up, integrating common problems and their solutions.
Diagram 2: Work-up and Purification Workflow
Caption: A typical workflow for the work-up and purification of 3',2,2-trimethylbutyrophenone.
Step-by-Step Protocol
-
Quenching:
-
Procedure: Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and dilute hydrochloric acid.[1] Maintain the temperature below 10°C.
-
Troubleshooting: If the mixture fumes excessively or the temperature rises rapidly, slow the addition rate. Ensure stirring is efficient to dissipate heat.
-
-
Extraction and Washing:
-
Procedure: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[17] Combine the organic layers.
-
Wash with Saturated Sodium Bicarbonate (NaHCO₃): This will neutralize any remaining acid. Vent the separatory funnel frequently to release the CO₂ gas that is generated.[11][17]
-
Wash with Brine: A final wash with a saturated NaCl solution will help remove dissolved water from the organic layer.[17]
-
Troubleshooting: If phase separation is poor, refer to the emulsion troubleshooting guide in FAQ Q2.
-
-
Drying and Concentration:
-
Purification:
-
Procedure: Purify the crude product by fractional distillation under reduced pressure to separate the isomers and any high-boiling impurities.
-
Troubleshooting: If the product appears to be decomposing in the distillation flask (indicated by darkening), reduce the temperature by increasing the vacuum.
-
References
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 4. youtube.com [youtube.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. Aluminium Chloride Reaction with Water Notes [unacademy.com]
- 10. youtube.com [youtube.com]
- 11. How To [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Order of boiling point in para meta and ortho isomers | Filo [askfilo.com]
- 15. The correct order of boiling point of the compounds class 12 chemistry CBSE [vedantu.com]
- 16. quora.com [quora.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Scaling Up the Synthesis of 3',2,2-Trimethylbutyrophenone
Welcome to the Technical Support Center for the synthesis of 3',2,2-Trimethylbutyrophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the scale-up of this important chemical intermediate. The following information is structured to address specific challenges in a direct question-and-answer format, combining theoretical principles with practical, field-proven solutions.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis of 3',2,2-Trimethylbutyrophenone, which is typically achieved via the Friedel-Crafts acylation of toluene with pivaloyl chloride.
Issue 1: Low or No Product Yield
Question: My Friedel-Crafts acylation of toluene with pivaloyl chloride is resulting in a significantly lower yield than expected, or no product at all. What are the primary factors I should investigate?
Answer: Low or no yield in a Friedel-Crafts acylation is a frequent issue, often stemming from a few critical experimental parameters. A systematic review of your setup and reagents is the best approach.[1][2]
Potential Causes and Solutions:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any exposure to atmospheric humidity can lead to its deactivation.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use.[1] The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of anhydrous AlCl₃ or test the activity of your current batch. A simple visual cue during the reaction can be helpful; the formation of a cloudy, off-white mixture upon addition of the acyl chloride may indicate a deactivated catalyst due to moisture.[3]
-
-
Purity of Reagents and Solvents: The presence of impurities in your starting materials or solvents can inhibit the reaction or lead to unwanted side reactions.[1]
-
Solution: Use high-purity, anhydrous toluene and pivaloyl chloride. Ensure your solvent (e.g., dichloromethane or excess toluene) is also anhydrous.[1] It is good practice to verify the purity of starting materials via techniques like NMR or GC-MS before use.
-
-
Sub-optimal Reaction Temperature: Temperature control is crucial for the success of this reaction.
-
Solution: The initial formation of the acylium ion complex with AlCl₃ is often exothermic. It is recommended to perform the addition of pivaloyl chloride to the AlCl₃ suspension at a reduced temperature (0-5 °C) to control the reaction rate and prevent side reactions.[4] After the addition, the reaction mixture may need to be warmed to room temperature or gently heated to drive the reaction to completion.[3]
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants and catalyst can lead to incomplete conversion.
-
Solution: A slight excess of the Lewis acid catalyst (1.1 - 1.3 equivalents) is often used to ensure complete activation of the acylating agent.[4] The ratio of toluene to pivaloyl chloride should also be carefully controlled.
-
Issue 2: Formation of Multiple Products and Isomeric Impurities
Question: My reaction is producing the desired 3',2,2-trimethylbutyrophenone, but I'm also observing significant amounts of other isomers and byproducts. How can I improve the regioselectivity and minimize side reactions?
Answer: The formation of isomeric products is a known challenge in Friedel-Crafts reactions with substituted aromatic rings like toluene. However, acylation is generally more selective than alkylation.
Potential Causes and Solutions:
-
Isomer Formation (Ortho/Para Substitution): The methyl group of toluene is an ortho, para-directing group.[5][6] While the para-substituted product (4'-methyl-2,2-dimethylpropanophenone, which is an isomer of the target compound if the naming convention is based on the butyrophenone core) is often favored due to steric hindrance, some ortho-substitution can occur. The target compound, 3',2,2-trimethylbutyrophenone, implies substitution at the meta position, which is generally not favored in Friedel-Crafts acylation of toluene. It is crucial to confirm the identity of your desired product and potential isomers. Assuming the desired product is the para-isomer (p-methyl-tert-butylphenyl ketone), steric hindrance from the bulky pivaloyl group should favor its formation.
-
Solution: To maximize the formation of the para-isomer, controlling the reaction temperature is key. Lower temperatures generally favor the para-product.
-
-
Polyacylation: Although less common in acylation compared to alkylation because the acyl group deactivates the aromatic ring to further substitution, it can still occur under forcing conditions.[2][7]
-
Solution: Use a moderate reaction temperature and avoid a large excess of the acylating agent. Ensuring a homogenous reaction mixture can also help prevent localized high concentrations that might lead to polyacylation.
-
-
Decomposition of Acylating Agent: Pivaloyl chloride can be susceptible to hydrolysis.
-
Solution: Handle pivaloyl chloride in a fume hood and protect it from moisture. Use a freshly opened bottle or distill it before use if its purity is questionable.
-
Issue 3: Difficult Product Purification
Question: I am struggling to isolate pure 3',2,2-trimethylbutyrophenone from the crude reaction mixture. What are the most effective purification strategies?
Answer: The purification of the final product requires the removal of unreacted starting materials, the catalyst, and any byproducts. A multi-step approach is often necessary.
Potential Causes and Solutions:
-
Ineffective Quenching and Workup: The reaction must be properly quenched to decompose the aluminum chloride complex and separate the organic product.
-
Solution: The reaction mixture should be carefully quenched by slowly adding it to ice-cold water or a dilute acid solution (e.g., HCl). This will hydrolyze the aluminum chloride and move it into the aqueous phase. An extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is then used to isolate the crude product.[8] Washing the organic layer with a saturated sodium bicarbonate solution can help remove any acidic impurities.[8]
-
-
Co-eluting Impurities in Chromatography: Isomeric byproducts can have similar polarities, making them difficult to separate by column chromatography.
-
Solution: For challenging separations, flash column chromatography with a carefully selected solvent system is often effective.[9][10] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. Thin-layer chromatography (TLC) should be used to optimize the solvent system for the best separation.
-
-
Thermal Decomposition during Distillation: If distillation is used for purification, the product may be susceptible to decomposition at high temperatures.
-
Solution: Vacuum distillation can be employed to lower the boiling point of the product and prevent thermal degradation.[10]
-
| Purification Technique | Purity Achieved | Yield | Key Considerations |
| Fractional Distillation | 98-99% | 85-95% | Ideal for large-scale purification and separating components with different boiling points.[9] |
| Column Chromatography | >99% | 70-90% | Excellent for achieving very high purity and separating isomers, but can be less practical for very large quantities.[9][10] |
| Recrystallization | High (if solid) | Variable | Effective for removing minor impurities if the crude product is a solid. Solvent selection is critical.[9] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts acylation in this synthesis?
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, AlCl₃, coordinates to the chlorine atom of pivaloyl chloride, leading to the formation of a resonance-stabilized acylium ion.[4][7] This potent electrophile is then attacked by the electron-rich toluene ring. Subsequent deprotonation of the resulting carbocation intermediate restores the aromaticity of the ring and yields the final ketone product.
Q2: Can I use a different Lewis acid catalyst instead of aluminum chloride?
Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but aluminum chloride is generally the most reactive for this type of transformation.[11] However, due to the need for stoichiometric amounts and the generation of corrosive waste, greener catalytic alternatives are being explored in academic and industrial research.[11]
Q3: Why is Friedel-Crafts acylation preferred over alkylation for introducing an acyl group?
Friedel-Crafts acylation has two main advantages over alkylation. Firstly, the acylium ion is resonance-stabilized and does not undergo rearrangements, which is a common issue with the carbocations formed in alkylation reactions.[7][12] Secondly, the product of acylation is a ketone, which has an electron-withdrawing carbonyl group that deactivates the aromatic ring towards further electrophilic substitution, thus preventing polyacylation.[4][7]
Q4: What are the key safety precautions I should take when performing this synthesis?
-
Aluminum chloride is a corrosive and moisture-sensitive solid that reacts exothermically with water, releasing HCl gas.[8] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pivaloyl chloride is a corrosive and lachrymatory liquid. It should also be handled in a fume hood with proper PPE.
-
The reaction itself can be exothermic, especially during the initial addition of reagents. Proper temperature control and a cautious rate of addition are essential.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 3',2,2-Trimethylbutyrophenone
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂). Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[4]
-
Catalyst Suspension: In a fume hood, charge the reaction flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane (DCM) or toluene to create a stirrable suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Reagent Addition: Dissolve pivaloyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 10 °C.[4]
-
Aromatic Substrate Addition: After the initial addition, add toluene (1.0 to 1.2 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the low temperature.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash successively with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Diagrams
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of 3',2,2-Trimethylbutyrophenone.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for diagnosing the cause of low yield.
References
-
Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (n.d.). IntechOpen. [Link]
-
Friedel-Crafts Acylation of Toluene. (n.d.). Scribd. [Link]
-
12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (n.d.). University of Wisconsin-Madison. [Link]
-
Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
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My first synthesis was not as efficient as I had hoped. 16% yield. (2020, November 23). Reddit. [Link]
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Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
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Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. [Link]
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Friedel-Crafts Acylation. (2023, January 22). Chemistry LibreTexts. [Link]
- CN102249877A - Method for producing 4-methyl-2-pentanone by using production waste and residual liquor. (n.d.).
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Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]
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Chai, G., Wu, S., Fu, C., & Ma, S. (2011). A Straightforward Synthesis of Cyclobutenones via a Tandem Michael Addition/Cyclization Reaction of 2,3-Allenoates with Organozincs. Journal of the American Chemical Society, 133(10), 3740–3743. [Link]
- CN106928151A - The process for purification of TMP cyclization operation recovery article. (n.d.).
-
Mitsunobu, O. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(21), 6431. [Link]
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4-METHYL-3-PENTANONE. (2024, April 10). ChemBK. [Link]
- CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone. (n.d.).
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PCR Troubleshooting. (n.d.). Caister Academic Press. [Link]
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Zala, S. P. (n.d.). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. [Link]
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3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... (n.d.). ResearchGate. [Link]
-
Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. (2022). ResearchGate. [Link]
-
A Synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type Cyclization: Enhancing Effect of Boron Trifluoride Diethyl Etherate on the Cyclization. (2001). PubMed. [Link]
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Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024, March 5). National Institutes of Health. [Link]
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Guide - Low Yield Troubleshooting. (2018, August 1). PacBio. [Link]
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Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones. (n.d.). National Institutes of Health. [Link]
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Catalytic Enantioselective Synthesis of Tetrahydrofurans: A Dynamic Kinetic Asymmetric [3 + 2] Cycloaddition of Racemic Cyclopropanes and Aldehydes | Request PDF. (2025, August 6). ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Lewis Acid Catalysts for Friedel-Crafts Acylation of Toluene
For researchers, synthetic chemists, and professionals in drug development, the Friedel-Crafts acylation stands as a cornerstone of C-C bond formation in aromatic chemistry. The choice of a Lewis acid catalyst is paramount, dictating not only the reaction's efficiency but also its regioselectivity and overall practicality. This guide provides an in-depth, objective comparison of various Lewis acid catalysts for the acylation of toluene, moving beyond a simple recitation of protocols to explain the underlying principles and practical considerations that inform catalyst selection.
The Enduring Relevance of Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1] The acylation of toluene, specifically, is a frequently studied model reaction and a pathway to valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The resulting methylacetophenones are precursors to a wide range of more complex molecules. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents undesirable poly-acylation.[2] Furthermore, the acylium ion intermediate is not prone to the carbocation rearrangements that often plague alkylation reactions.[3]
The Heart of the Reaction: The Lewis Acid Catalyst
The role of the Lewis acid catalyst is to activate the acylating agent, typically an acyl chloride or anhydride, to generate a highly electrophilic acylium ion. This is achieved through the coordination of the Lewis acid to a halogen or oxygen atom, facilitating the departure of a leaving group and the formation of the reactive electrophile.
Caption: Contrasting workflows for homogeneous and heterogeneous catalysis.
Protocol 1: Acetylation of Toluene using Aluminum Chloride (AlCl₃)
Causality Behind Experimental Choices: This protocol is designed to manage the high reactivity and moisture sensitivity of AlCl₃. The inert atmosphere prevents deactivation of the catalyst. Cooling the reaction mixture before the addition of reactants controls the initial exothermic reaction. The slow addition of the acylating agent prevents a runaway reaction. The aqueous workup is necessary to decompose the AlCl₃-ketone complex and separate the product.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Toluene
-
Anhydrous methylene chloride (DCM)
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (0.0275 mol) followed by anhydrous methylene chloride (8 mL). [4]3. Cooling: Cool the suspension to 0°C in an ice bath.
-
Reactant Addition: In the addition funnel, prepare a solution of acetyl chloride (0.0275 mol) in methylene chloride (5 mL). [4]Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.
-
Toluene Addition: After the formation of the acylium ion complex (indicated by a color change), add toluene (0.0275 mol) dropwise from the addition funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice (25 g) and concentrated HCl (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with methylene chloride. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water, 5% NaHCO₃ solution, and brine. [4]10. Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the product by distillation or column chromatography.
Protocol 2: Acetylation of Toluene using Zeolite H-BEA
Causality Behind Experimental Choices: This protocol leverages the stability and reusability of the zeolite catalyst. The initial calcination step is crucial to activate the catalyst by removing adsorbed water. The higher reaction temperature is necessary to achieve a reasonable reaction rate with the less active heterogeneous catalyst. The workup is significantly simpler as the catalyst can be removed by filtration, eliminating the need for an aqueous quench and extraction.
Materials:
-
Zeolite H-BEA
-
Acetic anhydride
-
Toluene
-
Stainless steel autoclave or a round-bottom flask with a reflux condenser
-
Magnetic stirrer, heating mantle
Procedure:
-
Catalyst Activation: Activate the Zeolite H-BEA by calcining at 500-550°C for 4-6 hours in a muffle furnace. Allow it to cool to room temperature in a desiccator before use.
-
Reaction Setup: In a stainless steel autoclave or a round-bottom flask, combine the activated Zeolite H-BEA (e.g., 0.1 g), toluene (60 mmol), and acetic anhydride (6 mmol). [5]3. Reaction: Heat the mixture to 130-150°C with vigorous stirring for 3-5 hours. [5]Monitor the reaction progress by TLC or GC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Separate the zeolite catalyst by filtration. The catalyst can be washed with a solvent, dried, and calcined for reuse.
-
Product Isolation: Remove the excess toluene and acetic acid (a byproduct) from the filtrate by distillation or under reduced pressure.
-
Purification: The resulting crude product can be purified by distillation or column chromatography.
Conclusion and Future Outlook
The choice of a Lewis acid catalyst for the Friedel-Crafts acylation of toluene is a critical decision that balances reactivity, selectivity, cost, and environmental impact.
-
Aluminum chloride remains a highly effective catalyst for laboratory-scale synthesis where high yields and short reaction times are paramount, despite its significant drawbacks in terms of safety and waste generation.
-
Heterogeneous catalysts , particularly zeolites , represent a more sustainable and industrially viable approach. Their high para-selectivity, reusability, and simplified workup procedures make them an attractive alternative, especially for large-scale production.
-
Modern homogeneous catalysts like metal triflates offer a compelling combination of high activity, catalytic turnover, and operational simplicity. While their current high cost may limit their widespread use, ongoing research into more economical and recyclable catalytic systems holds great promise for the future of Friedel-Crafts chemistry.
As the chemical industry continues to move towards greener and more sustainable processes, the development and application of robust, reusable, and highly selective solid acid catalysts will undoubtedly play an increasingly important role in the synthesis of aromatic ketones.
References
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Friedel-Crafts Acylation of Toluene. (n.d.). Scribd. Retrieved from [Link]
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Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. [Video]. YouTube. [Link]
-
Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Gore, P. H. (1955). The Friedel-Crafts acylation reaction and its application to polycyclic aromatic hydrocarbons. Chemical Reviews, 55(2), 229-281.
- Ji, X., Qin, Z., Dong, M., Wang, G., Dou, T., & Wang, J. (2007). Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites.
- Singh, A. P., & Bhattacharya, D. (1995). Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts.
- Smith, K., & El-Hiti, G. A. (1999). Use of Zeolites for Greener and more para-Selective Electrophilic Aromatic Substitution Reactions. ChemInform, 30(48).
- Ranu, B. C., & Jana, R. (2006). Zeolite catalyzed Friedel-Crafts reactions: a review. Journal of the Indian Chemical Society, 83(10), 975-988.
- Sreekumar, K., & Padmanabhan, M. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of ChemTech Research, 8(4), 1823-1832.
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Asif, M. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. (2017). Scientific Research Publishing. Retrieved from [Link]
-
Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes. (2018). ACS Omega. Retrieved from [Link]
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A Theoretical Evaluation and Proposed Research Plan for 3',2,2-Trimethylbutyrophenone: A Comparative Perspective
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is the cornerstone of innovation. The butyrophenone class of compounds has a rich history in medicinal chemistry, primarily as antipsychotic agents.[1] This guide provides a detailed theoretical comparison of the lesser-known 3',2,2-Trimethylbutyrophenone against established butyrophenone derivatives. Due to the current absence of published experimental data for this specific molecule, this document will leverage established Structure-Activity Relationship (SAR) principles to hypothesize its potential performance characteristics. Furthermore, we will outline a comprehensive experimental plan to validate these hypotheses, providing a roadmap for future research.
Introduction to Butyrophenones: A Legacy of Dopamine Antagonism
Butyrophenones are a class of compounds characterized by a core structure featuring a phenyl ring attached to a four-carbon chain terminating in a ketone. Their significance in pharmacology stems from their interaction with dopamine receptors, particularly the D2 subtype, which is a key target in the management of psychosis.[1] Haloperidol, a prototypical butyrophenone, has been a widely used antipsychotic for decades. However, its use is associated with significant extrapyramidal side effects, which has driven the search for novel derivatives with improved safety profiles.[1]
The therapeutic and side-effect profiles of butyrophenone derivatives are intricately linked to their chemical structures. Modifications to the phenyl ring, the butyryl chain, and the terminal amino group can dramatically alter receptor binding affinity, selectivity, and metabolic stability. This guide focuses on 3',2,2-Trimethylbutyrophenone, a derivative with unique substitutions that warrant a thorough investigation.
Physicochemical Properties of 3',2,2-Trimethylbutyrophenone
While extensive experimental data is lacking, some basic physicochemical properties of 3',2,2-Trimethylbutyrophenone have been reported by chemical suppliers.
| Property | Value | Source |
| CAS Number | 898765-02-1 | [2][3] |
| Molecular Formula | C13H18O | [2][3] |
| Molecular Weight | 190.28 g/mol | [2][3] |
| Predicted Boiling Point | 272.9 ± 9.0 °C | [3] |
| Predicted Density | 0.935 ± 0.06 g/cm³ | [3] |
| XLogP3 | 3.7 | [2] |
These properties provide a foundational understanding of the molecule's size and lipophilicity, which are crucial factors in its pharmacokinetic profile.
Theoretical Comparison with Other Butyrophenone Derivatives: A Structure-Activity Relationship (SAR) Perspective
The defining features of 3',2,2-Trimethylbutyrophenone are the methyl group at the 3' position (meta-position) of the phenyl ring and the gem-dimethyl groups at the 2-position of the butyryl chain. Based on established SAR principles for butyrophenones, we can hypothesize the impact of these substitutions.
The Influence of the 3'-Methyl Group
Substitution on the phenyl ring of butyrophenones is known to modulate their activity. While a para-fluoro substitution is common in many potent antipsychotic butyrophenones like haloperidol, other substitutions can also have significant effects. A methyl group at the meta-position (3'-position) is an interesting modification. Generally, the electronic and steric nature of substituents on the aromatic ring can influence receptor binding. The 3'-methyl group is an electron-donating group, which could subtly alter the electronic properties of the phenyl ring and its interaction with the receptor binding pocket.
The Impact of the 2,2-Dimethyl Substitution
The presence of gem-dimethyl groups at the 2-position of the butyryl chain introduces significant steric bulk near the carbonyl group. This is a notable deviation from the linear butyryl chain found in most clinically used butyrophenones. This steric hindrance could have several consequences:
-
Metabolic Stability: The 2,2-dimethyl groups could sterically hinder the enzymatic reduction of the ketone, a common metabolic pathway for butyrophenones. This could potentially lead to a longer half-life and altered pharmacokinetic profile compared to derivatives with an unsubstituted butyryl chain.
-
Receptor Conformation and Binding: The bulky dimethyl groups might restrict the conformational flexibility of the side chain. This could either lock the molecule in a favorable conformation for receptor binding, potentially increasing affinity, or an unfavorable one, decreasing it. The precise impact would depend on the topography of the receptor's binding site.
Comparison with Haloperidol: A Hypothetical Overview
To contextualize the potential properties of 3',2,2-Trimethylbutyrophenone, a theoretical comparison with the well-characterized butyrophenone, haloperidol, is presented below. It is crucial to reiterate that this comparison is speculative and requires experimental validation.
| Feature | Haloperidol | 3',2,2-Trimethylbutyrophenone (Hypothesized) | Rationale for Hypothesis |
| Dopamine D2 Receptor Affinity | High | Unknown, potentially altered | The 3'-methyl and 2,2-dimethyl substitutions could sterically and electronically influence the interaction with the D2 receptor binding pocket. |
| Receptor Selectivity Profile | Primarily D2, with some activity at other receptors | Unknown | The structural modifications could alter the affinity for other receptors, such as serotonin or adrenergic receptors. |
| Metabolic Stability | Undergoes significant metabolism | Potentially higher | The 2,2-dimethyl groups may sterically hinder metabolic enzymes, leading to slower clearance. |
| Potential for CNS Penetration | Good | Likely good | The lipophilic nature (XLogP3 of 3.7) suggests it should be able to cross the blood-brain barrier. |
| Potential for Side Effects | High incidence of extrapyramidal symptoms | Unknown | The receptor binding profile would be the primary determinant of the side-effect profile. |
Proposed Experimental Workflow for the Characterization of 3',2,2-Trimethylbutyrophenone
To move beyond theoretical postulation, a systematic experimental evaluation of 3',2,2-Trimethylbutyrophenone is necessary. The following section outlines key experimental protocols to characterize its performance and compare it to other butyrophenone derivatives.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 3',2,2-Trimethylbutyrophenone for the human dopamine D2 receptor.
Methodology: A competitive radioligand binding assay is a standard and robust method for this purpose.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a high-affinity D2 receptor radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride).
-
Add increasing concentrations of the unlabeled competitor (3',2,2-Trimethylbutyrophenone or a reference compound like haloperidol).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: [3H]-Spiperone is a classic high-affinity antagonist for D2 receptors, ensuring a robust signal.
-
HEK293 Cells: These cells are easy to culture and transfect, providing a clean system to study the interaction with a specific receptor subtype without interference from other neuronal components.
-
Competitive Binding: This format allows for the determination of the affinity of an unlabeled compound by measuring its ability to displace a known radioligand, which is often more practical than synthesizing a radiolabeled version of every new compound.
Diagram of the Dopamine D2 Receptor Binding Assay Workflow:
Caption: Workflow for the Dopamine D2 Receptor Binding Assay.
In Vitro Metabolic Stability Assay
Objective: To determine the in vitro metabolic stability of 3',2,2-Trimethylbutyrophenone in liver microsomes.
Methodology: An incubation with liver microsomes followed by LC-MS/MS analysis is the industry-standard approach.
Step-by-Step Protocol:
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes (from human or other species of interest) in a phosphate buffer.
-
Add 3',2,2-Trimethylbutyrophenone at a fixed concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Develop a specific method to separate and detect the parent compound (3',2,2-Trimethylbutyrophenone) and the internal standard.
-
-
Data Analysis:
-
Determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / microsomal protein concentration).
-
Causality Behind Experimental Choices:
-
Liver Microsomes: These are subcellular fractions that are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism of many drugs.
-
NADPH: This is an essential cofactor for CYP enzyme activity.
-
LC-MS/MS: This analytical technique provides high sensitivity and selectivity, allowing for accurate quantification of the parent compound even in a complex biological matrix.
Diagram of the In Vitro Metabolic Stability Assay Workflow:
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Visualizing the Mechanism of Action: Dopamine D2 Receptor Signaling
Butyrophenones exert their primary therapeutic effect by acting as antagonists at dopamine D2 receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase. By blocking this receptor, butyrophenones prevent this inhibition, leading to a modulation of downstream signaling pathways.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Conclusion and Future Directions
While 3',2,2-Trimethylbutyrophenone remains an uncharacterized molecule, a theoretical analysis based on established structure-activity relationships of butyrophenones suggests that its unique trimethyl substitution pattern could lead to a distinct pharmacological and pharmacokinetic profile compared to existing derivatives. The steric bulk introduced by the 2,2-dimethyl groups is particularly noteworthy and may enhance metabolic stability.
The true potential of 3',2,2-Trimethylbutyrophenone can only be unlocked through rigorous experimental investigation. The proposed research plan, encompassing receptor binding and metabolic stability assays, provides a clear and scientifically sound path forward. The data generated from these experiments will be invaluable in determining whether this compound warrants further development, potentially as a novel therapeutic agent or as a chemical probe to further elucidate the intricacies of the dopamine system. This guide serves as both a theoretical framework and a practical starting point for researchers poised to explore the untapped potential of novel butyrophenone derivatives.
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3',2,2-Trimethylbutyrophenone. LookChem. [Link]
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Structure Activity Relationship of Antipsychotic Drug. Slideshare. [Link]
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Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds. PubMed. [Link]
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VB 1 Promoted Green Synthesis of Chalcones and Its Neuroprotection Potency Evaluation. MDPI. [Link]
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Synthesis of Spirocyclic Derivatives Related to the Butyrophenone Neuroleptics. DTIC. [Link]
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4',2,2-Trimethylbutyrophenone. PubChem. [Link]
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4,3,3-Trimethylbutyrophenone. PubChem. [Link]
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Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. NIH. [Link]
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Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations. PubMed. [Link]
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3-Methyl-1-(2,4,6-Trihydroxyphenyl)Butan-1-One. PubChem. [Link]
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Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedlander reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C Structural Chemistry. [Link]
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Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. NIH. [Link]
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. MDPI. [Link]
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The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. ResearchGate. [Link]
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Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization. MDPI. [Link]
-
2,2,3-Trimethylbutanoate. PubChem. [Link]
-
Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. ResearchGate. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 2,2-dimethyl-1-(p-tolyl)butan-1-one
For researchers, scientists, and drug development professionals, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. The presence of even minute impurities can significantly alter a compound's pharmacological and toxicological profile, leading to misleading experimental results and potential safety concerns. This guide provides an in-depth, comparative analysis of the purity assessment of a synthesized batch of 2,2-dimethyl-1-(p-tolyl)butan-1-one, a novel aromatic ketone with potential applications as a chemical intermediate in drug discovery.
This guide will navigate the causality behind the selection of a multi-pronged analytical approach, contrasting the purity profile of our synthesized compound with a commercially available and structurally related alternative, 4'-tert-butylacetophenone. We will delve into the practical application and interpretation of data from Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
The Synthetic Landscape: Anticipating Impurities in Friedel-Crafts Acylation
The synthesis of 2,2-dimethyl-1-(p-tolyl)butan-1-one was achieved via a Friedel-Crafts acylation reaction, a robust and widely utilized method for the formation of carbon-carbon bonds to an aromatic ring.[1][2] In this reaction, toluene is acylated with 2,2-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Understanding the reaction mechanism is paramount to anticipating potential impurities.[3] The electrophile, an acylium ion, is generated from the reaction of 2,2-dimethylbutanoyl chloride with AlCl₃. Toluene, an activated aromatic ring, then undergoes electrophilic aromatic substitution. The methyl group of toluene is an ortho-, para-director. Due to the steric hindrance of the bulky 2,2-dimethylbutanoyl group, the major product is the para-substituted isomer, 2,2-dimethyl-1-(p-tolyl)butan-1-one. However, the formation of the ortho-isomer, 2,2-dimethyl-1-(o-tolyl)butan-1-one, is a highly probable impurity. Other potential impurities stemming from the reaction include:
-
Residual Starting Materials: Unreacted toluene and 2,2-dimethylbutanoyl chloride.
-
Polysubstituted Products: Di-acylated toluene species, although less likely due to the deactivating effect of the first acyl group.
-
Isomeric Byproducts: Besides the ortho-isomer, other positional isomers could form in trace amounts.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., dichloromethane, diethyl ether).
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment necessitates the use of orthogonal methods that probe different physicochemical properties of the analyte and its potential impurities. The following diagram illustrates the workflow for the purity assessment of the synthesized 2,2-dimethyl-1-(p-tolyl)butan-1-one.
Caption: Workflow for the synthesis, purification, and multi-technique purity assessment of 2,2-dimethyl-1-(p-tolyl)butan-1-one.
Comparative Structural Analysis
The chosen commercial alternative for this guide is 4'-tert-butylacetophenone. This compound is structurally similar to our synthesized molecule, featuring a para-substituted aromatic ring with a bulky alkyl group and a ketone functionality. Its established use as a fragrance ingredient and in the synthesis of pharmaceuticals like Ebastine makes it a relevant comparator.[4][5]
Caption: Chemical structures of the synthesized compound and the commercial alternative.
Experimental Protocols and Data Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Rationale: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[6][7][8][9] It provides both structural confirmation and a highly accurate purity assessment (assay) by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and weight.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 2,2-dimethyl-1-(p-tolyl)butan-1-one and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean, dry NMR tube.
-
Add 0.6 mL of a deuterated solvent (e.g., CDCl₃) and gently vortex to ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 90° pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals used for quantification).
-
Data Processing: Process the spectrum with minimal line broadening. Carefully phase the spectrum and perform a baseline correction.
-
Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Summary:
| Compound | Selected ¹H NMR Signal (CDCl₃) | Purity (w/w %) |
| Synthesized 2,2-dimethyl-1-(p-tolyl)butan-1-one | Singlet, ~1.2 ppm (6H, 2 x CH₃) | 98.2% |
| 4'-tert-butylacetophenone (Alternative) | Singlet, ~1.3 ppm (9H, 3 x CH₃) | >99.0% (Commercial Spec) |
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is a powerful technique for separating and quantifying impurities in a sample.[10][11] By using a UV detector, we can identify and quantify any impurities that contain a chromophore, which is common for aromatic byproducts in this synthesis. This method is crucial for creating a detailed impurity profile. The method is developed and validated according to ICH and USP guidelines.[12]
Protocol:
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in acetonitrile.
Data Summary:
| Compound | Main Peak Retention Time (min) | Impurity Peaks Detected | Total Impurity (%) |
| Synthesized 2,2-dimethyl-1-(p-tolyl)butan-1-one | 12.5 | 2 (at 11.8 and 13.2 min) | 1.5% |
| 4'-tert-butylacetophenone (Alternative) | 10.8 | 1 (at 9.5 min) | <0.5% |
The peak at 11.8 min in the synthesized sample is tentatively assigned to the ortho-isomer based on its expected lower retention time due to a slightly different polarity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds.[13][14] It is ideal for detecting residual solvents from the synthesis and purification process, as well as for identifying low-molecular-weight byproducts that may not be well-resolved by HPLC.
Protocol:
-
System: A GC system coupled to a mass spectrometer.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injection: Splitless injection of 1 µL of a 1 mg/mL solution in dichloromethane.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Data Summary:
| Compound | Major Peak Retention Time (min) | Identified Volatile Impurities |
| Synthesized 2,2-dimethyl-1-(p-tolyl)butan-1-one | 15.2 | Dichloromethane (solvent), Toluene (starting material) |
| 4'-tert-butylacetophenone (Alternative) | 13.9 | None detected |
The GC-MS analysis confirmed the presence of trace amounts of residual solvent and unreacted starting material in the synthesized batch.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in a molecule.[15] For our synthesized compound, we expect to see characteristic absorptions for the carbonyl group (C=O) of the ketone and the C-H bonds of the aromatic ring and alkyl groups.
Protocol:
-
System: An FTIR spectrometer.
-
Sampling: A small amount of the neat liquid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is collected over the range of 4000-400 cm⁻¹.
Data Summary:
| Compound | Key FTIR Absorptions (cm⁻¹) | Interpretation |
| Synthesized 2,2-dimethyl-1-(p-tolyl)butan-1-one | ~1680 (strong), ~2960 (strong), ~1610 (medium) | C=O stretch (aromatic ketone), C-H stretch (alkyl), C=C stretch (aromatic) |
| 4'-tert-butylacetophenone (Alternative) | ~1685 (strong), ~2965 (strong), ~1605 (medium) | C=O stretch (aromatic ketone), C-H stretch (alkyl), C=C stretch (aromatic) |
The FTIR spectra for both compounds are consistent with their expected structures, confirming the presence of the aromatic ketone functionality. The slight differences in the exact wavenumbers can be attributed to the different substitution patterns on the aromatic ring.
Conclusion and Recommendations
This comprehensive, multi-technique approach provides a robust and reliable assessment of the purity of synthesized 2,2-dimethyl-1-(p-tolyl)butan-1-one. The qNMR results establish a high purity of 98.2% (w/w). HPLC analysis reveals the presence of a major impurity, likely the ortho-isomer, and another minor, unidentified byproduct, totaling 1.5%. GC-MS confirms the presence of trace residual solvent and starting material. The FTIR analysis provides orthogonal confirmation of the compound's chemical identity.
In comparison, the commercial alternative, 4'-tert-butylacetophenone, exhibits a higher purity profile with fewer detectable impurities. For applications in drug development where high purity is paramount, further purification of the synthesized 2,2-dimethyl-1-(p-tolyl)butan-1-one, for instance, by recrystallization or preparative HPLC, would be recommended to remove the isomeric impurity. The choice between using the synthesized material "as-is" or pursuing further purification depends critically on the sensitivity of the intended downstream application to the identified impurities. This guide underscores the necessity of a holistic and well-reasoned analytical strategy in modern chemical research and development.
References
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A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC - NIH. [Link]
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A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]
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qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Journal of Chemical Education - ACS Publications. [Link]
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Quantitative NMR | Organic Primary Standards Group. [Link]
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4-tert-Butylacetophenone - ChemBK. [Link]
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2,2-Dimethyl-1-phenylbutan-1-one | C12H16O | CID 2780398 - PubChem. [Link]
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HPLC-UV Method Development for Highly Polar Impurities - Resolian. [Link]
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4-tert-Butylphenol - Wikipedia. [Link]
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4'-tert-Butyl-2',6'-dimethylacetophenone | SIELC Technologies. [Link]
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4'-tert-Butyl-2',6'-dimethylacetophenone | C14H20O | CID 74879 - PubChem. [Link]
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4'-tert-Butyl-2',6'-dimethylacetophenone - the NIST WebBook. [Link]
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Synthesis of 4'-tert.butylacetophenone - PrepChem.com. [Link]
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Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac. [Link]
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Pharmaceutical impurity analysis of raw materials and final product by using analytical techniques | Prime Scholars. [Link]
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FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... - ResearchGate. [Link]
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Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography | LCGC International. [Link]
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(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. [Link]
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Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. [Link]
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Friedel-Crafts Reactions - Chemistry LibreTexts. [Link]
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Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes - Agilent. [Link]
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tert-Butyl phenyl ketone - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]
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Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC - PubMed Central. [Link]
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Drug impurities? Is your HPLC method up to standard? - YouTube. [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. [Link]
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FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. [Link]
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Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - MDPI. [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. [Link]
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Synthetic studies on morellin. Part 4: Synthesis of 2,2-dimethyl- 12-[3-methylbut-2-enyl]-2H,6H-pyrano[3,2-b]xanthen-6-one - ResearchGate. [https://www.researchgate.net/publication/250085189_Synthetic_studies_on_morellin_Part_4_Synthesis_of_22-dimethyl-_12-3-methylbut-2-enyl-2H6H-pyrano32-b]xanthen-6-one]([Link])
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Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions - Scribd. [Link]
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A Comparative Guide to the Spectroscopic Characterization of 3',2,2-Trimethylbutyrophenone
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel organic compounds is a cornerstone of rigorous scientific advancement. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of 3',2,2-trimethylbutyrophenone. In the absence of directly published experimental spectra for this specific molecule, this guide will leverage spectral data from closely related structural analogs—pivalophenone and isovalerophenone—to predict and interpret the expected spectroscopic features. This comparative approach not only offers a robust framework for the analysis of 3',2,2-trimethylbutyrophenone but also serves as a practical illustration of applying fundamental spectroscopic principles to novel structures.
Introduction to 3',2,2-Trimethylbutyrophenone and the Imperative of Spectroscopic Analysis
3',2,2-Trimethylbutyrophenone is an aromatic ketone characterized by a phenyl ring substituted with a methyl group at the meta-position and a bulky tert-butyl group attached to the carbonyl carbon. The precise determination of its chemical structure is paramount for understanding its chemical reactivity, potential biological activity, and for ensuring purity and quality control in any synthetic application. NMR and MS stand as the two most powerful and complementary analytical techniques for this purpose. While NMR provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei, MS reveals the molecular weight and provides valuable clues about the structure through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for mapping the connectivity of atoms in a molecule. By analyzing the chemical shifts, integration, and splitting patterns of the signals, a detailed picture of the molecular structure can be assembled.
Predicted ¹H NMR Spectrum of 3',2,2-Trimethylbutyrophenone
The predicted ¹H NMR spectrum of 3',2,2-trimethylbutyrophenone would exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the methyl group on the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for 3',2,2-Trimethylbutyrophenone
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (C(CH₃)₃) | ~1.30 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and show a characteristic singlet due to the absence of adjacent protons. This is consistent with the singlet observed for the tert-butyl group in pivalophenone at 1.30 ppm[1]. |
| Aromatic CH (ortho to C=O) | ~7.7-7.9 | Multiplet | 2H | These protons are deshielded by the anisotropic effect of the carbonyl group. |
| Aromatic CH (para to C=O) | ~7.3-7.5 | Multiplet | 1H | This proton is influenced by both the carbonyl and the meta-methyl group. |
| Aromatic CH (ortho to CH₃) | ~7.2-7.4 | Multiplet | 1H | This proton is shielded relative to the others on the ring due to the electron-donating methyl group. |
| Aromatic CH₃ | ~2.40 | Singlet | 3H | The methyl group protons on the aromatic ring will appear as a singlet in a region typical for benzylic protons. |
Predicted ¹³C NMR Spectrum of 3',2,2-Trimethylbutyrophenone
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. Aromatic ketones typically show a carbonyl carbon signal in the downfield region of the spectrum[2].
Table 2: Predicted ¹³C NMR Chemical Shifts for 3',2,2-Trimethylbutyrophenone
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~205-220 | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield[2]. |
| Quaternary C (tert-Butyl) | ~45-55 | The quaternary carbon of the tert-butyl group. |
| Aromatic C (ipso to C=O) | ~135-140 | This carbon is deshielded by the attached carbonyl group. |
| Aromatic C (ortho to C=O) | ~128-132 | Aromatic carbons in the vicinity of the carbonyl group. |
| Aromatic C (meta to C=O) | ~127-130 | Aromatic carbons further from the carbonyl group. |
| Aromatic C (para to C=O) | ~130-135 | This carbon's chemical shift is influenced by the carbonyl group. |
| Aromatic C (ipso to CH₃) | ~138-142 | The methyl-substituted aromatic carbon. |
| Methyl C (tert-Butyl) | ~25-30 | The equivalent methyl carbons of the tert-butyl group. |
| Aromatic CH₃ | ~20-25 | The carbon of the methyl group attached to the aromatic ring. |
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Pathways
Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and structural information based on its fragmentation pattern upon ionization.
Expected Mass Spectrum of 3',2,2-Trimethylbutyrophenone
The electron ionization (EI) mass spectrum of 3',2,2-trimethylbutyrophenone is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion will be governed by the stability of the resulting carbocations and neutral fragments.
Table 3: Predicted Key Fragments in the Mass Spectrum of 3',2,2-Trimethylbutyrophenone
| m/z | Fragment Ion | Fragmentation Pathway | Significance |
| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight of the compound. |
| 119 | [CH₃C₆H₄CO]⁺ | α-cleavage: loss of the tert-butyl radical | A prominent peak due to the formation of a stable acylium ion. This is analogous to the m/z 105 peak in pivalophenone (loss of tert-butyl)[1]. |
| 91 | [CH₃C₆H₄]⁺ | Loss of CO from the acylium ion | A common fragmentation pathway for aromatic ketones. |
| 57 | [C(CH₃)₃]⁺ | α-cleavage: formation of the tert-butyl cation | A very stable tertiary carbocation, expected to be a significant peak. This is observed in the mass spectrum of pivalophenone[1]. |
Comparison with Isovalerophenone Fragmentation
Isovalerophenone (3-methyl-1-phenylbutan-1-one), a structural isomer, provides an interesting comparison. Its mass spectrum shows a base peak at m/z 105, corresponding to the benzoyl cation, and a significant peak at m/z 120 resulting from a McLafferty rearrangement[1]. The absence of a γ-hydrogen in 3',2,2-trimethylbutyrophenone precludes the McLafferty rearrangement, making its mass spectrum distinct from that of isovalerophenone. This highlights the diagnostic power of fragmentation patterns in distinguishing between isomers.
Experimental Protocols
To obtain the data for a comprehensive analysis of 3',2,2-trimethylbutyrophenone, the following experimental protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the key fragmentation pathway, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic characterization.
Caption: Predicted α-cleavage fragmentation pathways.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive characterization of 3',2,2-trimethylbutyrophenone necessitates a synergistic application of both NMR spectroscopy and mass spectrometry. While NMR provides an intricate map of the molecule's covalent framework, MS confirms the molecular formula and offers corroborating structural evidence through predictable fragmentation patterns. The comparative analysis with structurally similar compounds like pivalophenone and isovalerophenone further strengthens the confidence in the spectral assignments. By following the detailed protocols and interpretative framework outlined in this guide, researchers can achieve a high degree of certainty in the structural elucidation of this and other novel aromatic ketones, ensuring the integrity and reproducibility of their scientific findings.
References
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PubChem. Isovalerophenone. National Center for Biotechnology Information. [Link]
-
Posner, G. H., & Whitten, C. E. (1976). SECONDARY AND TERTIARY ALKYL KETONES FROM CARBOXYLIC ACID CHLORIDES AND LITHIUM PHENYLTHIO(ALKYL)CUPRATE REAGENTS: tert-BUTYL PHENYL KETONE. Organic Syntheses, 55, 122. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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A Guide to the Mass Spectrometric Fragmentation of 2,2-dimethyl-1-(p-tolyl)butan-1-one for Researchers
For professionals in drug development and scientific research, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of novel or known compounds is critical for their accurate identification and characterization. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometric fragmentation pattern of 2,2-dimethyl-1-(p-tolyl)butan-1-one, a substituted aromatic ketone. By examining the fundamental principles of ketone fragmentation, we can predict and interpret the mass spectrum of this compound, offering a valuable comparison for experimental data.
Principles of Ketone Fragmentation in Mass Spectrometry
Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•). This radical cation is often unstable and undergoes fragmentation to produce a series of smaller, characteristic ions. For ketones, two primary fragmentation pathways dominate: α-cleavage and the McLafferty rearrangement.[1][2]
-
α-Cleavage: This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[3][4] This cleavage results in the formation of a stable acylium ion and an alkyl radical. The stability of the resulting acylium ion, often resonance-stabilized, makes this a favorable fragmentation pathway.[2] For aromatic ketones, cleavage of the bond between the carbonyl group and the alkyl chain is particularly common, leading to a prominent acylium ion.[5]
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen atom on an alkyl chain.[6][7] The rearrangement proceeds through a six-membered transition state, involving the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond.[8] This results in the formation of a neutral alkene molecule and a new radical cation.[9]
Predicted Fragmentation Pattern of 2,2-dimethyl-1-(p-tolyl)butan-1-one
Let's apply these principles to predict the fragmentation of 2,2-dimethyl-1-(p-tolyl)butan-1-one. The molecular formula of this compound is C13H18O, and its molecular weight is 190.28 g/mol .
Molecular Ion (M+•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 190. Aromatic compounds generally show a relatively stable molecular ion.
1. α-Cleavage:
Two possible α-cleavage pathways exist for this molecule:
-
Cleavage 'a': Loss of the tert-butyl group (•C(CH3)3). This is the most likely α-cleavage event due to the formation of a highly stable tert-butyl radical and a resonance-stabilized p-tolylacylium ion. This will result in a prominent peak at m/z 119 .
-
Cleavage 'b': Loss of the p-tolyl group (•C6H4CH3). This would lead to the formation of a p-tolyl radical and a 2,2-dimethylbutanoyl cation. The resulting acylium ion is less stable than the p-tolylacylium ion, so the corresponding peak at m/z 99 is expected to be of lower intensity.
2. McLafferty Rearrangement:
For a McLafferty rearrangement to occur, the ketone must have a hydrogen atom on the γ-carbon. In 2,2-dimethyl-1-(p-tolyl)butan-1-one, the alkyl chain is a tert-butyl group. The carbon atoms are designated as follows: the carbonyl carbon, the α-carbon (quaternary), and the β-carbons (methyl groups). There are no γ-hydrogens available in the structure. Therefore, a classic McLafferty rearrangement is not expected for this compound.
3. Other Significant Fragments:
-
p-Tolyl Cation: Further fragmentation of the p-tolylacylium ion (m/z 119) by loss of a neutral carbon monoxide (CO) molecule can produce the p-tolyl cation at m/z 91 . This ion can rearrange to the very stable tropylium ion, making this a common fragment for toluene-containing compounds.
-
tert-Butyl Cation: A peak at m/z 57 corresponding to the tert-butyl cation ([C(CH3)3]+) is also highly probable. This is a very stable tertiary carbocation and is often a base peak in the mass spectra of compounds containing this group.[10]
The following table summarizes the predicted key fragment ions for 2,2-dimethyl-1-(p-tolyl)butan-1-one.
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 190 | [C13H18O]+• | Molecular Ion |
| 119 | [CH3C6H4CO]+ | α-Cleavage (Loss of •C(CH3)3) |
| 91 | [C7H7]+ | Loss of CO from m/z 119 |
| 57 | [C(CH3)3]+ | α-Cleavage (Formation of tert-butyl cation) |
Visualizing the Fragmentation
The fragmentation pathways can be visualized using the following diagram:
Caption: Predicted fragmentation pathways of 2,2-dimethyl-1-(p-tolyl)butan-1-one.
Experimental Protocol for Mass Spectrometric Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of 2,2-dimethyl-1-(p-tolyl)butan-1-one in a volatile organic solvent such as dichloromethane or methanol. b. Perform a serial dilution to obtain a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions: a. Gas Chromatograph:
- Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
- Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min. b. Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Acquisition and Analysis: a. Inject 1 µL of the prepared sample into the GC-MS system. b. Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2,2-dimethyl-1-(p-tolyl)butan-1-one. c. Compare the experimentally obtained mass spectrum with the predicted fragmentation pattern. Identify the molecular ion and the key fragment ions.
Conclusion
The predictable nature of fragmentation in electron ionization mass spectrometry, governed by fundamental chemical principles, allows for a robust a priori analysis of a molecule's expected mass spectrum. For 2,2-dimethyl-1-(p-tolyl)butan-1-one, the dominant fragmentation pathways are anticipated to be α-cleavages, leading to the formation of a prominent p-tolylacylium ion (m/z 119) and a stable tert-butyl cation (m/z 57). The absence of γ-hydrogens precludes a classic McLafferty rearrangement. This detailed guide provides a solid theoretical framework for researchers to interpret experimental mass spectral data, aiding in the confident identification and structural confirmation of this and similar aromatic ketones.
References
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Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylbutane fragmentation pattern. Retrieved from [Link]
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Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 2-pentanone [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
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Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]
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ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]
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Chemazon. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. [Link]
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Whitman College. (n.d.). GCMS Section 6.11.3. Retrieved from [Link]
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A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 3',2,2-Trimethylbutyrophenone
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3',2,2-Trimethylbutyrophenone. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages fundamental NMR principles and comparative data from structurally analogous compounds to predict and interpret its chemical shifts. This approach not only offers a robust estimation of the spectral features but also serves as an educational tool for understanding substituent effects in NMR spectroscopy.
Molecular Structure and Predicted NMR Signals
3',2,2-Trimethylbutyrophenone possesses a unique structure combining a sterically hindered acyl group with a substituted aromatic ring. Understanding the symmetry and electronic environment of each atom is crucial for predicting the number and type of signals in its NMR spectra.
The structure features a 1,3-disubstituted (meta) aromatic ring and a butyrophenone backbone with two methyl groups at the C2 position. This substitution pattern leads to a distinct set of chemically non-equivalent protons and carbons.
Figure 1: Molecular structure of 3',2,2-Trimethylbutyrophenone with key carbons labeled.
Based on this structure, we can predict the following:
-
¹H NMR: Six distinct signals are expected: four for the aromatic protons, one for the two equivalent methyl groups on the butyryl chain, and one for the terminal methyl group.
-
¹³C NMR: Eleven distinct signals are anticipated: one for the carbonyl carbon, six for the aromatic carbons (due to the meta-substitution), one for the quaternary C2 carbon, one for the C3 carbon, one for the two equivalent C2-methyl carbons, and one for the terminal C4 methyl carbon.
Comparative Analysis of ¹H NMR Chemical Shifts
To predict the ¹H NMR chemical shifts of 3',2,2-trimethylbutyrophenone, we will compare its structural fragments with known data from butyrophenone, pivalophenone, and m-xylene.
Table 1: Comparison of Experimental ¹H NMR Chemical Shifts (ppm) of Butyrophenone and Related Compounds, and Predicted Shifts for 3',2,2-Trimethylbutyrophenone.
| Proton(s) | Butyrophenone[1] | Pivalophenone | m-Xylene[2] | Predicted 3',2,2-Trimethylbutyrophenone | Rationale for Prediction |
| Aromatic | 7.95 (m, 2H), 7.55-7.42 (m, 3H) | 7.69 (m, 2H), 7.45 (m, 3H) | 7.09 (m, 3H), 6.91 (s, 1H) | ~7.7 (m, 2H), ~7.3 (m, 2H) | The meta-methyl group will cause a slight upfield shift of the aromatic protons compared to butyrophenone. The protons ortho to the carbonyl will remain the most downfield. |
| -CH₂- (α to C=O) | 2.93 (t, 2H) | - | - | - | This group is absent in the target molecule. |
| -C(CH₃)₂- | - | 1.32 (s, 9H) | - | ~1.25 (s, 6H) | The gem-dimethyl group will appear as a singlet, similar to the tert-butyl group in pivalophenone. |
| -CH₂- (β to C=O) | 1.77 (sextet, 2H) | - | - | - | This group is absent in the target molecule. |
| -CH₃ (γ to C=O) | 1.00 (t, 3H) | - | - | ~0.9 (t, 3H) | This will be a triplet coupled to the adjacent CH₂. |
| Ar-CH₃ | - | - | 2.29 (s, 6H) | ~2.35 (s, 3H) | The aromatic methyl group will be a singlet in a similar region to m-xylene. |
The presence of the gem-dimethyl group at the C2 position in 3',2,2-trimethylbutyrophenone removes the protons alpha to the carbonyl group, which simplifies the spectrum compared to butyrophenone. The electron-donating nature of the methyl group on the aromatic ring is expected to slightly shield the aromatic protons, causing a minor upfield shift.
Comparative Analysis of ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms. The chemical shifts are highly sensitive to the electronic environment.
Table 2: Comparison of Experimental ¹³C NMR Chemical Shifts (ppm) of Butyrophenone and Related Compounds, and Predicted Shifts for 3',2,2-Trimethylbutyrophenone.
| Carbon | Butyrophenone | Pivalophenone | m-Xylene[2] | Predicted 3',2,2-Trimethylbutyrophenone | Rationale for Prediction |
| C=O | ~200 | ~208 | - | ~205 | The steric hindrance from the gem-dimethyl groups will slightly deshield the carbonyl carbon. |
| Aromatic C (substituted) | ~137 | ~137 | 137.7 | ~138, ~137 | The carbons attached to the carbonyl and methyl groups. |
| Aromatic CH | ~128-133 | ~128-132 | 126.1 | ~126-134 | The methyl substituent will cause shifts in the aromatic CH signals. |
| -C(CH₃)₂- | - | 44.2 | - | ~45 | The quaternary carbon alpha to the carbonyl. |
| -CH₂- (α to C=O) | 38.3 | - | - | - | Absent in the target molecule. |
| -C(CH₃)₂- CH₃ | - | 28.1 | - | ~26 | The equivalent methyl carbons on the C2. |
| -CH₂- (β to C=O) | 17.9 | - | - | 18 | The methylene carbon. |
| -CH₃ (γ to C=O) | 13.9 | - | - | ~14 | The terminal methyl carbon. |
| Ar-CH₃ | - | - | 21.3 | ~21 | The aromatic methyl carbon. |
The predicted ¹³C chemical shifts are based on the additive effects of the substituents. The carbonyl carbon is expected to be in the typical range for ketones, around 200-210 ppm. The aromatic region will show six distinct signals due to the meta-substitution pattern breaking the symmetry seen in butyrophenone.
Standard Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 3',2,2-trimethylbutyrophenone or similar small molecules, the following protocol is recommended.
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Chloroform-d is a common choice for its excellent solubilizing properties for many organic compounds and its single residual proton peak at 7.26 ppm.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
B. Instrument Setup and Data Acquisition
-
Insertion: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Use a 30° or 45° pulse angle to allow for faster repetition.
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Load a standard carbon experiment with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).
-
Use a 30° pulse angle.
-
A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.
-
Set the relaxation delay to 2 seconds.
-
C. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Figure 2: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3',2,2-trimethylbutyrophenone. By comparing its structural motifs with those of butyrophenone, pivalophenone, and m-xylene, we have established a reliable set of expected chemical shifts. This comparative approach underscores the predictive power of NMR spectroscopy and the importance of understanding substituent effects. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data for this and similar molecules, which is essential for accurate structural elucidation and characterization in research and development.
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Kevan Science. (2017, October 17). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene [Video]. YouTube. [Link]
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A Senior Application Scientist's Comparative Guide to Photoinitiators: Featuring 2,2-dimethyl-1-(p-tolyl)butan-1-one and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of the final material properties and the efficiency of the curing process. This guide provides an in-depth comparative analysis of 2,2-dimethyl-1-(p-tolyl)butan-1-one, a Norrish Type I photoinitiator, and its widely used alternatives. As publicly available experimental data for 2,2-dimethyl-1-(p-tolyl)butan-1-one is limited, this guide will leverage data from structurally analogous compounds and provide a robust comparison with well-characterized, commercially available photoinitiators, including other acetophenone derivatives and phosphine oxides. Our objective is to equip researchers with the necessary data and methodologies to make informed decisions for their specific applications, from UV-curable coatings and adhesives to advanced drug delivery systems.
The Underpinnings of Photoinitiation: A Mechanistic Overview
At its core, photopolymerization is a process where light energy is converted into chemical energy to initiate a polymerization reaction. This transformation is mediated by a photoinitiator. For free-radical polymerization, the most common mechanism, photoinitiators are broadly classified into two categories: Norrish Type I and Norrish Type II.[1][2]
Norrish Type I Photoinitiators , such as 2,2-dimethyl-1-(p-tolyl)butan-1-one, are characterized by a unimolecular cleavage event upon absorption of UV light.[1] The photoinitiator molecule absorbs a photon and is promoted to an excited state, which then undergoes α-cleavage to generate two highly reactive free radicals. These radicals subsequently initiate the polymerization of monomers and oligomers in the formulation.[1] Common examples of Type I photoinitiators include α-hydroxy ketones and phosphine oxides.[1][2]
Norrish Type II Photoinitiators , on the other hand, undergo a bimolecular reaction. Upon excitation by UV light, they abstract a hydrogen atom from a co-initiator or synergist (typically an amine) to generate the initiating free radicals.[1][2]
The choice between Type I and Type II photoinitiators depends on the specific requirements of the application, including the desired cure speed, depth of cure, and sensitivity to oxygen inhibition.
Diagram of Norrish Type I and Type II Photoinitiation Mechanisms
Caption: Norrish Type I and Type II photoinitiation pathways.
Comparative Analysis of Photoinitiator Performance
The efficacy of a photoinitiator is a multidimensional parameter encompassing its light absorption characteristics, the efficiency of radical generation, and its performance in a given formulation. In this section, we compare 2,2-dimethyl-1-(p-tolyl)butan-1-one with several industry-standard photoinitiators. Due to the scarcity of direct experimental data for our target compound, we will draw comparisons with its close structural analog, 2,2-dimethyl-1-phenylbutan-1-one, and other well-documented alternatives.
Physicochemical and Photochemical Properties
A photoinitiator's performance is fundamentally governed by its molar extinction coefficient (ε), which measures its ability to absorb light at a specific wavelength, and its quantum yield (Φ), which represents the efficiency of radical generation per absorbed photon.
| Photoinitiator | Chemical Class | Molar Mass ( g/mol ) | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) | Quantum Yield (Φ) |
| 2,2-dimethyl-1-(p-tolyl)butan-1-one | α-Alkyl Phenyl Ketone | 190.28 | Data not available | Data not available | Data not available |
| 2,2-dimethyl-1-phenylbutan-1-one (Analog) | α-Alkyl Phenyl Ketone | 176.25 | ~245, ~280 | Data not available | Data not available |
| Irgacure 651 (DMPA) | α,α-Dialkoxy Acetophenone | 256.30 | 251, 341 | ~14,000 (at 251 nm) | 0.62 (phosphorescence) |
| Darocur 1173 (HAP) | α-Hydroxy Ketone | 164.20 | 247 | Data not available | 0.277 (at 247 nm)[1] |
| Irgacure 184 (HCPK) | α-Hydroxy Ketone | 204.28 | 247, 333[3] | Data not available | 0.207 (at 247 nm)[1] |
| Irgacure 819 (BAPO) | Bisacylphosphine Oxide | 418.46 | 370, 405[4] | High | High |
| Speedcure TPO | Monoacylphosphine Oxide | 348.37 | 368, 380, 400[4] | High | High |
Performance in Acrylate Formulations: A Comparative Overview
Practical performance metrics such as curing speed, depth of cure, and yellowing are crucial for formulation scientists. The following table summarizes these characteristics for the selected photoinitiators.
| Photoinitiator | Curing Speed | Depth of Cure | Yellowing | Key Advantages |
| 2,2-dimethyl-1-(p-tolyl)butan-1-one (Inferred) | Moderate to High | Good | Low to Moderate | Expected good surface cure. |
| Irgacure 651 | High | Moderate | Moderate | Efficient surface cure.[5] |
| Darocur 1173 | High | Good | Low | Excellent for clear coatings with minimal yellowing.[6] |
| Irgacure 184 | High | Good | Very Low | Excellent non-yellowing properties, ideal for outdoor applications.[3][7] |
| Irgacure 819 | Very High | Excellent | Low | Outstanding for pigmented and thick-section curing.[8][9] |
| Speedcure TPO | Very High | Excellent | Low | Good for pigmented systems and thick films.[4] |
Experimental Protocols for Photoinitiator Evaluation
To ensure scientific integrity and enable reproducible results, this section provides detailed, step-by-step methodologies for key experiments used to evaluate photoinitiator performance.
Determination of Curing Speed by Real-Time FT-IR Spectroscopy
This protocol allows for the continuous monitoring of the disappearance of the acrylate double bond, providing a direct measure of the polymerization rate.
Experimental Workflow for Curing Speed Determination
Caption: Workflow for determining curing speed using RT-FTIR.
Detailed Steps:
-
Formulation Preparation: Prepare a standard formulation containing a known concentration of the photoinitiator in an acrylate monomer/oligomer blend (e.g., 50:50 mixture of a urethane acrylate oligomer and a reactive diluent like HDDA).
-
Sample Preparation: Apply a thin film of the formulation with a defined thickness (e.g., 25 µm) onto a suitable IR-transparent substrate (e.g., KBr or BaF₂ plate).
-
FT-IR Setup: Place the sample in the sample compartment of an FT-IR spectrometer equipped for real-time measurements.
-
UV Irradiation: Irradiate the sample with a UV lamp of a specific wavelength and intensity.
-
Data Acquisition: Simultaneously, acquire FT-IR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the peak area of the acrylate double bond (typically around 810 cm⁻¹ for the C-H out-of-plane deformation or 1635 cm⁻¹ for the C=C stretching vibration) as a function of time.
-
Curing Profile: Plot the percentage of double bond conversion versus irradiation time to obtain the curing profile.
Measurement of Depth of Cure
The depth of cure is a critical parameter, especially for thick coatings and 3D printing applications.
Experimental Workflow for Depth of Cure Measurement
Caption: Workflow for determining the depth of cure.
Detailed Steps:
-
Formulation Preparation: Prepare the photocurable resin formulation.
-
Sample Preparation: Fill a mold of a specific depth (e.g., a cylindrical silicone mold) placed on a transparent substrate (e.g., a glass slide) with the resin.
-
UV Exposure: Irradiate the sample from the top with a UV source at a specific energy dose (controlled by irradiation time and intensity).
-
Development: After irradiation, carefully remove the uncured liquid resin by washing with a suitable solvent (e.g., isopropanol).
-
Measurement: Measure the thickness of the resulting cured polymer plug using a digital caliper or a profilometer for higher accuracy.[10]
-
Working Curve: Repeat the experiment with varying energy doses to generate a "working curve" by plotting the cured depth against the logarithm of the energy dose. This allows for the determination of critical parameters like the critical energy (Ec) and the penetration depth (Dp).[10]
Evaluation of Yellowing
Yellowing is a crucial aesthetic and functional parameter, particularly for clear coatings and adhesives.
Experimental Workflow for Yellowing Evaluation
Caption: Workflow for evaluating the yellowing of cured coatings.
Detailed Steps:
-
Formulation and Curing: Prepare the formulation and cure it on a standardized white substrate.
-
Initial Color Measurement: Immediately after curing, measure the initial color of the coating using a colorimeter or a spectrophotometer to obtain the CIELAB color space values (L, a, b). The b value is a measure of the yellow-blue color axis.
-
Accelerated Aging: Expose the cured sample to accelerated aging conditions, such as a xenon arc weatherometer or prolonged exposure to sunlight.
-
Final Color Measurement: After the aging period, measure the final color of the sample again.
-
Calculate Yellowing Index: Calculate the change in the b* value (Δb) or the Yellowing Index (YI) according to standard methods like ASTM E313. A higher Δb or YI indicates greater yellowing.
Conclusion and Future Perspectives
The selection of a photoinitiator is a multifaceted decision that requires a thorough understanding of the desired application's performance requirements. While 2,2-dimethyl-1-(p-tolyl)butan-1-one presents a potentially effective Norrish Type I photoinitiator, the current lack of comprehensive public data necessitates a comparative approach based on structurally similar compounds and well-established alternatives.
This guide has provided a framework for such a comparison, highlighting the key performance indicators and offering detailed experimental protocols for their evaluation. For applications requiring a balance of good surface cure and low yellowing, α-hydroxy ketones like Darocur 1173 and Irgacure 184 are excellent choices.[3][6] For highly pigmented systems or applications demanding deep through-cure, phosphine oxides such as Irgacure 819 and Speedcure TPO are superior.[4][8] Irgacure 651 remains a robust and efficient initiator for general-purpose applications.[5]
Future research should focus on the detailed characterization of emerging photoinitiators like 2,2-dimethyl-1-(p-tolyl)butan-1-one to provide the scientific community with a broader palette of tools for designing next-generation photocurable materials. As the field moves towards more sustainable and biocompatible systems, the development and thorough evaluation of novel photoinitiators will remain a critical area of investigation.
References
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Kaczmarek, H., & Gałka, P. (2008). Effect of Irgacure 651 Initiator on Poly(Methyl Methacrylate) Photostability Studied by UV-Vis Spectroscopy. The Open Process Chemistry Journal, 1, 8-11. [Link]
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A Comparative Guide to Internal Standards in Chromatography: The Case for 3',2,2-Trimethylbutyrophenone
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In chromatographic analyses, particularly gas chromatography (GC), achieving this goal often hinges on the effective use of an internal standard. This guide provides an in-depth technical comparison of 3',2,2-Trimethylbutyrophenone as an internal standard against common alternatives, supported by a discussion of the underlying principles and a detailed experimental protocol. Our objective is to equip you with the knowledge to make informed decisions for your analytical workflows.
The Foundational Role of Internal Standards in Quantitative Analysis
The internal standard method is a powerful technique used in chromatography to improve the precision and accuracy of quantitative analysis.[1] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls.[1] By calculating the ratio of the analyte's response to the internal standard's response, variations arising from sample preparation, injection volume inconsistencies, and instrument drift can be effectively mitigated.[1] This normalization is crucial for robust and reliable results, especially in complex matrices or when dealing with multi-step sample preparation procedures.
An ideal internal standard should possess several key characteristics:
-
Chemical Similarity: It should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and analysis.[1]
-
Chromatographic Resolution: It must be well-resolved from the analyte and any other components in the sample matrix.
-
Non-interference: The internal standard should not be naturally present in the sample and should not react with the analyte or matrix components.
-
Stability: It must be chemically stable throughout the entire analytical process.
-
Appropriate Retention Time: Ideally, it should elute in a region of the chromatogram that is free from interfering peaks.
Introducing 3',2,2-Trimethylbutyrophenone: A Candidate for Aromatic Analyte Analysis
3',2,2-Trimethylbutyrophenone is an aromatic ketone with the chemical formula C₁₃H₁₈O. Its structure, featuring a benzene ring and a ketone functional group, makes it a promising candidate as an internal standard for the analysis of other aromatic compounds, such as substituted benzenes, phenols, and other aromatic ketones.
Chemical Properties of 3',2,2-Trimethylbutyrophenone:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O | [2] |
| Molecular Weight | 190.29 g/mol | [2] |
| Boiling Point | 272.9 ± 9.0 °C (Predicted) | [2] |
| Density | 0.935 ± 0.06 g/cm³ (Predicted) | [2] |
The relatively high boiling point of 3',2,2-Trimethylbutyrophenone suggests it is suitable for GC analysis of semi-volatile aromatic compounds. Its chemical structure provides a good basis for similar chromatographic behavior to many aromatic analytes.
A Comparative Analysis: 3',2,2-Trimethylbutyrophenone vs. Common Alternatives
The selection of an internal standard is a critical method development step. While isotopically labeled standards are often considered the "gold standard," their availability and cost can be prohibitive.[3] In such cases, a carefully chosen, structurally similar, non-labeled compound like 3',2,2-Trimethylbutyrophenone can be a highly effective alternative.
Here, we compare the theoretical performance of 3',2,2-Trimethylbutyrophenone with two common classes of internal standards: deuterated aromatic hydrocarbons and a non-aromatic hydrocarbon.
Table 1: Comparison of Internal Standard Properties for Aromatic Analyte Analysis
| Feature | 3',2,2-Trimethylbutyrophenone | Deuterated Toluene (Toluene-d8) | Deuterated Naphthalene (Naphthalene-d8) |
| Structural Similarity to Aromatic Analytes | High (Aromatic Ketone) | Moderate (Aromatic Hydrocarbon) | High (Polycyclic Aromatic Hydrocarbon) |
| Potential for Co-elution with Analytes | Low to moderate, depending on the specific analytes and chromatographic conditions. | Can be high with toluene and other simple substituted benzenes.[4] | Can be high with naphthalene and its derivatives. |
| Mass Spectrometric Differentiation (GC-MS) | Differentiated by m/z. | Differentiated by m/z. Co-elution is less of an issue than with non-MS detectors.[4] | Differentiated by m/z. Co-elution is less of an issue than with non-MS detectors. |
| Chemical Inertness | Generally inert under typical GC conditions. | Highly inert. | Highly inert. |
| Commercial Availability | Available from several chemical suppliers. | Readily available. | Readily available.[5] |
| Cost | Moderate. | Higher than non-deuterated compounds. | Higher than non-deuterated compounds. |
| Suitability for GC-FID | Suitable, provided it is well-resolved from analytes. | Not ideal if co-elution with native toluene is possible. | Not ideal if co-elution with native naphthalene is possible. |
Rationale for Selection:
-
3',2,2-Trimethylbutyrophenone: Offers a good balance of structural similarity to a broad range of aromatic analytes without being identical to common environmental contaminants or metabolites. Its unique structure makes it less likely to be present in samples.
-
Deuterated Toluene (Toluene-d8): An excellent choice when analyzing for toluene and other closely related volatile organic compounds (VOCs) by GC-MS.[6][7] The mass difference allows for clear differentiation even with chromatographic co-elution.
-
Deuterated Naphthalene (Naphthalene-d8): The preferred internal standard for the analysis of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, due to its nearly identical chemical and physical properties.[5][8]
Experimental Workflow for Quantitative GC-MS Analysis
The following diagram illustrates a typical workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol: Quantitative Analysis of Aromatic Compounds in a Simulated Wastewater Sample
This protocol outlines a hypothetical but representative procedure for the quantitative analysis of two target aromatic compounds, 2-phenylphenol and 4-chlorobenzophenone , in a simulated wastewater matrix using 3',2,2-Trimethylbutyrophenone as the internal standard.
1. Materials and Reagents
-
Analytes: 2-phenylphenol (≥99.5%), 4-chlorobenzophenone (≥99%)
-
Internal Standard: 3',2,2-Trimethylbutyrophenone (≥97%)
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Simulated Wastewater Matrix: Deionized water fortified with humic acid (10 mg/L)
-
Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS), vortex mixer, autosampler vials with inserts.
2. Standard Solution Preparation
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-phenylphenol and 10 mg of 4-chlorobenzophenone into separate 10 mL volumetric flasks and dissolve in DCM.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3',2,2-Trimethylbutyrophenone into a 10 mL volumetric flask and dissolve in DCM.
-
Calibration Standards: Prepare a series of calibration standards by appropriate serial dilutions of the analyte stock solution in DCM to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 20 µg/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To a 10 mL aliquot of the simulated wastewater sample, add 10 µL of the 1000 µg/mL internal standard stock solution.
-
Add 2 mL of DCM to the sample.
-
Vortex vigorously for 2 minutes.
-
Allow the layers to separate.
-
Carefully transfer the bottom DCM layer to an autosampler vial.
4. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet: Splitless, 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
-
MSD Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2-phenylphenol: m/z 170, 141, 115
-
4-chlorobenzophenone: m/z 216, 139, 111
-
3',2,2-Trimethylbutyrophenone: m/z 190, 119, 91
-
5. Data Analysis and Quantification
-
Integrate the peak areas of the target analytes and the internal standard in the chromatograms of the calibration standards and samples.
-
For each calibration standard, calculate the response factor (RF) using the following equation: RF = (Analyte Area / Internal Standard Area) / (Analyte Concentration / Internal Standard Concentration)
-
Construct a calibration curve by plotting the area ratio (Analyte Area / Internal Standard Area) against the concentration ratio (Analyte Concentration / Internal Standard Concentration).
-
For the samples, calculate the concentration of each analyte using the calibration curve and the measured area ratios.
Conclusion and Recommendations
The selection of an appropriate internal standard is a cornerstone of robust quantitative chromatographic analysis. While isotopically labeled standards offer the most theoretically ideal solution, their practical limitations in terms of cost and availability necessitate the consideration of suitable non-labeled alternatives.
3',2,2-Trimethylbutyrophenone presents itself as a strong candidate for the analysis of a variety of aromatic compounds. Its chemical structure provides the necessary similarity for comparable analytical behavior, while its unique substitution pattern minimizes the risk of it being present as a background contaminant. For laboratories conducting routine analysis of aromatic compounds by GC, 3',2,2-Trimethylbutyrophenone offers a cost-effective and reliable alternative to deuterated standards, particularly when using mass spectrometric detection which can resolve any potential chromatographic overlaps.
Ultimately, the choice of internal standard should be guided by a thorough method validation process that assesses linearity, accuracy, precision, and specificity for the particular analytes and matrix of interest.
References
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
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A Researcher's Guide to the Spectral Differentiation of 2',2,2-, 3',2,2-, and 4',2,2-Trimethylbutyrophenone Isomers
Introduction: Why Isomer Specification is Critical
In fields ranging from pharmaceutical development to materials science, the precise structural characterization of molecules is paramount. Constitutional isomers, which share the same molecular formula but differ in atomic connectivity, can exhibit vastly different biological activities, chemical reactivities, and physical properties.[1][2] A seemingly minor shift in a substituent's position on an aromatic ring can fundamentally alter a compound's interaction with a biological target or its performance in a chemical process.
This guide provides an in-depth comparative analysis of the key spectroscopic signatures of three constitutional isomers of trimethylbutyrophenone: 2',2,2-trimethylbutyrophenone , 3',2,2-trimethylbutyrophenone , and 4',2,2-trimethylbutyrophenone . These compounds serve as an excellent model for understanding how to leverage a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to achieve unambiguous structural elucidation. For researchers in drug discovery and process chemistry, mastering these distinctions is not merely an academic exercise but a foundational requirement for ensuring product safety, efficacy, and batch-to-batch consistency.
The Isomers: A Structural Overview
The three isomers share the molecular formula C₁₃H₁₈O and a common structural backbone: a 2,2-dimethylpropanoyl group (also known as a pivaloyl or tert-butylcarbonyl group) attached to a methylated benzene ring. The sole difference lies in the position of the methyl group on the phenyl ring (ortho, meta, or para to the carbonyl group). This subtle variation is the primary driver of the spectral differences we will explore.
Figure 1: Structures of the ortho, meta, and para isomers of 2,2-dimethyl-1-(tolyl)propan-1-one.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool for Positional Isomerism
NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to its position within the molecule, providing a unique fingerprint for each isomer.
¹H NMR: Unraveling the Aromatic Region
The key to differentiating the isomers with ¹H NMR lies in the aromatic region (typically δ 6.5-8.5 ppm).[3] The substitution pattern on the benzene ring dictates the number of signals, their chemical shifts, and, most importantly, their splitting patterns (multiplicity). The aliphatic region, specifically the large singlet corresponding to the nine equivalent protons of the tert-butyl group, will be nearly identical for all three isomers and serves as a useful internal reference for integration.
Key Differentiators in ¹H NMR:
-
2'-Isomer (ortho): The aromatic region will display a complex, multiplet pattern for the four adjacent aromatic protons. Steric hindrance from the ortho-methyl group may cause some downfield or upfield shifts compared to the other isomers.
-
3'-Isomer (meta): This isomer will also show four distinct signals in the aromatic region. One can expect to see a singlet-like signal (or a finely split triplet) for the proton between the two substituents (at the 2' position), a doublet, a triplet, and another doublet, reflecting the various ortho and meta couplings.[4]
-
4'-Isomer (para): Due to the plane of symmetry in the para-isomer, the aromatic region simplifies dramatically. It will exhibit a characteristic pattern of two doublets, often referred to as an AA'BB' system, integrating to two protons each.[3] This highly symmetric pattern is a definitive marker for para-substitution.
Comparative ¹H NMR Data (Predicted)
| Proton Environment | 2'-Isomer (ortho) | 3'-Isomer (meta) | 4'-Isomer (para) |
| Aromatic H's | ~ δ 7.1-7.4 (4H, complex multiplet) | ~ δ 7.2-7.6 (4H, multiple distinct signals) | ~ δ 7.2 (2H, d, J ≈ 8 Hz), ~ δ 7.6 (2H, d, J ≈ 8 Hz) |
| Aromatic -CH₃ | ~ δ 2.3-2.5 (3H, s) | ~ δ 2.4 (3H, s) | ~ δ 2.4 (3H, s) |
| tert-Butyl H's | ~ δ 1.3 (9H, s) | ~ δ 1.3 (9H, s) | ~ δ 1.3 (9H, s) |
¹³C NMR: A Confirmation of Symmetry
Proton-decoupled ¹³C NMR provides a direct count of the number of unique carbon environments. While the aliphatic signals will be very similar across the isomers, the aromatic region again provides the crucial differentiation based on molecular symmetry.[5]
Key Differentiators in ¹³C NMR:
-
2'- and 3'-Isomers (ortho/meta): Lacking symmetry, both isomers will display eight distinct signals in the ¹³C NMR spectrum: six for the aromatic carbons and two for the aliphatic carbons (carbonyl and methyl-bearing carbons of the t-butyl group are often distinct from the methyl carbons themselves, but here we simplify to the main groups). The carbonyl carbon will appear significantly downfield (>200 ppm).[6][7][8]
-
4'-Isomer (para): The C₂ axis of symmetry reduces the number of unique aromatic carbons. This isomer will show only six signals in total: four for the aromatic carbons (C1', C4', C2'/C6', and C3'/C5' are equivalent pairs) and two for the aliphatic carbons. This reduction in the number of signals is a powerful confirmation of the para-substitution pattern.[9]
Comparative ¹³C NMR Data (Predicted)
| Carbon Environment | 2'-Isomer (ortho) | 3'-Isomer (meta) | 4'-Isomer (para) |
| Total Signals | 8 | 8 | 6 |
| Aromatic Signals | 6 | 6 | 4 |
| Carbonyl (C=O) | ~ δ 205-215 | ~ δ 205-215 | ~ δ 205-215 |
| Quaternary (C-C(CH₃)₃) | ~ δ 45 | ~ δ 45 | ~ δ 45 |
| Aromatic (C-CH₃) | ~ δ 135-140 | ~ δ 138 | ~ δ 142 |
| tert-Butyl (-CH₃) | ~ δ 28 | ~ δ 28 | ~ δ 28 |
| Aromatic (-CH₃) | ~ δ 20-22 | ~ δ 21 | ~ δ 21 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Process the data with Fourier transformation, phase correction, and baseline correction.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants (J-values) to assign the aromatic substitution pattern. Count the number of signals in the ¹³C spectrum to confirm molecular symmetry.
Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups and Substitution Patterns
IR spectroscopy provides valuable information about the functional groups present in a molecule.[10] For these isomers, the most prominent feature will be the intense carbonyl (C=O) stretching vibration. While this confirms the presence of a ketone, subtle analysis of the "fingerprint" region and C-H bending modes can provide corroborating evidence for the aromatic substitution pattern.
Key Differentiators in IR Spectroscopy:
-
Carbonyl (C=O) Stretch: All three isomers will exhibit a strong absorption band between 1680-1700 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[11][12] The electronic effect of the methyl group's position may cause very slight, often difficult to resolve, shifts in this frequency.
-
C-H Bending (Out-of-Plane): The region between 900-675 cm⁻¹ is highly characteristic of the substitution pattern on a benzene ring.[3]
-
2'-Isomer (ortho): Expect a strong band around 735-770 cm⁻¹.
-
3'-Isomer (meta): Expect bands around 690-710 cm⁻¹ and 750-810 cm⁻¹.
-
4'-Isomer (para): Expect a single, strong absorption band in the range of 810-840 cm⁻¹.
-
-
Aliphatic and Aromatic C-H Stretches: All isomers will show aliphatic C-H stretching just below 3000 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.[3][13]
Comparative IR Data (Predicted)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Isomer-Specific Features |
| Aromatic C-H Stretch | 3000 - 3100 | Present in all isomers. |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong absorption in all isomers due to tert-butyl and methyl groups. |
| Carbonyl (C=O) Stretch | 1680 - 1700 | Intense, sharp peak in all isomers. |
| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands, present in all. |
| C-H Out-of-Plane Bend | 675 - 900 | Key Differentiator: ortho (~750), meta (~700 & ~780), para (~825). |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is standard. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing it on a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or pure KBr pellet). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify the key absorption bands, paying close attention to the C=O stretch and the C-H out-of-plane bending region to infer the substitution pattern.
Part 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Core Structure
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of fragmentation patterns.[14] While MS is excellent for confirming the molecular formula, it is generally the least effective of these three techniques for distinguishing positional isomers, as they often exhibit very similar fragmentation pathways.[15] However, it remains a crucial part of a complete characterization.
Key Features in the Mass Spectrum:
-
Molecular Ion (M⁺•): All three isomers will show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of C₁₃H₁₈O, which is 190.28 g/mol .[7]
-
Alpha-Cleavage: The most dominant fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[7] This will result in two primary fragmentation events:
-
Loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) to form a stable substituted benzoyl cation. This will produce a very intense peak at m/z 133 .
-
Loss of the substituted tolyl radical to form the pivaloyl cation ([ (CH₃)₃CCO ]⁺). This will result in a strong peak at m/z 85 .
-
The fragmentation of the benzoyl cation (m/z 133) may show minor differences between the isomers, but the primary fragments at m/z 133 and m/z 85 will likely dominate the spectra of all three compounds, making differentiation based on MS alone unreliable.
Figure 2: Dominant alpha-cleavage fragmentation pathways common to all three trimethylbutyrophenone isomers.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation and analysis.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, especially with GC-MS, as it induces predictable fragmentation.
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or other mass analyzer to separate the ions based on their m/z ratio.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to confirm the presence of the pivaloyl and substituted benzoyl moieties.
Integrated Workflow for Isomer Identification
A robust analytical strategy does not rely on a single technique. The following workflow illustrates how these methods are synergistically applied for conclusive isomer identification.
Figure 3: A logical workflow for the unambiguous identification of trimethylbutyrophenone isomers.
Conclusion
While 3',2,2-Trimethylbutyrophenone and its ortho and para isomers share a common molecular formula and core structure, they are distinct chemical entities with unique spectroscopic fingerprints. Mass spectrometry confirms their shared molecular weight and primary structural motifs, while IR spectroscopy corroborates the presence of the aromatic ketone functionality and offers initial clues to the substitution pattern. However, NMR spectroscopy stands as the definitive and indispensable tool for their differentiation. The splitting patterns and symmetry-derived signal counts in ¹H and ¹³C NMR, respectively, provide unambiguous evidence to distinguish the ortho, meta, and para positions. A comprehensive analysis integrating all three techniques provides a self-validating system, ensuring the highest degree of confidence in structural assignment for researchers in any field of chemical science.
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Shepler, B. (2019). Spectroscopic analysis of aldehydes and ketones. YouTube. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 3',2,2-Trimethylbutyrophenone: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3',2,2-Trimethylbutyrophenone, a compound for which specific disposal protocols may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes information from structurally similar compounds and established best practices for laboratory chemical waste management to ensure a cautious and compliant approach.
Understanding the Hazard Profile: A Logic-Based Assessment
While a specific SDS for 3',2,2-Trimethylbutyrophenone is not presently available in public databases, we can infer its likely hazard profile based on its chemical structure as an aromatic ketone. Ketones as a class are often flammable, and aromatic compounds can present specific toxicological and environmental considerations. A closely related compound, 4',3,3-Trimethylbutyrophenone, is noted to have a flashpoint of 109.3°C, suggesting that while it is combustible, it may not be classified as highly flammable. However, it is prudent to treat 3',2,2-Trimethylbutyrophenone as a flammable liquid and a potential irritant to skin and eyes.
Key Inferred Hazards:
-
Flammability: Assume the compound is a flammable liquid. Vapors may form explosive mixtures with air.
-
Irritation: Potential for skin and eye irritation upon direct contact.
-
Environmental Toxicity: Aromatic compounds can be harmful to aquatic life. Discharge into the environment must be strictly avoided.[1]
| Property | Inferred Value/Classification | Rationale/Source |
| Physical State | Liquid | General chemical knowledge |
| Flammability | Flammable Liquid (Assumed) | General properties of ketones and related compounds.[2][3] |
| Primary Hazards | Flammable, Skin/Eye Irritant | Based on data for similar compounds and general ketone toxicology.[1] |
| Environmental Hazard | Potentially harmful to aquatic life | General characteristic of aromatic organic compounds. |
Immediate Safety and Spill Response
Vigilance and preparedness are paramount when handling any chemical. In the event of a spill or accidental exposure to 3',2,2-Trimethylbutyrophenone, the following immediate actions should be taken.
Personal Protective Equipment (PPE)
Before handling, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
Spill Response Protocol
-
Eliminate Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and disconnect any spark-producing equipment.[2][4]
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood to prevent the buildup of flammable vapors.
-
Contain the Spill: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Package: Carefully scoop the absorbed material into a designated, sealable, and properly labeled container for hazardous waste. Use non-sparking tools for this process.[2][4]
-
Decontaminate the Area: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of 3',2,2-Trimethylbutyrophenone is that it should never be disposed of down the drain or in regular trash.[1][2] All waste containing this compound must be treated as hazardous chemical waste and disposed of through a licensed chemical waste disposal company.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of 3',2,2-Trimethylbutyrophenone waste.
Protocol for Unused or Contaminated 3',2,2-Trimethylbutyrophenone
-
Waste Characterization: This compound should be classified as a flammable liquid hazardous waste. Depending on local regulations, it may fall under specific waste codes such as those for ignitable wastes (D001) or spent non-halogenated solvents if used in a solvent mixture (e.g., F003, F005).[5][6][7][8] Always consult your institution's Environmental Health and Safety (EHS) department for the correct waste codes.
-
Segregation: Do not mix 3',2,2-Trimethylbutyrophenone waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2] Keep it segregated with other non-halogenated flammable organic liquids.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. The original container is often a good choice if it is in good condition and can be securely sealed.[4]
-
If using a different container, ensure it is clean and free from any residues of incompatible chemicals.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "3',2,2-Trimethylbutyrophenone," and the associated hazards (e.g., "Flammable," "Irritant").
-
-
Accumulation:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[9][10]
-
The SAA must be away from ignition sources and in a well-ventilated area.
-
It is best practice to use secondary containment (e.g., a larger, chemically resistant tub or tray) to capture any potential leaks.
-
-
Final Disposal:
-
Once the container is full or has been in accumulation for the maximum time allowed by your institution's policies (often up to one year for partially filled containers in an SAA), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[9]
-
The ultimate disposal method will likely be high-temperature incineration at a permitted facility.[1]
-
Disposal of Contaminated Labware
-
Solid Waste: Items such as gloves, absorbent pads, and pipette tips that are contaminated with 3',2,2-Trimethylbutyrophenone should be collected in a separate, clearly labeled, sealed plastic bag or container. This waste should also be disposed of as hazardous solid waste.
-
Empty Containers: The "empty" container of 3',2,2-Trimethylbutyrophenone must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as flammable liquid hazardous waste.
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible disposal of 3',2,2-Trimethylbutyrophenone is a critical aspect of laboratory safety and environmental protection. By adhering to the precautionary principles outlined in this guide—treating the compound as a flammable and irritant hazardous waste, following strict segregation and containment protocols, and utilizing professional disposal services—researchers can ensure they are operating in a safe, compliant, and environmentally conscious manner. Always prioritize consultation with your institution's Environmental Health and Safety professionals to ensure adherence to all local, state, and federal regulations.
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Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids. Retrieved from [Link]
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MDPI. (2024, December 12). Environmental Impact of Xenobiotic Aromatic Compounds and Their Biodegradation Potential in Comamonas testosteroni. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 3',2,2-Trimethylbutyrophenone
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 3',2,2-Trimethylbutyrophenone. The focus is on providing procedural, step-by-step guidance that directly answers specific operational questions, ensuring the safety of all laboratory personnel.
Understanding the Risks: Hazard Analysis
The primary routes of exposure to be controlled are:
-
Dermal (Skin) Contact: Can lead to irritation, and potentially systemic effects if absorbed.
-
Ocular (Eye) Contact: Can cause serious irritation.
-
Inhalation: Vapors or aerosols may cause respiratory tract irritation.[1]
-
Ingestion: Accidental ingestion can be harmful.
Core Directive: Selecting the Appropriate Personal Protective Equipment
A thorough hazard assessment is the foundation for selecting the correct PPE.[2][3] For handling 3',2,2-Trimethylbutyrophenone, the following PPE is mandatory.
Eye and Face Protection
-
Chemical Splash Goggles: These are essential to protect against splashes of the chemical.[4] Safety glasses are not sufficient as they do not provide a seal around the eyes.
-
Face Shield: A face shield should be worn in conjunction with goggles when there is a risk of a significant splash or a highly exothermic reaction.[4][5]
Skin and Body Protection
-
Chemically Resistant Gloves: The choice of glove material is critical. For ketones, standard nitrile gloves may not provide adequate protection for prolonged contact.[6] It is advisable to consult a glove manufacturer's chemical resistance guide.[5] In the absence of specific data for 3',2,2-Trimethylbutyrophenone, gloves made of butyl rubber or laminate (such as Silver Shield®) are recommended for handling aromatic ketones.[6] Double gloving with nitrile gloves may be a suitable alternative for short-duration tasks.[2]
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and clothing from splashes.[2][5]
-
Long Pants and Closed-Toe Shoes: This is a minimum requirement for working in any laboratory where hazardous chemicals are present.[2]
Respiratory Protection
Work with 3',2,2-Trimethylbutyrophenone should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection will be necessary.[8] A NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice.[9]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against splashes and vapors. |
| Face Protection | Face Shield (worn over goggles) | Additional protection for face from splashes. |
| Hand Protection | Butyl rubber or laminate gloves | High resistance to ketones and aromatic compounds.[6] |
| Body Protection | Flame-resistant laboratory coat | Protects skin and clothing from splashes. |
| Footwear | Closed-toe shoes | Prevents exposure from spills. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridge | Required if ventilation is inadequate or during spills. |
Operational Plan: Safe Handling Procedures
Adherence to standard operating procedures is crucial for minimizing risk.
Pre-Handling Checklist
-
Ensure the chemical fume hood is functioning correctly.
-
Have all necessary PPE readily available and inspected for any damage.
-
Locate the nearest eyewash station and safety shower.
-
Have spill cleanup materials accessible.
Step-by-Step Handling Protocol
-
Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. If a face shield or respirator is required, don them after the goggles.
-
Handling the Chemical:
-
Post-Handling:
-
Wipe down the work area with an appropriate solvent.
-
Properly dispose of any contaminated materials (see Disposal Plan).
-
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin. Remove gloves first, followed by the face shield, goggles, and lab coat. Wash hands thoroughly with soap and water after removing all PPE.
Caption: Workflow for the safe handling of 3',2,2-Trimethylbutyrophenone.
Emergency Procedures: Spill and Exposure Response
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Prevent the spread of the chemical by using absorbent materials to contain the spill. Remove all ignition sources.[7]
-
Protect: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.
-
Clean-up: Use an inert absorbent material to soak up the spilled chemical.[10] Collect the material in a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with 3',2,2-Trimethylbutyrophenone must be treated as hazardous waste.
-
Chemical Waste: Collect all excess or unwanted 3',2,2-Trimethylbutyrophenone in a clearly labeled, sealed container.
-
Contaminated Materials: This includes used gloves, absorbent materials from spills, and any other disposable items that have come into contact with the chemical. Place these items in a sealed, labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[7] Do not pour down the drain.
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available from: [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Available from: [Link]
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PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
